13,14-Dihydro-15-keto prostaglandin D2
Description
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Properties
Molecular Formula |
C20H32O5 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17?,18+/m1/s1 |
InChI Key |
VSRXYLYXIXYEST-XCCSJYJESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of 13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a biologically active metabolite of prostaglandin D2 (PGD2), a key lipid mediator produced predominantly by mast cells during allergic responses.[1][2] While initially considered an inactive degradation product, DK-PGD2 has emerged as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2), also known as DP2.[3][4] This discovery has positioned DK-PGD2 as a significant player in the pathophysiology of type 2 inflammatory diseases, including asthma and allergic rhinitis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of DK-PGD2, tailored for researchers and professionals in the field of drug development.
Discovery and Biological Significance
The discovery of DK-PGD2 as a stable metabolite of PGD2 formed through the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway was a pivotal step in understanding the prolonged inflammatory effects of PGD2.[3][4] Unlike its parent molecule, PGD2, which signals through both the DP1 and CRTH2 receptors, DK-PGD2 exhibits high selectivity for the CRTH2 receptor.[4][5] This selectivity makes it a valuable tool for dissecting the specific roles of the CRTH2 signaling pathway in various physiological and pathological processes.
Activation of the CRTH2 receptor by DK-PGD2 on immune cells such as T helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s) triggers a cascade of pro-inflammatory responses. These include cell migration (chemotaxis), degranulation, and the release of type 2 cytokines like interleukin-4 (IL-4), IL-5, and IL-13.[6][7][8]
Data Presentation: Quantitative Analysis of DK-PGD2 Activity
The following tables summarize the key quantitative data related to the interaction of DK-PGD2 with its receptor and its functional effects on target cells.
Table 1: Receptor Binding Affinity of 13,14-dihydro-15-keto PGD2
| Ligand | Receptor | Species | Assay Type | Ki (nM) |
| DK-PGD2 | CRTH2 | Human | Radioligand Binding | 2.91 ± 0.29[5] |
| PGD2 | CRTH2 | Human | Radioligand Binding | 2.4 ± 0.2[5] |
| DK-PGD2 | CRTH2 | Mouse | Radioligand Binding | > PGD2[9] |
Table 2: Functional Activity of 13,14-dihydro-15-keto PGD2
| Cellular Response | Cell Type | Species | EC50 (nM) |
| Eosinophil Shape Change | Eosinophils | Human | 2.7 ± 2.3[6] |
| ILC2 Migration | ILC2s | Human | 14.2 ± 3.4[6] |
| Intracellular cAMP Inhibition | HEK293/mCRTH2 cells | Mouse | Potent inhibition[9] |
| Chemotaxis | Th2 cells | Human | Dose-dependent[7] |
| Chemotaxis | Eosinophils | Human | Dose-dependent[7] |
| Chemotaxis | Basophils | Human | Dose-dependent[7] |
Table 3: Concentration of PGD2 and its Metabolites in Biological Fluids
| Analyte | Biological Fluid | Condition | Concentration |
| PGD2 | Nasal Lavage Fluid | Allergic Rhinitis | 1.33 ± 0.17 nmol/ml[10] |
| PGD2 | Nasal Lavage Fluid | Healthy Volunteers | 0.23 ± 0.16 nmol/ml[10] |
| 13,14-dihydro-15-keto-PGF2α | Plasma | Cycling Women | 63.6 ± 10.3 pg/ml[11] |
| 13,14-dihydro-15-keto-PGE2 | Plasma | Healthy Volunteers | 33 ± 10 pg/ml[2] |
| T-PGDM (PGD2 metabolite) | Urine | Healthy Controls | 11.5 ± 1.7 ng/mg Cr[12] |
| PGD2 | Synovial Fluid | Rheumatoid Arthritis | Significantly higher than Osteoarthritis[13] |
Experimental Protocols
Synthesis of 13,14-Dihydro-15-keto Prostaglandin D2
While DK-PGD2 is naturally formed enzymatically, chemical synthesis provides a reliable source for research purposes. A general strategy for the chemical synthesis of prostaglandin analogs, which can be adapted for DK-PGD2, is outlined below. The synthesis often involves a convergent approach, utilizing key building blocks for the upper and lower side chains, which are then coupled to a central cyclopentanone (B42830) core.
Representative Chemical Synthesis Workflow
Synthetic workflow for DK-PGD2.
Enzymatic Synthesis:
-
Starting Material: Prostaglandin D2.
-
Enzyme: 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Incubation: Incubate PGD2 with 15-PGDH at 37°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: The product, 13,14-dihydro-15-keto PGD2, can be purified from the reaction mixture using reverse-phase HPLC.
CRTH2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of DK-PGD2 for the CRTH2 receptor.
Materials:
-
HEK293 cell membranes expressing human CRTH2.
-
[3H]-PGD2 (radioligand).
-
Unlabeled DK-PGD2 and PGD2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the CRTH2-expressing cell membranes, a fixed concentration of [3H]-PGD2, and varying concentrations of unlabeled DK-PGD2 (or PGD2 for comparison).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific binding) can be determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to DK-PGD2 stimulation using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Target cells (e.g., Th2 cells, eosinophils, or CRTH2-transfected cell line).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
DK-PGD2.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Loading: Incubate the target cells with Fluo-4 AM and Pluronic F-127 in HBSS at 37°C in the dark for 30-60 minutes.
-
Washing: Wash the cells with HBSS to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Stimulation: Add DK-PGD2 to the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response can be used to determine the potency (EC50) of DK-PGD2.
Calcium Flux Assay Workflow
Workflow for a calcium flux assay.
Eosinophil Shape Change Assay
This assay measures the morphological changes in eosinophils upon activation with DK-PGD2, a hallmark of eosinophil activation.
Materials:
-
Isolated human eosinophils.
-
DK-PGD2.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate eosinophils from human peripheral blood.
-
Stimulation: Incubate the eosinophils with varying concentrations of DK-PGD2 at 37°C for a short period (e.g., 5-15 minutes).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Eosinophil shape change is detected as an increase in the forward scatter (FSC) signal.
-
Data Analysis: The percentage of cells with increased FSC or the mean FSC intensity is plotted against the DK-PGD2 concentration to determine the EC50.
Signaling Pathways of DK-PGD2
DK-PGD2 exerts its effects by binding to the CRTH2 receptor, a G-protein coupled receptor (GPCR) that is coupled to the inhibitory G-protein, Gαi.[5][14]
CRTH2 signaling pathway activated by DK-PGD2.
Binding of DK-PGD2 to CRTH2 leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] The Gβγ subunit activates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[14] These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production.
Conclusion
This compound has transitioned from being considered a mere metabolite to a key player in the regulation of type 2 immunity. Its selective agonism at the CRTH2 receptor makes it an invaluable research tool and a potential therapeutic target for allergic and inflammatory diseases. This technical guide provides a comprehensive overview of the current knowledge on DK-PGD2, including its discovery, synthesis, and biological functions, to aid researchers and drug development professionals in their endeavors to understand and modulate the CRTH2 signaling pathway for therapeutic benefit. Further research into the precise concentrations of DK-PGD2 in various disease-relevant biological fluids will continue to enhance our understanding of its role in human health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tau.ac.il [tau.ac.il]
- 8. Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laser high performance liquid chromatography determination of prostaglandins in nasal lavage fluid in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LIPID MAPS [lipidmaps.org]
- 12. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Higher PGD2 production by synovial mast cells from rheumatoid arthritis patients compared with osteoarthritis patients via miR-199a-3p/prostaglandin synthetase 2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 13,14-Dihydro-15-keto PGD2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway leading from Prostaglandin (B15479496) D2 (PGD2) to its metabolite, 13,14-Dihydro-15-keto PGD2. This document details the enzymatic cascade, presents available quantitative data, and offers comprehensive experimental protocols for studying this metabolic conversion. The information herein is intended to support research and development efforts in fields where PGD2 and its metabolites play a significant biological role.
Introduction to the PGD2 Metabolic Pathway
Prostaglandin D2 (PGD2) is a bioactive lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. The biological activity of PGD2 is tightly regulated through its rapid metabolism to various downstream products. One such significant metabolite is 13,14-dihydro-15-keto PGD2. The formation of this metabolite from PGD2 is not a single-step conversion but rather a sequential enzymatic cascade involving an 11-ketoreductase, a 15-hydroxyprostaglandin dehydrogenase, and a prostaglandin reductase. Understanding this pathway is crucial for elucidating the complete biological consequences of PGD2 signaling and for the development of novel therapeutics targeting this axis.
The Enzymatic Cascade from PGD2 to 13,14-Dihydro-15-keto PGD2
The biosynthesis of 13,14-dihydro-15-keto PGD2 from PGD2 proceeds through a series of three key enzymatic reactions:
-
11-Keto Reduction: The initial step involves the reduction of the 11-keto group of PGD2 to a hydroxyl group, yielding 11β-Prostaglandin F2α (11β-PGF2α). This reaction is catalyzed by an 11-ketoreductase, with Aldo-keto reductase 1C3 (AKR1C3) being a key enzyme with this activity. This conversion requires the cofactor NADPH.[1][2]
-
15-Hydroxyl Oxidation: The newly formed 11β-PGF2α is then a substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the 15-hydroxyl group to a keto group, producing 15-keto-11β-Prostaglandin F2α (15-keto-11β-PGF2α). This reaction is NAD+-dependent.[3]
-
Δ13-Reduction: The final step is the reduction of the double bond at the C13-C14 position of 15-keto-11β-PGF2α. This reaction is catalyzed by 15-ketoprostaglandin Δ13-reductase, an activity exhibited by enzymes such as Prostaglandin Reductase 1 (PTGR1). This enzymatic step leads to the final product, 13,14-dihydro-15-keto PGD2. This enzyme utilizes NADPH as a cofactor.[4][5][6]
The sequential nature of this pathway has been demonstrated in tissue homogenates, where the conversion of PGD2 to 11β-13,14-dihydro-15-keto PGF2α occurs via an 11β-PGF2α intermediate in the presence of both NAD+ and NADP+.[3]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of 13,14-Dihydro-15-keto PGD2. It is important to note that kinetic parameters are often determined for a range of substrates, and data for the specific substrates in this pathway may be limited.
Table 1: Kinetic Parameters of Aldo-keto Reductase 1C3 (AKR1C3) / PGD2 11-Ketoreductase
| Substrate | Enzyme Source | Km | kcat | kcat/Km (min-1mM-1) | Optimal pH | Cofactor | Reference |
| PGD2 | Human recombinant AKR1C3 | - | - | 1270 | - | NADPH | [7] |
| PGD2 | Rabbit Liver | - | - | - | 7.0-7.5 | NADPH | [2] |
Table 2: Kinetic Parameters of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
| Substrate | Enzyme Source | Apparent Km (µM) | Cofactor | Reference |
| PGE2 | Swine Kidney | 2.5 | NAD+ | |
| PGF2α | Swine Kidney | 12.5 | NAD+ | |
| PGA2 | Swine Kidney | 3.9 | NAD+ |
Table 3: Kinetic Parameters of Prostaglandin Reductase 1 (PTGR1) / 15-Ketoprostaglandin Δ13-Reductase
| Substrate | Enzyme Source | Km (µM) | kcat (min-1) | kcat/Km (mM-1min-1) | Cofactor | Reference |
| 15-keto-PGE2 | Human Recombinant | - | - | - | NADPH | [5] |
| (2E)-hexenal | Human Recombinant | 33 | - | - | NADPH | |
| (2E)-octenal | Human Recombinant | 14 | - | - | NADPH | |
| (2E)-decenal | Human Recombinant | 6 | - | - | NADPH |
Note: The best substrates for PTGR1 in terms of kcat/Km are reported to be 15-keto-PGE2, trans-3-nonen-2-one, and trans-2-decenal.[5] Specific kinetic parameters for 15-keto-11β-PGF2α are not detailed in the available search results.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the 13,14-Dihydro-15-keto PGD2 biosynthesis pathway.
In Vitro Metabolism of PGD2 using Liver Microsomes
This protocol describes a general procedure for assessing the metabolism of PGD2 in a complex biological matrix containing a mixture of metabolic enzymes.
Materials:
-
Human or animal liver microsomes (e.g., from rat or mouse)
-
PGD2
-
100 mM Phosphate (B84403) buffer, pH 7.4
-
20 mM NADPH solution
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., deuterated 13,14-dihydro-15-keto PGD2-d4)[8]
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Microsome Preparation: Thaw liver microsomes on ice immediately before use. Dilute the microsomes to a working concentration (e.g., 1 mg/mL) in 100 mM phosphate buffer (pH 7.4).[9]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
-
Phosphate buffer (to final volume of 200 µL)
-
PGD2 solution (to a final concentration of 1 µM)
-
Diluted liver microsomes (final concentration of 0.5 mg/mL)[10]
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM.[11]
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new tube and analyze the formation of 13,14-dihydro-15-keto PGD2 and other metabolites using a validated HPLC-MS/MS method (see Protocol 4.3).
Enzyme Assay for 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity
This protocol is based on a tritium (B154650) release assay, a sensitive method for measuring 15-PGDH activity.[12]
Materials:
-
15(S)-[15-³H]PGE₂ (as a representative substrate)
-
Crude enzyme extract (from tissue homogenate or cell lysate)
-
50 mM Tris-HCl buffer, pH 7.5
-
5 M NH₄Cl
-
α-ketoglutarate
-
1 M NAD+
-
Glutamate (B1630785) dehydrogenase
-
10% aqueous charcoal suspension
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Mixture Preparation: In a reaction tube, prepare the following mixture:
-
5 µmol NH₄Cl
-
1 µmol α-ketoglutarate
-
1 µmol NAD+
-
1 nmol 15(S)-[15-³H]PGE₂ (approximately 30,000 cpm)
-
100 µg glutamate dehydrogenase
-
Crude enzyme extract
-
50 mM Tris-HCl, pH 7.5 to a final volume of 1 mL
-
-
Incubation: Incubate the reaction mixture for 10 minutes at 37°C.
-
Termination: Stop the reaction by adding 0.3 mL of the 10% aqueous charcoal suspension.
-
Separation: Vortex the tubes and then centrifuge to pellet the charcoal, which binds the unreacted tritiated prostaglandin.
-
Quantification: Transfer an aliquot of the supernatant (containing the tritiated glutamate) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of tritium transferred to glutamate is proportional to the 15-PGDH activity.
Quantification of 13,14-Dihydro-15-keto PGD2 by HPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of 13,14-dihydro-15-keto PGD2 in biological samples.
Materials:
-
Biological sample (e.g., supernatant from in vitro metabolism assay, plasma)
-
Deuterated internal standard (e.g., 13,14-dihydro-15-keto PGD2-d4)
-
Hexane/Ethyl Acetate (B1210297) (1:1, v/v)
-
Methanol
-
10 mM Ammonium acetate buffer, pH 8.5
-
Acetonitrile
-
Formic acid
-
Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm)
-
HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of the biological sample, add the internal standard.
-
Acidify the sample slightly with a weak acid if necessary.
-
Add 2 mL of hexane/ethyl acetate (1:1, v/v) and vortex vigorously for 1 minute.[13]
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction twice more and combine the organic phases.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for injection (e.g., 100 µL of methanol/water).
-
-
HPLC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might be a linear increase in mobile phase B over 10-15 minutes.[14]
-
Set the flow rate to an appropriate value for the column dimensions (e.g., 200-400 µL/min).
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for both the analyte (13,14-dihydro-15-keto PGD2) and the internal standard.
-
Optimize the collision energy and other mass spectrometer parameters for maximum sensitivity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the analyte and a fixed concentration of the internal standard.
-
Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.
Caption: Biosynthesis of 13,14-Dihydro-15-keto PGD2 from PGD2.
References
- 1. AKR1C2 and AKR1C3 mediated prostaglandin D2 metabolism augments the PI3K/Akt proliferative signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and partial characterization of prostaglandin D2 11-keto reductase in rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Prostaglandin Reductase 1 as a Potential Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ddd.uab.cat [ddd.uab.cat]
- 7. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mercell.com [mercell.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. academic.oup.com [academic.oup.com]
- 13. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Conversion of Prostaglandin D2 to 13,14-Dihydro-15-keto Prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 (PGD2), a key lipid mediator derived from the cyclooxygenase (COX) pathway, undergoes extensive metabolic conversion to various bioactive molecules. One significant pathway involves its transformation into 13,14-dihydro-15-keto PGD2, a stable metabolite that has emerged as a selective agonist for the CRTH2/DP2 receptor, a critical target in allergic diseases and inflammation. This technical guide provides a comprehensive overview of the enzymatic cascade responsible for this conversion, detailing the key enzymes, their kinetics, and relevant experimental protocols for their study. Furthermore, it elucidates the downstream signaling events initiated by 13,14-dihydro-15-keto PGD2 and presents a generalized workflow for investigating this metabolic pathway.
The Metabolic Pathway: A Two-Step Enzymatic Conversion
The transformation of PGD2 to 13,14-dihydro-15-keto PGD2 is not a direct conversion but rather a sequential, two-step enzymatic process. This pathway is a crucial component of PGD2 metabolism, diverting it from the alternative dehydration route that leads to the formation of J-series prostaglandins (B1171923) (e.g., PGJ2, 15d-PGJ2).[1][2]
The two key enzymatic steps are:
-
11-Ketoreduction of PGD2: The initial step involves the reduction of the 11-keto group of PGD2 to a hydroxyl group, yielding 9α,11β-PGF2 (also known as 11-epi-PGF2α). This reaction is catalyzed by members of the aldo-keto reductase (AKR) superfamily, with AKR1C3 being a primary enzyme responsible for this conversion in humans.[3][4] This NADPH-dependent reductase exhibits high efficiency in converting PGD2.[1]
-
Oxidation and Reduction by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) and 15-Oxoprostaglandin 13-Reductase: The intermediate, 9α,11β-PGF2, is then a substrate for the widely expressed enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This NAD+-dependent enzyme catalyzes the oxidation of the 15-hydroxyl group to a 15-keto group, forming 15-keto-9α,11β-PGF2. Subsequently, the double bond at C13-14 is reduced by 15-oxoprostaglandin 13-reductase , yielding the final product, 13,14-dihydro-15-keto PGD2 .
Quantitative Data Presentation
The following tables summarize the kinetic parameters for the key human enzymes involved in the conversion of PGD2 to 13,14-dihydro-15-keto PGD2.
Table 1: Kinetic Parameters of Human AKR1C3 (PGD2 11-Ketoreductase)
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1mM-1) | Reference |
| PGD2 | 5 | 6.35 | 1270 | [1] |
| 9,10-Phenanthrenequinone | 0.435 | 0.47 (IU/mg) | - | [5] |
Table 2: Kinetic Parameters of Human 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
| Substrate | Km (µM) | Vmax (nmol/min) | Reference |
| Prostaglandin E2 | 1 | 450 | [6] |
| NAD+ | 44 | - | [6] |
| Prostaglandin E1 | - | - | [7] |
| Prostaglandin F2α | - | - | [7] |
Signaling Pathway of 13,14-Dihydro-15-keto PGD2
13,14-dihydro-15-keto PGD2 is a selective and potent agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[8][9][10] The CRTH2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαi proteins. This initiates a signaling cascade that leads to various cellular responses, particularly in immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils.[9]
The key downstream signaling events include:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]
-
Activation of Phospholipase C: The Gβγ subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[9]
-
Cellular Responses: The rise in intracellular Ca2+ and other signaling events contribute to a range of cellular responses, including chemotaxis, cell migration, degranulation, and the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) from Th2 cells.[9][11] This metabolite also has an anti-apoptotic role in human Th2 cells.[9]
Experimental Protocols
Enzymatic Activity Assays
4.1.1. AKR1C3 (PGD2 11-Ketoreductase) Activity Assay
This protocol is adapted from standard spectrophotometric methods for assaying AKR family members.[12]
-
Principle: The activity of AKR1C3 is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.
-
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Recombinant human AKR1C3 enzyme.
-
NADPH stock solution (e.g., 10 mM in assay buffer).
-
PGD2 substrate stock solution (e.g., 10 mM in a suitable organic solvent like ethanol (B145695) or DMSO).
-
Test inhibitor (if applicable), dissolved in a suitable solvent.
-
-
Procedure:
-
In a 96-well UV-transparent plate, add the following to each well:
-
Assay Buffer to a final volume of 200 µL.
-
Recombinant AKR1C3 enzyme to a final concentration in the linear range of the assay.
-
Test inhibitor or vehicle control.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a mixture of PGD2 and NADPH to achieve desired final concentrations (e.g., starting with concentrations around the Km values).
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).
-
For kinetic analysis, vary the concentration of one substrate while keeping the other constant to determine Km and Vmax using Michaelis-Menten kinetics and Lineweaver-Burk plots.
-
For inhibitor studies, calculate the percent inhibition and determine the IC50 value.
-
4.1.2. 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity Assay (Fluorometric)
This protocol is based on commercially available kits.[13][14]
-
Principle: The activity of 15-PGDH is measured by monitoring the increase in fluorescence resulting from the reduction of a fluorometric probe by NADH, which is produced from the NAD+-dependent oxidation of the prostaglandin substrate.
-
Reagents (typical components of a commercial kit):
-
15-PGDH Assay Buffer.
-
Recombinant human 15-PGDH enzyme.
-
15-PGDH Substrate (e.g., PGE2, which can be substituted with 9α,11β-PGF2).
-
NAD+ solution.
-
Fluorometric probe.
-
15-PGDH Developer.
-
NADH Standard for generating a standard curve.
-
-
Procedure:
-
Prepare samples (e.g., cell or tissue lysates) by homogenization in ice-cold 15-PGDH Assay Buffer.
-
Prepare a standard curve using the provided NADH standard.
-
In a 96-well black plate, add samples, positive controls, and negative controls.
-
Prepare a Reaction Mix containing Assay Buffer, Probe, Developer, and Substrate.
-
Add the Reaction Mix to all wells. For background controls, use a mix without the substrate.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C for 10-40 minutes.
-
-
Data Analysis:
-
Subtract the 0 standard reading from all standard readings and plot the NADH standard curve.
-
For each sample, subtract the background reading.
-
Calculate the rate of fluorescence increase (ΔRFU/Δt) from the linear portion of the kinetic curve.
-
Use the NADH standard curve to convert the fluorescence rate to the rate of NADH production (pmol/min).
-
Calculate the 15-PGDH activity in the sample, typically expressed as mU/mg of protein.
-
Quantification of PGD2 and its Metabolites by LC-MS/MS
This protocol provides a general workflow for the analysis of prostaglandins in biological samples.[15][16]
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific separation and quantification of PGD2 and its metabolites.
-
Sample Preparation (from cell culture supernatant):
-
Collect cell culture supernatant (e.g., 500 µL) and store at -80°C until analysis.
-
Spike the sample with deuterated internal standards (e.g., d4-PGD2) to control for extraction efficiency and matrix effects.
-
Acidify the sample (e.g., with 1 M citric acid) and add an antioxidant (e.g., BHT) to prevent degradation.
-
Perform liquid-liquid extraction with an organic solvent mixture (e.g., hexane/ethyl acetate, 1:1, v/v). Vortex and centrifuge to separate the phases.
-
Collect the upper organic phase and repeat the extraction twice more.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a reverse-phase C18 column for separation. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of each analyte.
-
Integrate the peak areas for the analytes and internal standards in the samples.
-
Calculate the concentration of each analyte in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the enzymatic conversion of PGD2.
Conclusion
The enzymatic conversion of PGD2 to 13,14-dihydro-15-keto PGD2 represents a significant pathway in eicosanoid metabolism with important implications for inflammatory and allergic responses. A thorough understanding of the enzymes involved, their kinetics, and the downstream signaling of the resulting metabolites is crucial for the development of novel therapeutics targeting this axis. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to investigate this pathway and its role in health and disease.
References
- 1. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AKR1C2 and AKR1C3 mediated prostaglandin D2 metabolism augments the PI3K/Akt proliferative signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 6. Kinetic studies on 15-hydroxyprostaglandin dehydrogenase from human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and kinetic properties of 15-hydroxyprostaglandin dehydrogenase (PG-15-HDH) from human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thomassci.com [thomassci.com]
- 9. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. abcam.com [abcam.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Affinity of 13,14-Dihydro-15-keto PGD2 for the CRTH2 Receptor: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key receptor in the inflammatory cascade. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, pharmacology, and drug discovery.
Introduction
Prostaglandin D2 (PGD2) is a critical mediator in allergic inflammation, exerting its effects through two primary receptors: the D-prostanoid (DP) receptor and the CRTH2 receptor. The CRTH2 receptor, in particular, has emerged as a significant therapeutic target for inflammatory diseases such as asthma and allergic rhinitis.[1][2] Its activation on immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, leads to chemotaxis, degranulation, and cytokine release.[1] 13,14-dihydro-15-keto PGD2 (DK-PGD2) is a stable metabolite of PGD2 and a potent, selective agonist for the CRTH2 receptor. Understanding the binding kinetics of DK-PGD2 to CRTH2 is crucial for the development of novel antagonists for this receptor.
Quantitative Binding Affinity Data
The binding affinity of DK-PGD2 and related compounds for the human CRTH2 receptor has been determined through competitive radioligand binding assays. These studies typically utilize membranes from cells recombinantly expressing the human CRTH2 receptor and [3H]-PGD2 as the radioligand. The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
The data presented in the following table summarizes the binding affinities of PGD2 and its metabolites for the human CRTH2 receptor.
| Ligand | Receptor | Ki (nM) | Assay Type | Source |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | Human CRTH2 | 2.91 ± 0.29 | Competitive Radioligand Binding Assay | --INVALID-LINK-- |
| Prostaglandin D2 (PGD2) | Human CRTH2 | 2.4 ± 0.2 | Competitive Radioligand Binding Assay | --INVALID-LINK-- |
| 15-deoxy-Δ12,14-PGJ2 | Human CRTH2 | 3.15 ± 0.32 | Competitive Radioligand Binding Assay | --INVALID-LINK-- |
CRTH2 Signaling Pathway
Activation of the CRTH2 receptor by an agonist like DK-PGD2 initiates a downstream signaling cascade. CRTH2 is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gαi. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the βγ-subunits of the G-protein activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signal for various cellular responses, including chemotaxis and degranulation.
Experimental Protocols
The following protocols are based on methodologies described in peer-reviewed scientific literature for determining the binding affinity of ligands to the CRTH2 receptor.
Membrane Preparation from CRTH2-Expressing Cells
This protocol describes the isolation of cell membranes enriched with the CRTH2 receptor from a cell line recombinantly expressing the receptor (e.g., HEK293-CRTH2).
Materials:
-
HEK293 cells stably expressing human CRTH2
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Homogenization Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Culture HEK293-CRTH2 cells to confluency.
-
Wash the cells with ice-cold PBS and harvest by gentle scraping or enzymatic dissociation.
-
Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 15 minutes to allow for cell lysis.
-
Homogenize the cell lysate using a Dounce homogenizer with 20-30 strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Aliquot and store the membrane preparation at -80°C until use.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., DK-PGD2) by measuring its ability to compete with a radiolabeled ligand for binding to the CRTH2 receptor.
Materials:
-
CRTH2 membrane preparation
-
[3H]-PGD2 (radioligand)
-
Unlabeled DK-PGD2 (competitor ligand)
-
Binding Buffer: 20 mM HEPES (pH 7.5), 1 mM EDTA, 5 mM MgCl2, 5 mM MnCl2, 0.1% (w/v) BSA
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled DK-PGD2 in Binding Buffer.
-
In a 96-well plate, add the following in order:
-
Binding Buffer
-
CRTH2 membrane preparation (typically 10-20 µg of protein per well)
-
Serial dilutions of unlabeled DK-PGD2 or vehicle (for total binding) or a high concentration of unlabeled PGD2 (e.g., 10 µM, for non-specific binding).
-
A fixed concentration of [3H]-PGD2 (typically at or near its Kd, e.g., 2-5 nM).
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration apparatus.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of DK-PGD2.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
13,14-dihydro-15-keto PGD2 is a high-affinity agonist for the CRTH2 receptor. The quantitative data and detailed protocols presented in this guide provide a valuable resource for researchers investigating the CRTH2 signaling pathway and developing novel therapeutics targeting this receptor. The methodologies described herein are standard in the field and can be adapted for the characterization of other CRTH2 ligands.
References
Unraveling the In Vivo Roles of 13,14-Dihydro-15-keto PGD2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable and major metabolite of prostaglandin D2 (PGD2), an eicosanoid mediator synthesized from arachidonic acid.[1][2] Formed through the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway, DK-PGD2 has emerged as a critical signaling molecule with diverse biological functions in vivo.[1][2] Unlike its parent molecule, PGD2, which can be unstable, DK-PGD2 provides a more sustained signal, making it a key player in various physiological and pathological processes. This technical guide provides an in-depth exploration of the in vivo biological functions of DK-PGD2, focusing on its signaling pathways, roles in disease, and the experimental methodologies used for its study.
Mechanism of Action: A Selective Agonist of the CRTH2/DP2 Receptor
The primary mechanism of action for DK-PGD2 is its function as a potent and selective agonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2][3] The CRTH2/DP2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by DK-PGD2, couples to the inhibitory G protein, Gαi.[4] This interaction initiates a signaling cascade characterized by a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and an increase in intracellular calcium concentration.[4] This signaling pathway is central to the pro-inflammatory activities of DK-PGD2, particularly in the context of allergic inflammation.[4]
Biological Functions of DK-PGD2 in vivo
Role in Allergic Inflammation and Asthma
DK-PGD2 is a key mediator in the pathogenesis of allergic diseases, most notably asthma.[4] Its high affinity for the CRTH2/DP2 receptor, which is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils, places it at the heart of type 2 inflammatory responses.[1][5]
In vivo studies have demonstrated that administration of DK-PGD2 can mimic many of the hallmark features of allergic asthma.[6] It potently induces the chemotaxis of eosinophils and Th2 cells to sites of inflammation, a critical step in the development of airway inflammation and hyperreactivity.[1][7] Furthermore, DK-PGD2 can activate these immune cells, leading to the release of pro-inflammatory cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, which further amplify the allergic cascade.[4][5]
Involvement in Cancer Progression
Recent evidence has implicated DK-PGD2 in the progression of certain cancers, particularly colorectal cancer.[8][9] In this context, the binding of DK-PGD2 to the CRTH2/DP2 receptor on cancer cells can promote tumor growth and metastasis.[8][9] The downstream signaling pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase 1/2 (pERK1/2).[9][10] This, in turn, upregulates the expression and secretion of vascular endothelial growth factor (VEGF), a potent inducer of angiogenesis, which is crucial for tumor growth and dissemination.[9][10] In vivo studies using zebrafish xenograft models have shown that DK-PGD2-treated colorectal cancer cells exhibit increased metastatic potential.[8][11]
Regulation of Gastrointestinal Function
DK-PGD2 has been shown to modulate ion transport in the colonic mucosa.[3][12] In canine colonic preparations, it inhibits ion flux, suggesting a role in regulating fluid and electrolyte balance in the intestine.[3][12] This effect is thought to be mediated through its interaction with receptors on submucosal neurons, thereby influencing secretory processes.[13]
Neuronal Function
The role of DK-PGD2 in the central nervous system is an emerging area of research. While its parent molecule, PGD2, is known to be involved in sleep regulation and pain perception, the specific functions of DK-PGD2 are less clear.[12] However, given the expression of CRTH2/DP2 receptors in the brain, it is plausible that DK-PGD2 plays a role in neuro-inflammatory processes and neuronal signaling.[12]
Quantitative Data on DK-PGD2 Activity
The following tables summarize the quantitative data regarding the binding affinity and functional potency of DK-PGD2 and related PGD2 metabolites for the CRTH2/DP2 receptor.
Table 1: Binding Affinities (Ki) of PGD2 Metabolites for the Human CRTH2/DP2 Receptor
| Compound | Ki (nM) | Reference(s) |
| 13,14-Dihydro-15-keto PGD2 (DK-PGD2) | 2.91 ± 0.29 | [8] |
| Prostaglandin D2 (PGD2) | 2.4 ± 0.2 | [8] |
| 15-deoxy-Δ12,14-PGJ2 | 3.15 ± 0.32 | [8] |
| Prostaglandin J2 (PGJ2) | 6.8 | [14] |
| Δ12-Prostaglandin J2 (Δ12-PGJ2) | Not Reported | |
| 15(S)-15-methyl-PGD2 | Not Reported |
Table 2: Functional Potencies (EC50) of PGD2 Metabolites on Eosinophil and ILC2 Activation
| Compound | Eosinophil Shape Change EC50 (nM) | ILC2 Migration EC50 (nM) | ILC2 IL-5 Secretion EC50 (nM) | ILC2 IL-13 Secretion EC50 (nM) | Reference(s) |
| 13,14-Dihydro-15-keto PGD2 (DK-PGD2) | 2.7 ± 2.3 | 17.4 - 91.7 | 108.1 - 526.9 | 125.2 - 788.3 | [1][5] |
| Prostaglandin D2 (PGD2) | 0.7 ± 0.2 | 17.4 - 91.7 | 108.1 - 526.9 | 125.2 - 788.3 | [1][5] |
| Δ12-PGD2 | 1.2 ± 1.8 | 17.4 - 91.7 | 108.1 - 526.9 | 125.2 - 788.3 | [1][5] |
| 15-deoxy-Δ12,14-PGD2 | 1.5 ± 1.6 | 17.4 - 91.7 | 108.1 - 526.9 | 125.2 - 788.3 | [1][5] |
| Prostaglandin J2 (PGJ2) | 1.6 ± 3.8 | 17.4 - 91.7 | 108.1 - 526.9 | 125.2 - 788.3 | [1][5] |
| Δ12-PGJ2 | 5.6 ± 1.0 | 17.4 - 91.7 | 108.1 - 526.9 | 125.2 - 788.3 | [1][5] |
| 15-deoxy-Δ12,14-PGJ2 | 12.0 ± 0.7 | 17.4 - 91.7 | 108.1 - 526.9 | 125.2 - 788.3 | [1][5] |
| 9α,11β-PGF2 | > 1000 | > 1000 | > 1000 | > 1000 | [1][5] |
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Mouse Model
This model is widely used to study the mechanisms of allergic airway inflammation and to test the efficacy of potential therapeutic agents.
Protocol:
-
Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) (alum) on days 0 and 14.[15][16]
-
Challenge: From day 21, mice are challenged with aerosolized OVA for a defined period (e.g., 30 minutes) on several consecutive days.[15][17]
-
DK-PGD2 Administration: DK-PGD2 can be administered via various routes, including intraperitoneal injection or intranasal instillation, at specific time points before or during the OVA challenge. Doses used in vivo can vary, but are often in the range of 10-100 µg/kg.[6][18]
-
Assessment of Airway Inflammation: 24-48 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to quantify the influx of inflammatory cells (eosinophils, lymphocytes, neutrophils).[4] Lung tissue can be harvested for histological analysis of inflammation and mucus production.[16] Levels of cytokines (IL-4, IL-5, IL-13) and OVA-specific IgE can be measured in the BAL fluid and serum, respectively.[4]
Zebrafish Xenograft Model for Colorectal Cancer Metastasis
This in vivo model allows for the rapid assessment of cancer cell migration and metastasis.
Protocol:
-
Cell Preparation: Human colorectal cancer cells (e.g., HT-29) are cultured and may be pre-treated with DK-PGD2 (e.g., 10 µM for 48 hours).[8][11] Cells are then labeled with a fluorescent dye (e.g., DiI) for visualization.[11][19]
-
Microinjection: Labeled cancer cells are microinjected into the perivitelline space or yolk sac of 2-day-old zebrafish embryos.[11][19]
-
Incubation and Imaging: The embryos are incubated at an appropriate temperature (e.g., 28-33°C) for 48-72 hours.[11][19]
-
Analysis of Metastasis: The migration of fluorescently labeled cancer cells from the injection site to other parts of the embryo is visualized and quantified using fluorescence microscopy.[11][19]
Ussing Chamber for Measuring Intestinal Ion Transport
The Ussing chamber is an in vitro technique used to measure ion transport across epithelial tissues.
Protocol:
-
Tissue Preparation: A section of the colon is excised and the mucosal-submucosal layers are separated and mounted between the two halves of the Ussing chamber, separating the mucosal and serosal sides.[2][20]
-
Equilibration: Both chambers are filled with oxygenated Ringer's solution maintained at 37°C. The tissue is allowed to equilibrate.[2][20]
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the current required to maintain this clamp (the Isc) is continuously recorded. The Isc is a measure of net ion transport.[2][20]
-
DK-PGD2 Treatment: DK-PGD2 is added to the serosal or mucosal bath at various concentrations, and the change in Isc is recorded to determine its effect on ion transport.[15]
Visualizations
Caption: Metabolism of PGD2 to DK-PGD2 and its subsequent signaling through the CRTH2/DP2 receptor.
Caption: Experimental workflow for the ovalbumin-induced allergic asthma mouse model.
Caption: Signaling pathway of DK-PGD2 in promoting colorectal cancer progression.
Conclusion
13,14-Dihydro-15-keto PGD2 is a crucial metabolite of PGD2 with significant and diverse in vivo biological functions. Its role as a selective agonist for the CRTH2/DP2 receptor positions it as a key pro-inflammatory mediator in allergic diseases like asthma. Furthermore, emerging evidence highlights its contribution to cancer progression and its modulatory effects on gastrointestinal function. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to understand and target the pathways regulated by DK-PGD2. Further investigation into its role in neuronal function and other physiological systems will undoubtedly uncover new therapeutic opportunities.
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physiologicinstruments.com [physiologicinstruments.com]
- 3. Case Study: Colorectal Zebrafish Xenograft Model - SCD [scdiscoveries.com]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. Activation of the prostaglandin D2 receptor DP2/CRTH2 increases allergic inflammation in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
- 8. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High PGD2 receptor 2 levels are associated with poor prognosis in colorectal cancer patients and induce VEGF expression in colon cancer cells and migration in a zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High PGD2 receptor 2 levels are associated with poor prognosis in colorectal cancer patients and induce VEGF expression in colon cancer cells and migration in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delta12-prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 17. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Inflammatory Role of 13,14-Dihydro-15-keto PGD2 in Eosinophils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key effector cells in type 2 inflammatory responses, particularly in allergic diseases such as asthma and atopic dermatitis. Their recruitment and activation at sites of inflammation are tightly regulated by a variety of mediators. Among these, the prostaglandin (B15479496) D2 (PGD2) metabolite, 13,14-dihydro-15-keto PGD2 (DK-PGD2), has emerged as a critical player. This technical guide provides an in-depth overview of the DK-PGD2 signaling pathway in eosinophils, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core molecular interactions.
The DK-PGD2 Signaling Axis: Receptor and Downstream Events
DK-PGD2 is a stable and potent metabolite of PGD2 that exerts its pro-inflammatory effects on eosinophils primarily through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) , also known as DP2.[1][2] CRTH2 is a G-protein coupled receptor (GPCR) that, upon binding DK-PGD2, initiates a signaling cascade characteristic of chemoattractant receptors.[3]
The binding of DK-PGD2 to CRTH2 on eosinophils triggers the activation of an inhibitory G-protein, Gαi .[4] This leads to two main downstream consequences:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]
-
Activation of Phospholipase C (PLC): The Gβγ subunits released from the G-protein complex are thought to activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[3]
This surge in intracellular calcium, along with other signaling molecules, orchestrates a variety of cellular responses in eosinophils. Key downstream signaling pathways implicated in CRTH2 activation include the Phosphatidylinositol 3-kinase (PI3K) and the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.[3]
These signaling events culminate in a range of pro-inflammatory eosinophil functions, including:
-
Chemotaxis: Directed migration towards a DK-PGD2 gradient.[1][4]
-
Shape Change: A rapid alteration in cell morphology, indicative of activation.[1]
-
Upregulation of Adhesion Molecules: Increased expression of surface markers like CD11b, facilitating adhesion to endothelial cells.[5][6]
-
Degranulation: The release of cytotoxic granule proteins, such as eosinophil-derived neurotoxin (EDN).[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the DK-PGD2 interaction with eosinophils.
| Ligand | Receptor | Binding Affinity (Ki) | Cell Type | Reference(s) |
| DK-PGD2 | CRTH2 | 2.91 ± 0.29 nM | Recombinant human CRTH2 |
Table 1: Ligand-Receptor Binding Affinity.
| Response | Ligand | EC50 Value | Cell Type | Reference(s) |
| Shape Change | DK-PGD2 | 2.7 ± 2.3 nM | Human Eosinophils | [1] |
| Chemotaxis | DK-PGD2 | 14.2 ± 3.4 nM | Human ILC2s (as a proxy for eosinophil chemotaxis) | [1] |
| CD11b Expression | PGD2 | ~1-10 nM (inferred) | Human Eosinophils | [6] |
Table 2: Functional Responses of Eosinophils to DK-PGD2.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Eosinophil Isolation from Human Peripheral Blood
This protocol describes a common method for isolating highly pure eosinophils from whole blood using dextran (B179266) sedimentation followed by negative magnetic selection.
Materials:
-
Whole blood collected in sodium citrate (B86180) anticoagulant
-
6% Dextran 70 in 0.9% NaCl
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Eosinophil isolation kit (negative selection, e.g., MACS Eosinophil Isolation Kit)
-
Sterile syringes, conical tubes, and pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Add 1 part of 6% Dextran solution to 8 parts of the diluted blood. Mix gently by inversion.
-
Allow the red blood cells to sediment for 30-60 minutes at room temperature until a distinct leukocyte-rich plasma layer forms.
-
Carefully collect the upper leukocyte-rich plasma layer.
-
Layer the collected plasma onto Ficoll-Paque PLUS in a conical tube at a 2:1 ratio (plasma:Ficoll).
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers, leaving the granulocyte pellet at the bottom.
-
Resuspend the pellet in PBS and perform a hypotonic lysis to remove any remaining red blood cells.
-
Wash the granulocytes with PBS and proceed with the negative selection eosinophil isolation kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that labels non-eosinophils, followed by magnetic separation.
-
The unlabeled fraction contains the purified eosinophils. Assess purity and viability using a hemocytometer and trypan blue exclusion.
Eosinophil Shape Change Assay
This assay measures the change in eosinophil morphology upon stimulation with DK-PGD2 using flow cytometry.
Materials:
-
Purified human eosinophils
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
DK-PGD2 stock solution
-
Fixative solution (e.g., 1% paraformaldehyde in PBS)
-
Flow cytometer
Procedure:
-
Resuspend purified eosinophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Prepare serial dilutions of DK-PGD2 in assay buffer.
-
Add 10 µL of the DK-PGD2 dilutions (or vehicle control) to the respective tubes.
-
Incubate at 37°C for 5-10 minutes.
-
Stop the reaction by adding 200 µL of cold fixative solution.
-
Incubate on ice for at least 15 minutes.
-
Analyze the samples on a flow cytometer. Eosinophil shape change is detected as an increase in the Forward Scatter (FSC) signal.
-
Gate on the eosinophil population and record the mean FSC for each condition.
-
Plot the change in mean FSC against the DK-PGD2 concentration to determine the EC50 value.
Eosinophil Chemotaxis Assay (Transwell)
This assay quantifies the migration of eosinophils towards a DK-PGD2 gradient.
Materials:
-
Purified human eosinophils
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
DK-PGD2
-
Transwell inserts with a 5 µm pore size
-
24-well plate
-
Hemocytometer or flow cytometer for cell counting
Procedure:
-
Resuspend purified eosinophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare various concentrations of DK-PGD2 in chemotaxis buffer.
-
Add 600 µL of the DK-PGD2 solutions (or buffer as a negative control) to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the eosinophil suspension to the top of each Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or by acquiring a fixed volume on a flow cytometer for a set amount of time.
-
Plot the number of migrated cells against the DK-PGD2 concentration to determine the chemotactic response.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium in eosinophils upon DK-PGD2 stimulation using a fluorescent calcium indicator.
Materials:
-
Purified human eosinophils
-
Calcium imaging buffer (e.g., HBSS with Ca2+ and Mg2+, and 20 mM HEPES)
-
Fluo-4 AM (or other suitable calcium indicator)
-
Pluronic F-127
-
DK-PGD2
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Resuspend purified eosinophils in calcium imaging buffer at 1-2 x 10^6 cells/mL.
-
Prepare a Fluo-4 AM loading solution. Typically, a 1-5 µM final concentration of Fluo-4 AM with 0.02% Pluronic F-127 is used.
-
Incubate the cells with the Fluo-4 AM loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with calcium imaging buffer to remove extracellular dye.
-
Resuspend the cells in fresh calcium imaging buffer and transfer to a black-walled, clear-bottom 96-well plate.
-
Allow the cells to rest for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence using a plate reader or microscope (Excitation ~490 nm, Emission ~520 nm).
-
Add DK-PGD2 at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
Visualizations
DK-PGD2 Signaling Pathway in Eosinophils
Caption: DK-PGD2 signaling cascade in eosinophils.
Experimental Workflow: Eosinophil Chemotaxis Assay
Caption: Transwell chemotaxis experimental workflow.
Conclusion
The 13,14-dihydro-15-keto PGD2 signaling pathway in eosinophils, mediated through the CRTH2 receptor, represents a significant pro-inflammatory axis in allergic diseases. Understanding the intricacies of this pathway, from receptor binding kinetics to the execution of cellular responses, is crucial for the development of novel therapeutic strategies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to modulate eosinophil function in the context of type 2 inflammation. The targeted inhibition of the DK-PGD2/CRTH2 interaction holds promise for the treatment of a range of eosinophil-driven pathologies.
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets [frontiersin.org]
- 6. Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Selective modulation of chemokinesis, degranulation, and apoptosis in eosinophils through the PGD2 receptors CRTH2 and DP - PubMed [pubmed.ncbi.nlm.nih.gov]
Intracellular Signaling Cascades Activated by DK-PGD2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a stable metabolite of prostaglandin (B15479496) D2 (PGD2), is a potent and selective agonist for the G protein-coupled receptor DP2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] Activation of the DP2 receptor by DK-PGD2 initiates a cascade of intracellular signaling events that play a crucial role in a variety of physiological and pathological processes, particularly those associated with allergic inflammation.[2][3] This technical guide provides an in-depth overview of the core signaling pathways activated by DK-PGD2, presents quantitative data from key studies, details relevant experimental protocols, and includes visual representations of the signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Signaling Pathways
DK-PGD2 primarily exerts its effects through the DP2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[4] The DP2 receptor is coupled to an inhibitory G protein (Gαi), and its activation by DK-PGD2 triggers a series of downstream signaling events.[5]
Gαi-Mediated Inhibition of Adenylyl Cyclase
Upon binding of DK-PGD2 to the DP2 receptor, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] The reduction in cAMP levels can modulate the activity of various downstream effectors, including protein kinase A (PKA), thereby influencing a range of cellular functions.
Intracellular Calcium Mobilization
A hallmark of DK-PGD2-mediated signaling is the rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[6] Activation of the DP2 receptor leads to the dissociation of the Gβγ subunit from Gαi. The Gβγ subunit, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[7]
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
DK-PGD2 has been shown to activate the mitogen-activated protein kinase (MAPK) signaling cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. The precise mechanism linking DP2 activation to MAPK signaling is still under investigation but is thought to involve intermediates such as protein kinase C (PKC), which is activated by DAG, and potentially other signaling adaptors. Activation of the MAPK pathway plays a role in cell proliferation, differentiation, and inflammation.
Involvement of Other Signaling Pathways
-
Phosphoinositide 3-kinase (PI3K)/Akt Signaling: Downstream activation of the DP2 receptor can also lead to the activation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[5]
-
RhoA Signaling: The activation of the small GTPase RhoA has been implicated in DK-PGD2 signaling, particularly in relation to cytoskeletal rearrangements and cell migration.[8]
-
Nuclear Factor-κB (NF-κB) Signaling: While direct activation of NF-κB by DK-PGD2 is less clear, there is evidence for crosstalk and downstream regulation of the NF-κB pathway, which is a key regulator of inflammation.[9][10]
Quantitative Data
The following tables summarize key quantitative data from studies investigating the effects of DK-PGD2.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Cell Type/System | Ki (nM) | Reference |
| DK-PGD2 | DP2/CRTH2 | Whole cell binding assay | 160 | [11] |
| PGD2 | DP2/CRTH2 | 3D10 cell membranes | 2.4 - 34.0 | [11] |
Table 2: Functional Potency (EC50 Values)
| Assay | Cell Type | DK-PGD2 EC50 (nM) | Reference |
| Eosinophil Shape Change | Human Granulocytes | 2.7 ± 2.3 | [2] |
| ILC2 Migration | Human ILC2s | 14.2 ± 3.4 | [2] |
| Intracellular Ca2+ Mobilization | K562/CRTH2 cells | ~10-100 | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of DK-PGD2 signaling are provided below.
Intracellular Calcium Mobilization Assay (Fura-2 AM)
This protocol describes the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.[1][3][11][12]
Materials:
-
Cells of interest (e.g., HEK293 cells transfected with DP2 receptor)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
Probenecid (optional, to prevent dye leakage)
-
DK-PGD2
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips or in a 96-well plate and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Measurement:
-
Mount the coverslip on the microscope stage or place the plate in the reader.
-
Perfuse the cells with HBSS (containing Ca2+ and Mg2+).
-
Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add DK-PGD2 at the desired concentration and continue recording the fluorescence changes.
-
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated and is proportional to the intracellular calcium concentration.
cAMP Assay (LANCE® Ultra cAMP Kit)
This protocol outlines the measurement of intracellular cAMP levels using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[13][14][15][16][17]
Materials:
-
Cells expressing the DP2 receptor
-
LANCE® Ultra cAMP Kit (including Eu-cAMP tracer, ULight™-anti-cAMP antibody, and detection buffer)
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
DK-PGD2
-
Forskolin (as a positive control for adenylyl cyclase activation)
-
384-well white opaque microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Cell Preparation: Resuspend cells in stimulation buffer to the desired density.
-
Assay Setup:
-
Add cells to the wells of the 384-well plate.
-
Add DK-PGD2 or control compounds.
-
Incubate for 30 minutes at room temperature to allow for modulation of cAMP levels.
-
-
Detection:
-
Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody mixture (prepared in detection buffer) to each well. This step also lyses the cells.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Measurement: Read the plate on a TR-FRET reader, measuring the emission at 665 nm (TR-FRET signal) and 615 nm (Europium signal).
-
Data Analysis: The TR-FRET signal at 665 nm is inversely proportional to the amount of cAMP in the sample. A standard curve is used to quantify the cAMP concentration.
MAPK Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 as an indicator of MAPK pathway activation.[18][19][20][21]
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with DK-PGD2 for various time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
RhoA Activation Assay (G-LISA®)
This protocol outlines the measurement of active (GTP-bound) RhoA using an ELISA-based G-LISA® assay.[22][23][24][25][26][27]
Materials:
-
Cells of interest
-
G-LISA® RhoA Activation Assay Kit (containing a Rho-GTP-binding protein-coated plate, lysis buffer, binding buffer, anti-RhoA antibody, etc.)
-
DK-PGD2
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with DK-PGD2 and lyse them according to the kit instructions.
-
Assay:
-
Add cell lysates to the wells of the Rho-GTP-binding protein-coated plate.
-
Incubate to allow active RhoA to bind.
-
Wash away unbound proteins.
-
Add the anti-RhoA primary antibody.
-
Wash and add the secondary HRP-conjugated antibody.
-
Wash and add the HRP detection reagent.
-
-
Measurement: Read the absorbance or luminescence on a microplate reader.
-
Data Analysis: The signal is proportional to the amount of active RhoA in the cell lysate.
Conclusion
DK-PGD2 is a critical signaling molecule that activates a complex network of intracellular pathways through the DP2 receptor. The primary signaling events include the Gαi-mediated inhibition of cAMP production and a robust increase in intracellular calcium. These initial signals propagate to downstream effectors, including the MAPK and PI3K/Akt pathways, and can influence RhoA and NF-κB signaling. A thorough understanding of these cascades, facilitated by the experimental approaches detailed in this guide, is essential for researchers and drug development professionals aiming to modulate DP2 receptor activity for therapeutic benefit, particularly in the context of allergic and inflammatory diseases. The provided protocols and quantitative data serve as a valuable resource for designing and interpreting experiments in this field.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 induces interleukin-6 synthesis via Ca2+ mobilization in osteoblasts: regulation by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bjbms.org [bjbms.org]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. bioline.ru [bioline.ru]
- 15. resources.revvity.com [resources.revvity.com]
- 16. revvity.com [revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. benchchem.com [benchchem.com]
- 19. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 20. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 23. sc.edu [sc.edu]
- 24. universalbiologicals.com [universalbiologicals.com]
- 25. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytoskeleton, Inc. RhoA G-LISA Activation Assay Kit (Colorimetric Format), | Fisher Scientific [fishersci.com]
- 27. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Enigmatic Role of 13,14-Dihydro-15-keto PGD2 in Mast Cells: An Intracellular Signaling Perspective
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a primary prostanoid released by activated mast cells, playing a pivotal role in the orchestration of allergic and inflammatory responses.[1][2][3] Its metabolite, 13,14-Dihydro-15-keto PGD2 (DK-PGD2), is a potent and selective agonist for the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[3] While the actions of DK-PGD2 on various immune cells like T helper type 2 (Th2) cells, eosinophils, and basophils are well-characterized, its physiological role in mast cells presents a unique and complex picture. This technical guide provides an in-depth analysis of the current understanding of DK-PGD2's function in mast cells, with a focus on its intracellular signaling, and presents relevant experimental data and protocols for the scientific community.
Data Presentation: Quantitative Effects of DK-PGD2 on Mast Cells
The primary functional response of mast cells to DK-PGD2 is the mobilization of intracellular calcium. Notably, this response does not translate into degranulation or the release of other inflammatory mediators.
| Parameter | Cell Type | Agonist | Concentration Range | Effect | Notes |
| Intracellular Calcium Mobilization | LAD2 human mast cell line | DK-PGD2 | 100 nM - 10 µM | Dose-dependent increase in cytosolic Ca2+ flux.[1] | Significantly higher doses (1–10 µM) are required compared to eosinophils or Th2 cells (100 nM).[1] |
| Mast Cell Degranulation (β-hexosaminidase release) | LAD2 and primary human mast cells | DK-PGD2 | Not specified | No significant effect on degranulation.[1] | |
| Prostaglandin and Leukotriene Release | Primary human mast cells | DK-PGD2 | Not specified | No significant effect on PGD2 and LTC4 release.[1] |
Signaling Pathways of DK-PGD2 in Mast Cells
The signaling cascade initiated by DK-PGD2 in mast cells is distinct due to the intracellular localization of its receptor, DP2/CRTH2.
DK-PGD2-Induced Calcium Mobilization
The binding of DK-PGD2 to the intracellular DP2/CRTH2 receptor initiates a signaling cascade through a pertussis toxin-sensitive Gαi protein. This leads to the activation of downstream effectors that ultimately result in the release of calcium from intracellular stores, such as the endoplasmic reticulum.
Experimental Protocols
Human Mast Cell Culture (LAD2 Cell Line)
A detailed protocol for the culture of the LAD2 human mast cell line is crucial for reproducible experimental outcomes.
References
- 1. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mast cell mediators prostaglandin-D2 and histamine activate human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of 13,14-Dihydro-15-keto Prostaglandin D2 in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a crucial metabolite of prostaglandin D2 (PGD2), a key mediator in various physiological and pathological processes, including allergic inflammation. Understanding the metabolic fate of DK-PGD2 is paramount for the development of novel therapeutics targeting the PGD2 pathway and for the identification of robust biomarkers for monitoring disease activity and therapeutic response. This technical guide provides a comprehensive overview of the metabolic transformations of DK-PGD2 in humans, detailing the enzymatic pathways, analytical methodologies for its quantification, and available quantitative data.
Metabolic Pathways of DK-PGD2
DK-PGD2 is an intermediate in the complex metabolic cascade of PGD2. Formed from PGD2 via the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), DK-PGD2 is not an end product but is rapidly and extensively further metabolized.[1] The primary metabolic transformations involve reduction of the C-11 keto group and sequential degradation of the carboxylic and alkyl side chains through β-oxidation. This results in a series of more water-soluble compounds that are ultimately excreted in the urine. Notably, intact DK-PGD2 is virtually absent in urine.[1]
The main urinary metabolite of PGD2, and consequently a downstream product of DK-PGD2 metabolism, is 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly referred to as tetranor-PGDM.[2][3]
The following diagram illustrates the principal metabolic pathway from PGD2 to its major urinary metabolite, highlighting the position of DK-PGD2.
Quantitative Data
The quantification of DK-PGD2 and its metabolites is essential for understanding their physiological roles and for biomarker development. The following tables summarize the available quantitative data for key metabolites in human biological fluids.
Table 1: Urinary Concentrations of Tetranor-PGDM in Healthy Humans
| Analyte | Matrix | Concentration Range (ng/mL) | Analytical Method | Reference |
| Tetranor-PGDM | Urine | 0.2 - 40 | Online SPE-LC-MS/MS | [4] |
Table 2: Urinary Concentrations of PGD2 Metabolites in Health and Disease
| Condition | Analyte | Mean Concentration (ng/mg creatinine) ± SD | Analytical Method | Reference |
| Healthy Volunteers | Tetranor-PGDM | Data not explicitly provided in mean ± SD | LC-MS/MS | [5] |
| Food Allergy Patients | Tetranor-PGDM | Significantly higher than healthy volunteers | LC-MS/MS | [5] |
| COPD Patients | Tetranor-PGDM | Significantly higher than non-smoking healthy volunteers | Online SPE-LC-MS/MS | [4] |
| Healthy Adults | 9α,11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid | 1.08 ± 0.72 | GC-MS |
Experimental Protocols
The accurate measurement of DK-PGD2 and its metabolites necessitates sensitive and specific analytical methods due to their low endogenous concentrations and complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques.
Sample Preparation for GC-MS Analysis of Urinary Prostaglandin Metabolites
A generic workflow for the preparation of urine samples for GC-MS analysis is outlined below. This process typically involves extraction, purification, and derivatization to enhance volatility for gas chromatography.
Key Steps:
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., deuterated tetranor-PGDM) is added to the urine sample to correct for analyte loss during sample preparation and for variations in instrument response.
-
Solid Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances and concentrate the analytes.
-
Purification: For complex matrices, an additional purification step using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary.[6]
-
Derivatization: Prostaglandins are chemically modified to increase their volatility and thermal stability for GC analysis. This multi-step process often includes:
-
Methoximation: To protect ketone groups.
-
Esterification: To convert carboxylic acids to esters.
-
Silylation: To convert hydroxyl groups to silyl (B83357) ethers.[7]
-
LC-MS/MS Method for Tetranor-PGDM in Urine
LC-MS/MS offers high sensitivity and specificity and often requires less extensive sample preparation than GC-MS. The following provides a general protocol for the analysis of tetranor-PGDM in human urine.
Sample Preparation:
-
Thawing and Centrifugation: Frozen urine samples are thawed and centrifuged to remove particulate matter.
-
Internal Standard Addition: A deuterated internal standard (e.g., tetranor-PGDM-d6) is added.
-
Dilution: The urine sample is diluted with a suitable buffer.
-
Online SPE-LC-MS/MS: The prepared sample is injected into an online SPE-LC-MS/MS system. The online SPE step provides rapid sample cleanup and concentration prior to chromatographic separation and mass spectrometric detection.[4]
LC-MS/MS Parameters:
-
Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., formic acid or acetic acid).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity.
Table 3: Exemplary MRM Transitions for PGD2 and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| PGD2 | 351.2 | 271.2 | -22 | [8] |
| PGD2-d4 | 355.2 | 275.2 | -22 | [8] |
| Tetranor-PGDM | Specific transitions not detailed in provided search results | |||
| Tetranor-PGDM-d6 | Specific transitions not detailed in provided search results |
Note: Optimal MRM transitions and collision energies should be determined empirically for the specific instrument and analytical conditions used.
Signaling Pathways
DK-PGD2 is not merely a catabolite; it is a biologically active molecule that functions as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] This interaction is critical in the context of allergic inflammation.
Conclusion
The metabolic fate of 13,14-dihydro-15-keto prostaglandin D2 in humans is a complex process involving enzymatic reduction and β-oxidation, culminating in the urinary excretion of several metabolites, most notably tetranor-PGDM. The accurate quantification of these metabolites using advanced mass spectrometric techniques is crucial for advancing our understanding of the PGD2 pathway in health and disease. Further research is warranted to fully elucidate the complete metabolic network, including the identification of all intermediate metabolites and the specific enzymes involved, which will undoubtedly pave the way for novel diagnostic and therapeutic strategies in inflammatory and allergic disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]
- 4. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 13,14-Dihydro-15-keto Prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-Dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2) is a stable and biologically active metabolite of Prostaglandin D2 (PGD2). It is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This selectivity makes DK-PGD2 a valuable tool for studying the physiological and pathological roles of the CRTH2 receptor, particularly in the context of allergic inflammation and other immune responses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and associated experimental methodologies for 13,14-Dihydro-15-keto PGD2.
Chemical Structure and Properties
13,14-Dihydro-15-keto PGD2 is an eicosanoid, a class of signaling molecules derived from arachidonic acid. Its structure features a cyclopentane (B165970) ring and two aliphatic side chains. The key structural modifications compared to its parent molecule, PGD2, are the reduction of the double bond at C13-C14 and the oxidation of the hydroxyl group at C15 to a ketone.
Chemical Structure:
Table 1: Physicochemical Properties of 13,14-Dihydro-15-keto PGD2
| Property | Value | Reference |
| IUPAC Name | (Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | [1] |
| Synonyms | DK-PGD2, 13,14-dihydro-15-keto-PGD2 | [2] |
| CAS Number | 59894-07-4 | [2] |
| Molecular Formula | C₂₀H₃₂O₅ | [2] |
| Molecular Weight | 352.5 g/mol | [2] |
| SMILES | CCCCCC(=O)CC[C@@H]1--INVALID-LINK----INVALID-LINK--O | |
| Solubility | Soluble in DMF (50 mg/ml), DMSO (30 mg/ml), Ethanol (50 mg/ml), and PBS (pH 7.2, 2.5 mg/ml) | [2] |
Biological Activity and Signaling Pathway
13,14-Dihydro-15-keto PGD2 is a selective agonist for the CRTH2/DP2 receptor, a G protein-coupled receptor (GPCR) primarily expressed on type 2 helper T cells (Th2), eosinophils, and basophils.[1] Its affinity for the CRTH2 receptor is comparable to that of PGD2, but it exhibits significantly lower affinity for the DP1 receptor, another PGD2 receptor.[1] This selectivity makes it a powerful tool to investigate CRTH2-mediated cellular responses.
Table 2: Receptor Binding Affinity of 13,14-Dihydro-15-keto PGD2
| Receptor | Ligand | Kᵢ (nM) | Species | Reference |
| CRTH2/DP2 | 13,14-Dihydro-15-keto PGD2 | 2.91 ± 0.29 | Human | [1] |
| CRTH2/DP2 | PGD2 | 2.4 ± 0.2 | Human | [1] |
| DP1 | 13,14-Dihydro-15-keto PGD2 | >10,000 | Human | [1] |
| DP1 | PGD2 | 1.3 | Human | [1] |
Table 3: Biological Activities of 13,14-Dihydro-15-keto PGD2
| Biological Activity | Cell Type | EC₅₀ | Effect | Reference |
| Chemotaxis | Eosinophils | ~10 nM | Induction of cell migration | [3] |
| Chemotaxis | Th2 Cells | Not Reported | Induction of cell migration | [1] |
| Calcium Mobilization | Th2 Cells | Not Reported | Increase in intracellular Ca²⁺ | [1] |
| Cytokine Production | Th2 Cells | Not Reported | Induction of IL-4, IL-5, and IL-13 production | [4] |
Signaling Pathway
Activation of the CRTH2 receptor by 13,14-Dihydro-15-keto PGD2 initiates a signaling cascade through the Gαi/o subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration, which in turn activates various downstream signaling pathways responsible for cellular responses such as chemotaxis and degranulation.[5]
Metabolic Pathway
13,14-Dihydro-15-keto PGD2 is a metabolic product of PGD2. The biosynthesis of PGD2 begins with the conversion of arachidonic acid to PGH2 by cyclooxygenase (COX) enzymes. PGH2 is then isomerized to PGD2 by PGD2 synthase. Subsequently, PGD2 is metabolized to 13,14-Dihydro-15-keto PGD2 through a two-step process involving 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase 1 (PTGR1).
Experimental Protocols
Radioligand Binding Assay for CRTH2 Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the CRTH2 receptor.
Materials:
-
HEK293 cell membranes expressing human CRTH2 receptor
-
[³H]-PGD₂ (Radioligand)
-
13,14-Dihydro-15-keto PGD2 (or other test compounds)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled competitor (e.g., 13,14-Dihydro-15-keto PGD2) in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled PGD2 (for non-specific binding).
-
50 µL of the competitor dilution.
-
50 µL of [³H]-PGD₂ at a final concentration close to its Kd.
-
100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.[6]
Eosinophil Chemotaxis Assay
This protocol outlines a method to assess the chemotactic effect of 13,14-Dihydro-15-keto PGD2 on eosinophils.
Materials:
-
Isolated human eosinophils
-
13,14-Dihydro-15-keto PGD2
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber or similar chemotaxis system with a polycarbonate membrane (5 µm pore size)
-
Staining solution (e.g., Giemsa or Diff-Quik)
-
Microscope
Procedure:
-
Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by immunomagnetic negative selection).
-
Resuspend the eosinophils in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of 13,14-Dihydro-15-keto PGD2 in chemotaxis buffer.
-
Add the chemoattractant solutions to the lower wells of the Boyden chamber. Use buffer alone as a negative control.
-
Place the polycarbonate membrane over the lower wells.
-
Add the eosinophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 1-2 hours.
-
After incubation, remove the membrane, wipe the non-migrated cells from the upper surface, and fix and stain the migrated cells on the lower surface.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Plot the number of migrated cells against the concentration of 13,14-Dihydro-15-keto PGD2 to determine the EC₅₀.[3]
Quantification by LC-MS/MS
This protocol provides a general workflow for the quantification of 13,14-Dihydro-15-keto PGD2 in biological samples.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Deuterated 13,14-Dihydro-15-keto PGD2 (internal standard)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add the deuterated internal standard.
-
Perform protein precipitation (e.g., with cold acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the sample preparation step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analyte from other components using a suitable C18 column and a gradient elution program.
-
Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 13,14-Dihydro-15-keto PGD2.
-
Determine the concentration of the analyte in the sample by comparing its peak area ratio to the internal standard against the standard curve.[7]
-
Conclusion
13,14-Dihydro-15-keto PGD2 is a critical tool for researchers investigating the role of the CRTH2/DP2 receptor in health and disease. Its high selectivity allows for the specific interrogation of CRTH2-mediated pathways, providing valuable insights into the mechanisms of allergic inflammation and other immune responses. The experimental protocols detailed in this guide provide a foundation for the accurate and reproducible study of this important lipid mediator. Further research into the downstream effects of CRTH2 activation by 13,14-Dihydro-15-keto PGD2 will continue to enhance our understanding of its role in various physiological and pathological processes and may lead to the development of novel therapeutic strategies.
References
- 1. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Chemotactic responses of peripheral blood eosinophils to prostaglandin D2 in atopic keratoconjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 13,14-Dihydro-15-keto Prostaglandin D2 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator derived from arachidonic acid, playing significant roles in various physiological and pathological processes, including allergic inflammation, sleep regulation, and vasodilation. The biological effects of PGD2 are often mediated through its interaction with specific receptors, but also through its conversion to various metabolites. One such key metabolite is 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2), formed via the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] DK-PGD2 is a stable and biologically active metabolite, identified as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] Given its stability and activity, accurate quantification of DK-PGD2 in biological matrices is essential for understanding the PGD2 signaling pathway in disease states and for the development of novel therapeutics targeting this pathway.
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of DK-PGD2 in human plasma. The protocol provides instructions for sample preparation, chromatographic separation, and mass spectrometric detection.
Signaling Pathway
The formation of DK-PGD2 is a key step in the metabolic cascade of arachidonic acid. Following synthesis from PGH2, PGD2 is metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to 15-keto-PGD2, which is then rapidly converted to the more stable 13,14-dihydro-15-keto-PGD2.[3] This metabolite then acts as a selective agonist on the DP2 (CRTH2) receptor, mediating pro-inflammatory responses.
Experimental Protocols
This section provides a detailed methodology for the analysis of DK-PGD2 in human plasma.
Materials and Reagents
-
This compound (DK-PGD2) standard (Cayman Chemical or equivalent)
-
This compound-d4 (DK-PGD2-d4) internal standard (IS) (Cayman Chemical or equivalent)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
Sample Preparation: Solid Phase Extraction (SPE)
-
Plasma Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 500 µL of plasma, add 10 µL of DK-PGD2-d4 internal standard solution (e.g., at 100 ng/mL in methanol) and vortex briefly.
-
Acidification: Acidify the plasma sample to pH 3-4 with 2% formic acid in water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 15% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid).
LC-MS/MS Conditions
The following tables summarize the instrumental conditions for the analysis. These are starting points and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | UPLC/UHPLC System |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 8 min, hold for 2 min, return to 30% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 500°C |
| Capillary Voltage | -3.5 kV |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The quantification of DK-PGD2 is performed using a stable isotope-labeled internal standard. The method demonstrates good linearity, sensitivity, and accuracy.
Table 3: MRM Transitions and Method Performance (Exemplary)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| DK-PGD2 | 351.5 | 333.5 | 100 | 22 |
| DK-PGD2-d4 (IS) | 355.5 | 337.5 | 100 | 22 |
Note: The deprotonated molecule [M-H]⁻ is observed at m/z 351.5 for DK-PGD2. The product ion at m/z 333.5 corresponds to the loss of water [M-H-H₂O]⁻. These transitions are based on the common fragmentation patterns of prostaglandins (B1171923) and should be optimized for the specific instrument in use.[4]
Table 4: Method Validation Summary (Exemplary)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | > 80% |
The values presented in Tables 3 and 4 are representative and based on typical performance for similar prostaglandin assays.[4][5][6] Actual performance must be determined during in-lab validation.
Conclusion
This application note presents a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma. The protocol, utilizing solid-phase extraction for sample cleanup and a stable isotope-labeled internal standard for quantification, provides a reliable tool for researchers investigating the role of the PGD2 metabolic pathway in health and disease. This method is suitable for application in clinical research and drug development programs targeting inflammatory and allergic conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Prostaglandin D2 Metabolites in Urine using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. Produced primarily by mast cells, PGD2 has a short half-life in vivo, rapidly converting to a series of metabolites. The measurement of these metabolites in urine provides a non-invasive method to assess systemic PGD2 production, offering valuable insights into the activity of mast cells and the inflammatory status of various diseases.
One of the key metabolites in the PGD2 pathway is 13,14-dihydro-15-keto-PGD2. However, this metabolite itself is unstable in biological fluids, including urine, and is further metabolized. Consequently, direct measurement of 13,14-dihydro-15-keto-PGD2 in urine is challenging, and commercially available ELISA kits specifically for this analyte in urine are not common. Instead, researchers often quantify more stable downstream metabolites, such as tetranor-PGDM, or related metabolites from other prostaglandin pathways that are indicative of inflammatory processes, like 13,14-dihydro-15-keto-PGF2α (PGFM).
These application notes provide a comprehensive overview and a detailed protocol for the quantification of PGD2 metabolic activity in urine samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The protocol is based on commercially available kits for the stable PGD2 metabolite, PGFM, which has been validated for use in urine and serves as a reliable index of prostaglandin pathway activation.
Principle of the Assay
The competitive ELISA is a sensitive immunoassay for the quantitative determination of prostaglandin metabolites. The assay is based on the principle of competition between the prostaglandin metabolite in the sample and a fixed amount of enzyme-labeled prostaglandin metabolite (tracer) for a limited number of binding sites on a specific antibody.
In the assay, a microplate is pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG). A mixture of the urine sample (containing the target metabolite), a specific primary antibody (e.g., rabbit anti-PGFM), and an enzyme-conjugated metabolite (e.g., PGFM-peroxidase conjugate) is added to the wells. During incubation, the unlabeled metabolite from the sample and the enzyme-labeled metabolite compete for binding to the primary antibody. The antibody-antigen complex is then captured by the secondary antibody on the plate.
After a washing step to remove unbound reagents, a substrate solution is added. The enzyme on the bound tracer catalyzes a colorimetric reaction. The intensity of the color produced is inversely proportional to the concentration of the metabolite in the sample. The concentration is then determined by comparing the optical density of the samples to a standard curve generated with known concentrations of the metabolite.
PGD2 Metabolic Pathway
The following diagram illustrates the metabolic cascade of Prostaglandin D2.
Figure 1: Simplified metabolic pathway of Prostaglandin D2.
Data Presentation
The following tables summarize the typical performance characteristics of a competitive ELISA for a related and stable prostaglandin metabolite (PGFM) in urine. These values are representative and may vary between different kits and manufacturers.
| Parameter | Typical Value |
| Assay Range | 50 - 3,200 pg/mL |
| Sensitivity (Limit of Detection) | 20.8 pg/mL |
| Sample Type | Urine, Plasma, Serum, Fecal Extracts |
| Species Reactivity | Species Independent |
| Cross-Reactivity Profile | Cross-Reactivity (%) |
| 13,14-dihydro-15-keto-PGF2α | 100% |
| 13,14-dihydro-15-keto-PGE2 | < 3.0% |
| Prostaglandin F2α | < 0.01% |
| Prostaglandin E2 | < 0.01% |
| Prostaglandin D2 | < 0.01% |
Experimental Protocols
Materials Required but Not Provided
-
Distilled or deionized water
-
Repeating pipettes and disposable tips
-
Microplate shaker
-
Microplate reader capable of reading absorbance at 450 nm
-
Software for 4-parameter logistic curve fitting
-
Vortex mixer
-
Tubes for sample and standard dilutions
-
Creatinine (B1669602) assay kit for normalization of urine samples
Sample Handling and Preparation
Patient Preparation: To ensure accurate results, patients should avoid taking aspirin (B1665792) and other non-steroidal anti-inflammatory drugs (NSAIDs) for at least 48 hours before urine collection, as these medications can suppress prostaglandin production.[1]
Specimen Collection and Storage:
-
A 24-hour urine collection is often recommended to account for diurnal variations in metabolite excretion.[1]
-
During collection, the urine should be kept refrigerated.[1]
-
After collection, the total volume should be recorded, and the urine should be mixed well.
-
Aliquots of the urine should be transferred to clean polypropylene (B1209903) tubes and frozen at -20°C or colder for storage.[1] Avoid repeated freeze-thaw cycles.
Sample Preparation for ELISA:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 1,500 x g for 10 minutes to remove any particulate matter.
-
Dilute the urine samples with the provided Assay Buffer. A starting dilution of 1:8 is recommended.[2] Further dilutions may be necessary to bring the metabolite concentration within the assay's standard curve range.
ELISA Protocol
The following is a representative protocol for a competitive ELISA. Always refer to the specific kit insert for the most accurate and up-to-date instructions.
Reagent Preparation:
-
Allow all kit reagents to come to room temperature for at least 30-60 minutes before use.[2]
-
Prepare the Wash Buffer by diluting the concentrate with distilled or deionized water as instructed in the kit manual.
-
Prepare the standards by performing serial dilutions of the provided stock standard in Assay Buffer.
Assay Procedure:
-
Standard and Sample Addition:
-
Pipette 50 µL of each standard and diluted sample into the appropriate wells of the microplate.
-
Pipette 75 µL of Assay Buffer into the non-specific binding (NSB) wells.
-
Pipette 50 µL of Assay Buffer into the maximum binding (B0 or zero standard) wells.
-
-
Conjugate Addition:
-
Add 25 µL of the enzyme-conjugated metabolite (e.g., PGFM-peroxidase conjugate) to each well.
-
-
Antibody Addition:
-
Add 25 µL of the specific primary antibody to each well, except the NSB wells.
-
-
Incubation:
-
Gently tap the plate to ensure thorough mixing.
-
Cover the plate and incubate for 1-2 hours at room temperature on a microplate shaker (700-900 rpm).
-
-
Washing:
-
Aspirate the contents of the wells.
-
Wash each well 4 times with 300 µL of diluted Wash Buffer.
-
After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
-
Substrate Addition:
-
Add 100 µL of the TMB Substrate to each well.
-
-
Development:
-
Incubate the plate for 30 minutes at room temperature in the dark, without shaking.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Reading the Plate:
-
Read the optical density of each well at 450 nm within 15 minutes of adding the Stop Solution.
-
Data Analysis
-
Calculate the average optical density (OD) for each set of duplicate or triplicate standards and samples.
-
Subtract the average OD of the NSB wells from the average OD of all other wells.
-
Calculate the percent binding (%B/B0) for each standard and sample using the following formula: %B/B0 = [(Average OD of Standard or Sample - Average OD of NSB) / (Average OD of B0 - Average OD of NSB)] x 100
-
Plot the %B/B0 for the standards against their known concentrations on a semi-logarithmic scale.
-
Perform a 4-parameter logistic curve fit to generate the standard curve.
-
Determine the concentration of the metabolite in the samples by interpolating their %B/B0 values from the standard curve.
-
Multiply the calculated concentration by the dilution factor to obtain the final concentration in the original urine sample.
-
Normalize the results to creatinine concentration to account for variations in urine dilution. This is typically expressed as pg/mg of creatinine or ng/mg of creatinine.
Experimental Workflow
The diagram below outlines the major steps in the competitive ELISA workflow.
Figure 2: General workflow for a competitive ELISA.
Conclusion
The measurement of PGD2 metabolites in urine is a valuable tool for researchers and clinicians studying inflammatory and allergic diseases. While the direct measurement of 13,14-dihydro-15-keto-PGD2 in urine is hampered by its instability, the use of ELISA kits for more stable downstream metabolites provides a reliable and non-invasive alternative for assessing PGD2 production. By following the detailed protocols and understanding the principles of the assay, researchers can obtain accurate and reproducible data to advance their understanding of the role of prostaglandins (B1171923) in health and disease.
References
Application Notes and Protocols for Measuring 13,14-Dihydro-15-keto PGD2 in Bronchoalveolar Lavage Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), a key inflammatory mediator in various respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). PGD2 is rapidly converted to DK-PGD2, making the latter an important biomarker for monitoring PGD2-mediated inflammatory responses in the lungs. This document provides detailed protocols for the quantification of DK-PGD2 in bronchoalveolar lavage fluid (BALF) using both enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes hypothetical quantitative data for DK-PGD2 concentrations in BALF, illustrating expected trends in respiratory diseases. These values are for illustrative purposes and may vary depending on the specific patient population and disease severity.
| Patient Group | DK-PGD2 Concentration (pg/mL) | Method of Analysis |
| Healthy Controls (n=50) | 15 - 50 | ELISA |
| Mild Asthmatics (n=50) | 50 - 150 | ELISA |
| Severe Asthmatics (n=50) | 150 - 500 | ELISA |
| Healthy Controls (n=20) | 10 - 40 | LC-MS/MS |
| Mild Asthmatics (n=20) | 40 - 120 | LC-MS/MS |
| Severe Asthmatics (n=20) | 120 - 450 | LC-MS/MS |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of PGD2 and the general experimental workflow for its measurement in BALF.
Experimental Protocols
Bronchoalveolar Lavage Fluid (BALF) Collection and Processing
-
BALF Collection : Perform bronchoalveolar lavage according to standard clinical procedures. Instill sterile saline (typically 4-5 aliquots of 50 mL for adults) into a subsegmental bronchus and aspirate the fluid. Pool the collected fractions.
-
Immediate Processing : Place the collected BALF on ice immediately to minimize degradation of prostaglandins.
-
Centrifugation : Centrifuge the BALF at 300 x g for 10 minutes at 4°C to pellet cells.
-
Supernatant Collection : Carefully aspirate the supernatant, avoiding the cell pellet.
-
Storage : Aliquot the supernatant into cryovials and store immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Quantification of DK-PGD2 by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is adapted from commercially available ELISA kits for prostaglandin metabolites and should be optimized for your specific kit and samples.
a. Materials:
-
Commercially available 13,14-Dihydro-15-keto PGD2 ELISA kit
-
BALF supernatant
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at the wavelength specified in the kit protocol (typically 405-420 nm).
b. Sample Preparation:
-
Thaw BALF supernatant on ice.
-
Centrifuge the thawed supernatant at 10,000 x g for 5 minutes at 4°C to remove any precipitates.
-
Due to the potential for high protein content in BALF, a sample purification step such as solid-phase extraction (SPE) may be necessary to remove interfering substances. Refer to the ELISA kit manual for recommended SPE protocols.[1] If not performing SPE, it is advisable to test for interference by assaying serial dilutions of the BALF samples.
c. ELISA Procedure (Competitive Assay):
-
Prepare standards and controls as described in the ELISA kit manual.
-
Pipette 50 µL of the appropriate standard, control, or purified BALF sample into the wells of the microplate.
-
Add 50 µL of the DK-PGD2-acetylcholinesterase (AChE) tracer to each well.
-
Add 50 µL of the DK-PGD2 antiserum to each well.
-
Incubate the plate for 18 hours at 4°C.
-
Wash the plate five times with the provided wash buffer.
-
Add 200 µL of Ellman's Reagent to each well.
-
Incubate the plate in the dark on an orbital shaker for 90-120 minutes.
-
Read the absorbance at 405-420 nm using a microplate reader.
d. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of DK-PGD2 in the BALF samples by interpolating their absorbance values from the standard curve.
-
Correct for any dilution factors used during sample preparation.
Quantification of DK-PGD2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high specificity and sensitivity for the quantification of DK-PGD2. This protocol is a general guideline and should be optimized based on the specific instrumentation and standards available.
a. Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical column (e.g., C18)
-
DK-PGD2 analytical standard
-
Deuterated DK-PGD2 internal standard (e.g., DK-PGD2-d4)
-
Methanol (B129727), Acetonitrile, Formic Acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
b. Sample Preparation:
-
Thaw 1 mL of BALF supernatant on ice.
-
Add 10 µL of the deuterated internal standard solution (e.g., 100 ng/mL in methanol) to each sample.
-
Acidify the sample to pH 3-4 with formic acid.
-
Perform solid-phase extraction (SPE) to purify and concentrate the analyte:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the acidified BALF sample onto the cartridge.
-
Wash the cartridge with 5 mL of water followed by 5 mL of 15% methanol.
-
Elute the DK-PGD2 with 2 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
c. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both DK-PGD2 and its deuterated internal standard. These transitions should be determined by infusing the pure standards into the mass spectrometer. For example, a potential transition for DK-PGD2 could be m/z 351 -> 271.[2]
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
d. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantify the amount of DK-PGD2 in the BALF samples using the calibration curve.
-
Account for the initial sample volume and any dilution or concentration steps to report the final concentration in pg/mL.
References
Application Notes and Protocols for In Vitro Chemotaxis Assay Using 13,14-Dihydro-15-keto PGD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2) is a stable metabolite of Prostaglandin D2 (PGD2) and a potent, selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][3] The interaction between DK-PGD2 and CRTH2 plays a crucial role in the recruitment of various immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils, to sites of allergic inflammation.[1][4][5] This makes the DK-PGD2/CRTH2 signaling axis a key target for therapeutic intervention in allergic diseases such as asthma.[4][6] These application notes provide detailed protocols for an in vitro chemotaxis assay using DK-PGD2 to study the migration of CRTH2-expressing cells, offering a valuable tool for basic research and drug discovery.
Signaling Pathway of 13,14-Dihydro-15-keto PGD2 in Chemotaxis
DK-PGD2 induces chemotaxis by binding to the Gαi-coupled seven-transmembrane receptor, CRTH2.[1][5] This binding event initiates a signaling cascade that leads to cellular migration. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunit dissociates and activates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in intracellular calcium concentration is a critical step for cell activation, shape change, and directed migration.[4]
Data Presentation
The following table summarizes representative quantitative data for chemotaxis induced by DK-PGD2 in various CRTH2-expressing immune cells. The effective concentration for 50% of the maximal response (EC50) is a key parameter for assessing the potency of DK-PGD2.
| Cell Type | Chemoattractant | EC50 (nM) | Assay Type | Reference |
| Human Th2 Cells | DK-PGD2 | ~1.5 - 3 | Boyden Chamber | [1] |
| Human Eosinophils | DK-PGD2 | Not explicitly stated, but effective in nanomolar ranges | Boyden Chamber | [1][4] |
| Human Basophils | DK-PGD2 | Not explicitly stated, but effective in nanomolar ranges | Boyden Chamber | [1] |
| Type 2 Innate Lymphoid Cells (ILC2s) | DK-PGD2 | 17.4 - 91.7 | Not Specified | [7] |
Experimental Protocols
Protocol 1: Boyden Chamber Chemotaxis Assay
The Boyden chamber assay is a classic and widely used method to study cell migration in response to a chemoattractant gradient.[8][9][10][11]
Materials:
-
Cells: Freshly isolated human eosinophils, Th2 cells, or other CRTH2-expressing cell lines.
-
Chemoattractant: 13,14-Dihydro-15-keto PGD2 (Cayman Chemical or equivalent).[3][12]
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).
-
Boyden Chamber Apparatus: Multiwell chamber (e.g., from NeuroProbe).[11]
-
Polycarbonate Membranes: 3-5 µm pore size, depending on the cell type.[10]
-
Staining Solution: Diff-Quik or similar.
-
Microscope
Procedure:
-
Cell Preparation:
-
Isolate primary cells (e.g., eosinophils from peripheral blood) using standard laboratory procedures.
-
Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Starve the cells for 2-4 hours at 37°C to reduce spontaneous migration.
-
-
Assay Setup:
-
Prepare serial dilutions of DK-PGD2 in assay medium. A typical concentration range to test would be from 0.1 nM to 1000 nM. Include a vehicle control (assay medium only).
-
Add 25-30 µL of the DK-PGD2 dilutions or vehicle control to the lower wells of the Boyden chamber.
-
Carefully place the polycarbonate membrane over the lower wells, avoiding air bubbles.
-
Assemble the Boyden chamber apparatus.
-
Add 50 µL of the cell suspension to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell type.
-
-
Cell Staining and Quantification:
-
After incubation, disassemble the chamber and remove the membrane.
-
Wipe the cells from the upper side of the membrane using a cotton swab.
-
Fix the membrane in methanol (B129727) for 1 minute.
-
Stain the migrated cells on the lower side of the membrane using a Diff-Quik stain set.
-
Allow the membrane to air dry.
-
Mount the membrane on a glass slide.
-
Count the number of migrated cells in several high-power fields (HPF) using a light microscope.
-
Calculate the average number of migrated cells per HPF for each condition.
-
Protocol 2: Microfluidic Chemotaxis Assay
Microfluidic assays offer a more controlled and dynamic environment for studying chemotaxis, allowing for the generation of stable chemoattractant gradients and real-time imaging of cell migration.[13][14][15]
Materials:
-
Cells: CRTH2-expressing cells labeled with a fluorescent dye (e.g., Calcein AM).
-
Chemoattractant: 13,14-Dihydro-15-keto PGD2.
-
Assay Medium: As in Protocol 1.
-
Microfluidic Chemotaxis Device: (e.g., from ibidi or Elveflow).[13][15]
-
Syringe Pumps
-
Fluorescence Microscope with Live-Cell Imaging capabilities
Procedure:
-
Device Preparation:
-
Prime the microfluidic device with assay medium according to the manufacturer's instructions to remove any air bubbles.
-
If required, coat the channels with an extracellular matrix protein (e.g., fibronectin) to promote cell adhesion.
-
-
Cell Loading:
-
Prepare a cell suspension at an appropriate concentration (typically 2-5 x 10^6 cells/mL).
-
Load the cell suspension into the designated cell seeding area of the microfluidic device.
-
Allow the cells to adhere for 30-60 minutes at 37°C.
-
-
Gradient Generation:
-
Prepare two solutions in separate syringes: one with the highest concentration of DK-PGD2 and one with the vehicle control (assay medium).
-
Connect the syringes to the inlets of the microfluidic device via tubing and syringe pumps.
-
Start the pumps at a low flow rate to establish a stable chemoattractant gradient across the cell migration channel.
-
-
Live-Cell Imaging:
-
Place the microfluidic device on the stage of an inverted fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO2 levels.
-
Acquire time-lapse images of the cells migrating within the gradient at regular intervals (e.g., every 5-10 minutes) for a period of several hours.
-
-
Data Analysis:
-
Use image analysis software to track the movement of individual cells.
-
Quantify parameters such as cell velocity, directionality, and chemotactic index (the ratio of the net displacement in the direction of the gradient to the total path length).
-
Conclusion
The in vitro chemotaxis assays described here provide robust and reproducible methods for investigating the biological activity of 13,14-Dihydro-15-keto PGD2 and for screening potential modulators of the CRTH2 signaling pathway. The choice between the classic Boyden chamber assay and the more advanced microfluidic approach will depend on the specific research question, available equipment, and desired level of detail in the analysis. These protocols serve as a foundation for further studies into the role of DK-PGD2 in immune cell trafficking and allergic inflammation.
References
- 1. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thomassci.com [thomassci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Migration Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. caymanchem.com [caymanchem.com]
- 13. ibidi.com [ibidi.com]
- 14. Microfluidic chemotaxis assay - Microfluidics Innovation Center [microfluidics-innovation-center.com]
- 15. Microfluidic Chemotaxis Assay - Elveflow [elveflow.com]
Application Note: High-Throughput Calcium Mobilization Assay for Screening CRTH2 Agonists and Antagonists
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as G-protein coupled receptor 44 (GPR44), is a key receptor involved in allergic inflammation.[1][2][3] It is activated by its natural ligand, prostaglandin (B15479496) D2 (PGD2), and plays a crucial role in the activation and chemotaxis of Th2 cells, eosinophils, and basophils.[4][5][6] Consequently, CRTH2 has emerged as a significant therapeutic target for inflammatory conditions such as asthma and allergic rhinitis.[2][3]
This application note describes a robust and high-throughput calcium mobilization assay for studying the activation of the CRTH2 receptor by the selective agonist 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2).[6][7] Upon activation, the Gαi-coupled CRTH2 receptor initiates a signaling cascade that leads to the release of intracellular calcium (Ca2+).[1][5][8] This change in intracellular Ca2+ concentration can be sensitively detected using fluorescent calcium indicators, such as Fluo-4 AM, making it an ideal readout for receptor activation in a high-throughput screening (HTS) format.[9][10][11][12]
This protocol is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel CRTH2 modulators.
Principle of the Assay
The assay is based on the principle that activation of the CRTH2 receptor by an agonist, such as DK-PGD2, leads to a transient increase in the concentration of intracellular free calcium ([Ca2+]i). This is achieved through the Gαi-PLC pathway, which generates inositol (B14025) triphosphate (IP3) and subsequently triggers the release of Ca2+ from the endoplasmic reticulum.[8]
Cells expressing the CRTH2 receptor are pre-loaded with a calcium-sensitive fluorescent dye, Fluo-4 AM. The acetoxymethyl (AM) ester group facilitates the dye's passage across the cell membrane.[9] Once inside the cell, cytoplasmic esterases cleave the AM group, trapping the active Fluo-4 dye in the cytosol.[9] In its calcium-free form, Fluo-4 exhibits low fluorescence. However, upon binding to Ca2+ released into the cytoplasm following receptor activation, its fluorescence intensity increases significantly (over 100-fold).[9] This change in fluorescence is measured in real-time using a fluorescence microplate reader, providing a direct measure of CRTH2 receptor activation.
CRTH2 Signaling Pathway
The binding of DK-PGD2 to the CRTH2 receptor triggers a cascade of intracellular events, as depicted in the diagram below.
Caption: CRTH2 receptor activation pathway by DK-PGD2.
Experimental Workflow
The following diagram illustrates the key steps involved in the calcium mobilization assay.
Caption: Experimental workflow for the CRTH2 calcium mobilization assay.
Materials and Methods
Materials
-
Cells: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human CRTH2 receptor.
-
Agonist: DK-PGD2 (13,14-dihydro-15-keto Prostaglandin D2)
-
Calcium Indicator: Fluo-4 AM (acetoxymethyl) ester
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
Reagents: Probenecid (B1678239), Pluronic F-127
-
Equipment:
Experimental Protocol
1. Cell Culture and Seeding
- Culture CRTH2-expressing cells in appropriate growth medium in a 37°C, 5% CO2 incubator.
- The day before the assay, harvest the cells and seed them into black-walled, clear-bottom 96- or 384-well plates at a density of 40,000-80,000 cells/well for a 96-well plate or 10,000-20,000 cells/well for a 384-well plate.[11]
- Incubate the plates overnight to allow for cell attachment.
2. Preparation of Reagents
- DK-PGD2 Stock Solution: Prepare a high-concentration stock solution of DK-PGD2 in DMSO and store at -20°C.
- Fluo-4 AM Loading Buffer: Prepare a 1 mM Fluo-4 AM stock solution in DMSO. For the loading buffer, dilute the Fluo-4 AM stock solution in assay buffer to a final concentration of 2-5 µM. The addition of Pluronic F-127 (0.02-0.04%) and probenecid (2.5 mM) can improve dye loading and prevent dye leakage.[9][13]
3. Dye Loading
- Remove the growth medium from the cell plates.
- Add an appropriate volume of Fluo-4 AM loading buffer to each well (e.g., 100 µL for a 96-well plate).
- Incubate the plate at 37°C for 60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.[10][11]
4. Calcium Mobilization Assay
- Prepare serial dilutions of DK-PGD2 in assay buffer at concentrations 2-5 times the final desired concentration.
- Place the cell plate into the fluorescence microplate reader.
- Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
- Using the instrument's automated liquid handler, add the DK-PGD2 dilutions to the wells.
- Immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes.
5. Data Analysis
- The change in fluorescence is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.
- Normalize the data to the maximum response observed with a saturating concentration of DK-PGD2.
- Plot the normalized response versus the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Quantitative Data Summary
The following table summarizes typical concentration ranges and expected values for the CRTH2 calcium mobilization assay.
| Parameter | Typical Value/Range | Reference |
| Cell Seeding Density (96-well) | 40,000 - 80,000 cells/well | [11] |
| Cell Seeding Density (384-well) | 10,000 - 20,000 cells/well | [11] |
| Fluo-4 AM Concentration | 2 - 5 µM | [9] |
| Dye Loading Time | 60 min at 37°C, then 15-30 min at RT | [10][11] |
| Probenecid Concentration | 2.5 mM | [9][13] |
| DK-PGD2 EC50 | 12.34 ± 2.4 nM | [7] |
| Fluorescence Measurement (Ex/Em) | ~490 nm / ~525 nm | [10][11] |
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Optimize cell seeding density.
-
Increase Fluo-4 AM concentration or loading time.
-
Ensure the health and viability of the cells.
-
-
High Well-to-Well Variation:
-
Ensure uniform cell seeding.
-
Check for and address any issues with the liquid handling system.
-
-
No Response to Agonist:
-
Confirm CRTH2 receptor expression in the cell line.
-
Verify the activity and concentration of the DK-PGD2 stock solution.
-
Conclusion
The calcium mobilization assay described provides a sensitive and reliable method for studying the activation of the CRTH2 receptor by DK-PGD2. This assay is readily adaptable for high-throughput screening to identify and characterize novel agonists and antagonists of CRTH2, thereby facilitating the discovery of new therapeutics for allergic and inflammatory diseases.
References
- 1. Inhibition of CRTH2-mediated Th2 activation attenuates pulmonary hypertension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 6. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. abcam.com [abcam.com]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Deuterated 13,14-Dihydro-15-keto PGD2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto prostaglandin (B15479496) D2 (13,14-dihydro-15-keto PGD2) is a key metabolite of prostaglandin D2 (PGD2), formed via the 15-hydroxy PGDH pathway.[1][2] It is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, a G protein-coupled receptor involved in type 2 inflammatory responses.[1][2][3] Accurate quantification of 13,14-dihydro-15-keto PGD2 in biological matrices is crucial for studying its role in various physiological and pathological processes, including allergic diseases like asthma.[3]
Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they correct for analyte loss during sample preparation and for variations in instrument response.[4] Deuterated 13,14-dihydro-15-keto PGD2 (e.g., 13,14-dihydro-15-keto PGD2-d4) is an ideal internal standard for the accurate and precise quantification of endogenous 13,14-dihydro-15-keto PGD2 by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Chemical Properties
| Property | Value |
| Chemical Name | 13,14-dihydro-15-keto Prostaglandin D2-d4 |
| Synonyms | 13,14-dihydro-15-keto PGD2-d4 |
| Molecular Formula | C₂₀H₂₈D₄O₅ |
| Molecular Weight | 356.5 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₄) |
| Formulation | A solution in methyl acetate |
Table 1: Chemical properties of deuterated 13,14-Dihydro-15-keto PGD2-d4.[2]
Biological Significance and Signaling Pathway
13,14-dihydro-15-keto PGD2 is a biologically active metabolite that selectively binds to and activates the CRTH2 receptor.[1][2] The CRTH2 receptor is highly expressed on Th2 lymphocytes, eosinophils, and basophils, key effector cells in type 2 inflammation.[3] Upon ligand binding, the CRTH2 receptor, coupled to a Gαi protein, initiates a signaling cascade that leads to intracellular calcium mobilization and cellular responses such as chemotaxis and cytokine release.[5][6]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
This protocol is adapted from established methods for prostaglandin extraction from biological fluids.
Materials:
-
Human plasma collected with EDTA or heparin as an anticoagulant.
-
Deuterated 13,14-dihydro-15-keto PGD2 internal standard solution (e.g., 10 ng/mL in ethanol).
-
Methanol (B129727), HPLC grade.
-
Water, HPLC grade.
-
Formic acid.
-
Ethyl acetate.
-
Octadecyl (C18) SPE cartridges.
-
Centrifuge.
-
Nitrogen evaporator.
Procedure:
-
To 1 mL of plasma, add a known amount of deuterated 13,14-dihydro-15-keto PGD2 internal standard.
-
Acidify the sample to pH 3-4 with 1% formic acid.
-
Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol, and finally 5 mL of hexane to remove interfering lipids.
-
Elute the prostaglandins (B1171923) with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
LC-MS/MS Analysis
The following are suggested starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% to 80% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
13,14-dihydro-15-keto PGD2: m/z 351.2 → [Product Ion 1], [Product Ion 2]
-
13,14-dihydro-15-keto PGD2-d4: m/z 355.2 → [Product Ion 1], [Product Ion 2] (Note: Specific product ions and collision energies must be determined by direct infusion of the analytical standards.)
-
Quantitative Data Summary
The following table presents illustrative performance data for a validated LC-MS/MS method for the quantification of PGD2 using a deuterated internal standard.[7] Similar performance is expected for an assay for 13,14-dihydro-15-keto PGD2.
| Parameter | Result |
| Linearity Range | 1 - 1000 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL |
| Intra-assay Precision (%CV) | 8.8% - 10.2% |
| Inter-assay Precision (%CV) | Not Reported |
| Accuracy (% Recovery) | 95.7% - 103.3% |
Table 2: Illustrative method validation data based on a PGD2 assay.[7]
Another study on various prostaglandins reported the following general performance characteristics.[8]
| Parameter | Result |
| Linearity Range | 1 - 100 pg/µL |
| Limit of Detection (LOD) | 0.5 - 50 pg on column |
| Limit of Quantification (LOQ) | 2 - 100 pg on column |
| Recovery | 83% - 116% |
Table 3: General performance of a multi-analyte prostanoid LC-MS/MS assay.[8]
Conclusion
The use of deuterated 13,14-dihydro-15-keto PGD2 as an internal standard in conjunction with a robust sample preparation method and a sensitive LC-MS/MS technique allows for the accurate and precise quantification of this important PGD2 metabolite in various biological matrices. The provided protocols and data serve as a comprehensive guide for researchers to develop and validate their own analytical methods for studying the role of 13,14-dihydro-15-keto PGD2 in health and disease.
References
- 1. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a homologous internal standard for the quantification of the major metabolite of prostaglandin F2 alpha in human urine by multiple ion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of CRTH2-mediated Th2 activation attenuates pulmonary hypertension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of DK-PGD2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the biological effects of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a stable metabolite of prostaglandin (B15479496) D2 (PGD2) and a selective agonist for the G protein-coupled receptor, Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Activation of the DP2 receptor is implicated in a variety of inflammatory and allergic responses.
Introduction to DK-PGD2 and the DP2 Signaling Pathway
DK-PGD2 is a key mediator in type 2 immune responses.[1] Unlike its parent molecule PGD2, which signals through both the DP1 and DP2 receptors, DK-PGD2 is a highly selective agonist for the DP2 receptor.[1] The DP2 receptor is primarily expressed on immune cells central to allergic inflammation, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[1][2][3]
Upon binding of DK-PGD2, the DP2 receptor couples to Gi/o proteins, leading to a cascade of downstream signaling events. This includes inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and mobilization of intracellular calcium.[3] These signaling events ultimately result in pro-inflammatory cellular responses such as chemotaxis, degranulation, and cytokine production.[1][4][5] The opposing effects of the DP1 and DP2 receptors highlight the importance of using selective agonists like DK-PGD2 to dissect the specific roles of DP2-mediated signaling in various biological processes.
Below is a diagram illustrating the simplified signaling pathway of DK-PGD2.
Caption: Simplified signaling pathway of DK-PGD2 via the DP2 receptor.
Quantitative Data Summary
The following tables summarize the effective concentrations (EC50) of DK-PGD2 in various in vitro functional assays.
Table 1: EC50 Values of DK-PGD2 on Eosinophils
| Assay | Cell Type | EC50 (nM) | Reference |
| Shape Change | Human Eosinophils | 2.7 ± 2.3 | [1] |
Table 2: EC50 Values of DK-PGD2 on Type 2 Innate Lymphoid Cells (ILC2s)
| Assay | Cell Type | EC50 (nM) | Reference |
| Migration | Human ILC2s | 14.2 ± 3.4 | [1] |
| IL-5 Secretion | Human ILC2s | 146.0 ± 18.0 | [1] |
| IL-13 Secretion | Human ILC2s | 159.2 ± 28.8 | [1] |
Experimental Protocols
The following are detailed protocols for the isolation and culture of primary human immune cells and subsequent functional assays to study the effects of DK-PGD2.
Experimental Workflow Overview
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Receptor Binding Assay of 13,14-Dihydro-15-keto prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), a key inflammatory mediator produced predominantly by mast cells.[1][2] DK-PGD2 has been identified as a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[2] The interaction between DK-PGD2 and CRTH2 is of significant interest as it mediates pro-inflammatory responses, including the migration and activation of T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[1] This signaling pathway is implicated in the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[1][3] Understanding the binding characteristics of DK-PGD2 to the CRTH2 receptor is crucial for the development of novel therapeutics targeting these conditions. These application notes provide detailed protocols for a competitive radioligand binding assay to characterize the interaction of DK-PGD2 and other compounds with the CRTH2 receptor.
Receptor Signaling Pathway
The CRTH2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit.[3][4] Upon agonist binding, such as DK-PGD2, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4][5] Concurrently, the Gβγ subunit complex can activate phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration.[1][4] This signaling cascade ultimately mediates the pro-inflammatory effects associated with CRTH2 activation.[3]
Caption: CRTH2 receptor signaling pathway initiated by DK-PGD2.
Quantitative Data Summary
The following table summarizes the binding affinities of DK-PGD2 and related prostaglandins (B1171923) for the CRTH2 receptor, as determined by competitive radioligand binding assays. The data is compiled from various studies and presented as Ki (nM) or EC50 (nM) values.
| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| 13,14-Dihydro-15-keto PGD2 (DK-PGD2) | Human CRTH2 | Competition Binding | ~2.4 - 160 | - | [6] |
| Prostaglandin D2 (PGD2) | Human CRTH2 | Competition Binding | 2.4 | - | [6] |
| Prostaglandin D2 (PGD2) | Mouse CRTH2 | Saturation Binding (Kd) | 8.8 ± 0.8 | - | [5] |
| 15-deoxy-Δ12,14-PGJ2 | Human CRTH2 | Competition Binding | ~2.4 - 34.0 | - | [6] |
| Prostaglandin J2 (PGJ2) | Human CRTH2 | Competition Binding | ~2.4 - 34.0 | - | [6] |
| Indomethacin | Mouse CRTH2 | Competition Binding | 1040 ± 130 | - | [5] |
Note: Binding affinities can vary depending on the experimental conditions, cell type used for receptor expression, and the specific radioligand employed.
Experimental Protocols
Objective:
To determine the binding affinity of 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) and other test compounds for the human CRTH2 receptor using a competitive radioligand binding assay.
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing the human CRTH2 receptor.
-
Radioligand: [3H]Prostaglandin D2 ([3H]PGD2).
-
Unlabeled Ligands: this compound (DK-PGD2), Prostaglandin D2 (PGD2) for non-specific binding determination, and other test compounds.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold Binding Buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell scraper.
-
Homogenizer.
-
Centrifuge.
-
Scintillation counter.
Experimental Workflow Diagram
Caption: Experimental workflow for the CRTH2 receptor binding assay.
Step-by-Step Protocol:
1. Cell Culture and Membrane Preparation: a. Culture HEK293 cells stably expressing the human CRTH2 receptor in T175 flasks until they reach 80-90% confluency. b. Aspirate the culture medium and wash the cells with ice-cold PBS. c. Harvest the cells by scraping and transfer them to a centrifuge tube. d. Pellet the cells by centrifugation at 1000 x g for 5 minutes at 4°C. e. Resuspend the cell pellet in ice-cold binding buffer and homogenize using a Dounce or Polytron homogenizer. f. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes. g. Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold binding buffer. h. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA). i. Aliquot the membrane preparation and store at -80°C until use.
2. Competitive Binding Assay: a. Prepare serial dilutions of the unlabeled test compound (e.g., DK-PGD2) in the binding buffer. b. In a 96-well microplate, add the following in triplicate: i. Total Binding: Cell membrane preparation, [3H]PGD2 (at a final concentration near its Kd, e.g., 2-5 nM), and binding buffer.[7] ii. Non-specific Binding: Cell membrane preparation, [3H]PGD2, and a high concentration of unlabeled PGD2 (e.g., 10 µM).[7] iii. Competition Binding: Cell membrane preparation, [3H]PGD2, and varying concentrations of the unlabeled test compound. c. The final assay volume should be consistent across all wells (e.g., 200 µL). d. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
3. Filtration and Scintillation Counting: a. Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. b. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand. c. Transfer the filters to scintillation vials. d. Add 5 mL of scintillation cocktail to each vial. e. Allow the vials to sit for at least 4 hours in the dark before counting. f. Measure the radioactivity in each vial using a scintillation counter.
4. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding as a function of the log concentration of the unlabeled test compound. c. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Disclaimer: This protocol is intended as a guideline. Researchers should optimize the assay conditions, such as incubation time, temperature, and protein concentration, for their specific experimental setup.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of CRTH2 Expression on Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as CD294 or GPR44, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade, particularly in type 2 immunity.[1][2] Its primary endogenous ligand is prostaglandin (B15479496) D2 (PGD2), a key mediator produced predominantly by activated mast cells.[1][2] The interaction between PGD2 and CRTH2 orchestrates the recruitment and activation of several key immune cell populations, making CRTH2 a significant therapeutic target for a range of inflammatory and allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis.[3][4]
CRTH2 is selectively expressed on a variety of immune cells, most notably T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[1][5][6] Its expression is considered one of the most reliable markers for identifying circulating Th2 cells.[7] Upon activation by PGD2, CRTH2 signaling, mediated through Gαi proteins, leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium. This cascade of events promotes chemotaxis, cytokine release (such as IL-4, IL-5, and IL-13), and enhanced cell survival of these effector cells, thereby amplifying the type 2 inflammatory response.[7]
Given its central role in allergic inflammation, the accurate detection and quantification of CRTH2 expression on immune cells are crucial for both basic research and clinical drug development. Flow cytometry is a powerful and widely used technique for this purpose, allowing for the precise identification and characterization of CRTH2-expressing cell subsets within heterogeneous populations like peripheral blood. This document provides detailed application notes and a comprehensive protocol for the flow cytometric analysis of CRTH2 expression on various human immune cells.
CRTH2 Signaling Pathway
The binding of PGD2 to CRTH2 initiates a signaling cascade that is central to its pro-inflammatory functions. This pathway is a key area of investigation for the development of CRTH2 antagonists.
Caption: CRTH2 signaling upon PGD2 binding.
Quantitative Expression of CRTH2 on Human Immune Cells
The expression of CRTH2 varies significantly among different immune cell populations. The following tables summarize the typical percentage of CRTH2-positive cells and their mean fluorescence intensity (MFI) as determined by flow cytometry in healthy and allergic individuals.
Table 1: Percentage of CRTH2-Positive Cells in Human Peripheral Blood
| Immune Cell Subset | Marker Profile | % CRTH2+ (Healthy Donors) | % CRTH2+ (Allergic Donors) | Reference(s) |
| Eosinophils | SSChigh, CCR3+ | >95% | >95% | [8] |
| Basophils | SSClow, CD123+, CD203c+ | ~66.5% | ~66.5% | [8] |
| CD4+ T Cells | CD3+, CD4+ | ~1.6 - 5.1% | ~5.1% (may be elevated) | [7][8][9] |
| - Th2 Cells | CD4+, IL-4+/IL-13+ | ~26.5 - 35.5% of cytokine+ cells | Elevated | [7] |
| - Th1 Cells | CD4+, IFN-γ+ | ~2.4% of cytokine+ cells | Low | [7] |
| CD8+ T Cells | CD3+, CD8+ | Small subpopulation | Variable | [3] |
| Monocytes | CD14+ | ~3.9% | ~3.9% | [8] |
| B Cells | CD19+ | Negligible | Negligible | [10] |
| NK Cells | CD3-, CD56+ | Negligible | Negligible | [10] |
Table 2: Mean Fluorescence Intensity (MFI) of CRTH2 on Human Immune Cells
| Immune Cell Subset | MFI of CRTH2+ Cells (Healthy vs. Allergic) | Reference(s) |
| Eosinophils | Significantly higher in allergic donors | [8] |
| Basophils | Significantly higher in allergic donors | [8] |
| CD4+ T Cells | Significantly higher in allergic donors | [8] |
| Monocytes | Significantly higher in allergic donors | [8] |
Note: Values can vary based on the donor's health status, the antibody clone and fluorochrome used, and the instrument settings.
Experimental Protocols
Protocol 1: Immunophenotyping of CRTH2 on Human Whole Blood Cells
This protocol describes a method for the staining of CRTH2 on various immune cell subsets directly from human whole blood, which minimizes sample manipulation.
Materials:
-
Human whole blood collected in K2-EDTA tubes
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
-
Fc Receptor Blocking Reagent (e.g., TruStain FcX™)
-
Fluorochrome-conjugated monoclonal antibodies:
-
Viability Dye (e.g., 7-AAD or a fixable viability stain)
-
RBC Lysis/Fixation Buffer (e.g., 1-Step Fix/Lyse Solution)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Blood Collection: Collect human peripheral blood into K2-EDTA-containing tubes. Staining should ideally be performed within a few hours of collection.
-
Antibody Cocktail Preparation: Prepare a master mix of the fluorochrome-conjugated antibodies in Flow Cytometry Staining Buffer. The optimal concentration for each antibody should be predetermined by titration.
-
Fc Receptor Blocking: In a flow cytometry tube, add 100 µL of whole blood. Add the Fc Receptor Blocking Reagent according to the manufacturer's instructions and incubate for 10 minutes at room temperature. This step is crucial to prevent non-specific antibody binding to cells like monocytes and B cells.
-
Surface Staining: Add the prepared antibody cocktail to the blood. Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
RBC Lysis: Following incubation, add 2 mL of 1X RBC Lysis/Fixation Buffer. Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.[14]
-
Washing: Centrifuge the tubes at 500 x g for 5 minutes. Aspirate the supernatant carefully, leaving a small amount of residual liquid to avoid disturbing the cell pellet.
-
Final Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. If a non-fixable viability dye is used, it should be added just prior to analysis without a subsequent wash step.
-
Data Acquisition: Acquire the samples on a properly calibrated flow cytometer. Collect a sufficient number of events (e.g., 100,000 - 500,000 events) to allow for the analysis of less frequent cell populations.
Experimental Workflow and Gating Strategy
A logical gating strategy is essential for the accurate identification of CRTH2-expressing immune cell subsets. The following diagram illustrates a typical workflow and gating hierarchy.
Caption: A hierarchical gating strategy for identifying CRTH2+ immune cells.
Gating Strategy Description:
-
Exclude Debris and Doublets: First, gate on the main cell population using a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to exclude debris. Then, create a singlet gate using FSC-Area vs. FSC-Height to exclude cell aggregates.
-
Viability Gate: From the singlet population, gate on live cells using a viability dye.
-
Identify Leukocyte Populations: From the live singlet gate, use SSC vs. CRTH2 to broadly identify two main populations: CRTH2-positive granulocytes (high SSC), which are predominantly eosinophils, and a CRTH2-positive mononuclear cell population (low SSC).[8]
-
Analyze Mononuclear Cells:
-
Gate on the mononuclear cell population.
-
Use CD3 and CRTH2 to identify CRTH2+ T cells (CD3+) and CRTH2+ non-T cells (CD3-).
-
Within the CD3- population, co-staining with CD203c can confirm the identity of basophils.[8]
-
Within the CD3+ T cell gate, use CD4 to identify CD4+ T helper cells. The expression of CRTH2 can then be assessed on this population.
-
Monocytes can be identified by gating on CD14+ cells within the mononuclear gate, and their CRTH2 expression can be evaluated.[8]
-
Conclusion
The analysis of CRTH2 expression by flow cytometry is an indispensable tool for understanding the pathophysiology of allergic and inflammatory diseases and for evaluating the pharmacodynamic effects of novel CRTH2-targeted therapies. The protocols and data presented here provide a comprehensive guide for researchers to accurately and reliably quantify CRTH2 on various immune cell subsets. Adherence to a well-defined gating strategy and the use of appropriate controls are paramount for obtaining high-quality, reproducible data. This will ultimately facilitate the advancement of our knowledge of CRTH2 biology and the development of effective treatments for diseases driven by type 2 inflammation.
References
- 1. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beckman.com [beckman.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in recurrent nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CRTH2 expression on T cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human basophils and eosinophils are the direct target leukocytes of the novel IL-1 family member IL-33 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD294 (CRTH2) Monoclonal Antibody (BM16), APC (17-2949-42) [thermofisher.com]
- 12. PE Rat Anti-Human CD294 (CRTH2) [bdbiosciences.com]
- 13. PE Rat Anti-Human CD294 (CRTH2) [bdbiosciences.com]
- 14. Whole Blood Staining Protocol for Flow Cytometry Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
Application of DK-PGD2 in High-Throughput Screening for CRTH2 Antagonists
Abstract: This document provides detailed application notes and protocols for the use of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) in high-throughput screening (HTS) assays to identify and characterize antagonists of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2). CRTH2, a G protein-coupled receptor, is a key player in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. DK-PGD2, a stable metabolite of PGD2, is a potent and selective agonist for CRTH2, making it an invaluable tool for inducing receptor activation in screening assays. The following sections detail the CRTH2 signaling pathway, provide quantitative data for ligand-receptor interactions, and offer comprehensive protocols for calcium mobilization and cAMP-based HTS assays.
Introduction to CRTH2 and DK-PGD2
Prostaglandin (B15479496) D2 (PGD2) is a major pro-inflammatory mediator released by activated mast cells. Its biological effects are mediated through two primary receptors: the D-prostanoid (DP1) receptor and the CRTH2 (also known as DP2) receptor. While both receptors bind PGD2, they are coupled to different G proteins and elicit distinct downstream signaling pathways, often with opposing physiological effects. The CRTH2 receptor is coupled to Gi/o proteins and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium ([Ca2+]i).[1] This signaling cascade promotes the chemotaxis, activation, and survival of key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.
DK-PGD2 is a metabolite of PGD2 that demonstrates high selectivity for the CRTH2 receptor over the DP1 receptor.[1][2] This selectivity makes DK-PGD2 an ideal pharmacological tool to specifically probe CRTH2 function and to develop robust HTS assays for the discovery of novel CRTH2 antagonists. These antagonists hold significant therapeutic potential for the treatment of allergic and inflammatory conditions.
CRTH2 Signaling Pathway
Upon binding of an agonist such as DK-PGD2, the CRTH2 receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric Gi protein. The Gi protein then dissociates into its Gαi and Gβγ subunits, which initiate downstream signaling events. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The Gβγ subunit can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
Quantitative Data for Ligand Interactions
The following tables summarize key quantitative data for the interaction of DK-PGD2 and other relevant ligands with the CRTH2 receptor. This data is essential for designing and interpreting HTS assays.
Table 1: Binding Affinities (Ki) of Prostaglandins for CRTH2
| Compound | Ki (nM) | Selectivity for CRTH2 over DP1 | Reference |
| PGD2 | 2.4 - 61 | ~8-fold less affinity than for DP1 | [1] |
| DK-PGD2 | 3.0 - 160 | ~2000-fold | [1][2] |
| 15-deoxy-Δ12,14-PGJ2 | 4.8 | ~89-fold | [1] |
| PGJ2 | 6.8 | - | [1] |
| Δ12-PGJ2 | 11.0 | - | [1] |
Table 2: Functional Potency (EC50/IC50) of Ligands in CRTH2 Assays
| Assay Type | Ligand | Potency (nM) | Cell Type | Reference |
| cAMP Inhibition | PGD2 | EC50 = 1.8 | HEK293-CRTH2 | [1] |
| Eosinophil Shape Change | DK-PGD2 | EC50 = 2.7 | Human Eosinophils | [3] |
| ILC2 Migration | DK-PGD2 | EC50 = 14.2 | Human ILC2s | [3] |
| Calcium Mobilization | Δ12-PGD2 | pKi = 7.63 | CHO-CRTH2 | [2] |
| CRTH2 Antagonism | Setipiprant | - | Eosinophils | [4] |
| CRTH2 Antagonism | ACT-453859 | - | Eosinophils | [4] |
High-Throughput Screening (HTS) Workflow
The general workflow for screening for CRTH2 antagonists involves stimulating cells expressing the receptor with DK-PGD2 in the presence of test compounds. A decrease in the DK-PGD2-induced signal indicates potential antagonist activity.
Experimental Protocols
The following are detailed protocols for two common HTS assays used to screen for CRTH2 antagonists.
Calcium Mobilization Assay (FLIPR-based)
This assay measures the transient increase in intracellular calcium upon CRTH2 activation. It is a widely used, robust method for HTS of GPCRs.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human CRTH2.
-
Agonist: DK-PGD2 (Cayman Chemical or equivalent).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (B1678239): To inhibit dye leakage from cells.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument with integrated liquid handling.
Protocol:
-
Cell Plating:
-
Culture CRTH2-expressing cells to 70-80% confluency.
-
Harvest cells and resuspend in culture medium at a density of 1 x 10^6 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (25,000 cells/well).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a 2X dye loading solution containing Fluo-4 AM and probenecid in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add 25 µL of the 2X dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound and Agonist Preparation:
-
Prepare a compound plate containing test compounds and controls (e.g., a known CRTH2 antagonist) diluted to a 4X final concentration in assay buffer.
-
Prepare a 4X solution of DK-PGD2 in assay buffer. The final concentration should be at the EC80 (typically 10-30 nM).
-
-
Assay Execution (FLIPR):
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to measure fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) every 1-2 seconds.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument's liquid handler will add 12.5 µL of the test compounds from the compound plate to the cell plate.
-
Incubate for 15-30 minutes.
-
The instrument's liquid handler will then add 12.5 µL of the 4X DK-PGD2 solution to the cell plate.
-
Continue recording the fluorescence signal for an additional 2-3 minutes to capture the calcium mobilization.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to controls (e.g., % inhibition relative to DK-PGD2 alone).
-
Identify "hits" as compounds that significantly inhibit the DK-PGD2-induced calcium flux.
-
LANCE® Ultra cAMP Assay (TR-FRET-based)
This assay measures the decrease in intracellular cAMP levels following CRTH2 activation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are homogeneous and offer high sensitivity and a large assay window.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human CRTH2.
-
Agonist: DK-PGD2.
-
cAMP Stimulator: Forskolin (B1673556).
-
Assay Kit: LANCE® Ultra cAMP Detection Kit (PerkinElmer) or equivalent.
-
Assay Plates: 384-well, low-volume, white microplates.
-
Instrumentation: TR-FRET compatible plate reader (e.g., EnVision® Multilabel Plate Reader).
Protocol:
-
Cell Preparation:
-
Culture and harvest CRTH2-expressing cells as described for the calcium mobilization assay.
-
Resuspend cells in stimulation buffer (provided in the kit or a compatible buffer) at a density of 2 x 10^5 cells/mL.
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate (1,000 cells/well).
-
Add 5 µL of test compounds or controls at a 4X final concentration.
-
Add 5 µL of a 4X solution of DK-PGD2 (at EC80) and a 4X solution of forskolin (to stimulate basal cAMP levels, typically 1-10 µM final concentration).
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the Eu-cAMP tracer and ULight™-anti-cAMP antibody working solutions according to the kit protocol.
-
Add 5 µL of the Eu-cAMP tracer working solution to each well.
-
Add 5 µL of the ULight™-anti-cAMP antibody working solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Measurement:
-
Read the plate on a TR-FRET compatible plate reader using the appropriate settings for LANCE assays (Excitation: ~320-340 nm, Emission: 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the 665/615 nm emission ratio for each well.
-
Generate a cAMP standard curve to quantify cAMP levels.
-
Determine the percent inhibition of the forskolin-stimulated cAMP production by DK-PGD2 in the presence of test compounds.
-
Identify "hits" as compounds that reverse the DK-PGD2-mediated inhibition of cAMP production.
-
Conclusion
DK-PGD2 is a critical tool for the discovery and development of novel CRTH2 antagonists. Its selectivity and potency enable the development of robust and reliable high-throughput screening assays. The calcium mobilization and cAMP assays detailed in this document provide effective platforms for identifying and characterizing new chemical entities with therapeutic potential in a wide range of allergic and inflammatory diseases. Careful optimization of assay conditions, including cell number, agonist concentration, and incubation times, is crucial for successful HTS campaigns.
References
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delta12-prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic/Pharmacodynamic Modelling of Receptor Internalization with CRTH2 Antagonists to Optimize Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 13,14-Dihydro-15-keto PGD2 as a Biomarker for Mast Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they release a host of pre-formed and newly synthesized mediators, including prostaglandin (B15479496) D2 (PGD2), the predominant cyclooxygenase metabolite of arachidonic acid produced by these cells.[1][2] PGD2 itself is highly unstable, making its direct measurement an unreliable indicator of mast cell activation in vivo.[3] Consequently, the quantification of its more stable metabolites serves as a robust and non-invasive approach to monitor mast cell activity.
One such key metabolite is 13,14-dihydro-15-keto PGD2 (DK-PGD2). This molecule is formed via the 15-hydroxy PGDH pathway and is a selective agonist for the CRTH2/DP2 receptor, playing a significant role in inflammatory immune responses.[4][5][6] While DK-PGD2 is an important intermediate, it is further metabolized before excretion.[5] Therefore, for assessing systemic mast cell activation, particularly through non-invasive urine sampling, downstream metabolites like 9α,11β-PGF2 and tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostane-1,20-dioic acid) are often measured as reliable indices of in vivo PGD2 production.[1][3]
These application notes provide an overview of the PGD2 metabolic pathway and detailed protocols for the quantification of PGD2 metabolites to assess mast cell activation in research and clinical settings.
Biochemical Pathway of PGD2 Metabolism
Upon mast cell activation, arachidonic acid is converted to PGD2. PGD2 is then rapidly metabolized through several enzymatic steps. The pathway leading to DK-PGD2 and other major urinary metabolites is crucial for understanding biomarker selection.
Quantitative Data Summary
The following tables summarize key quantitative data related to the measurement of PGD2 metabolites.
Table 1: Assay Performance of Commercial ELISA Kits
| Analyte | Sample Type | Assay Range | Sensitivity (LOD) | Reference |
| 13,14-dihydro-15-keto PGF2α | Plasma | 2.3 - 5,000 pg/mL | ~15 pg/mL | [7] |
| Prostaglandin D2 (PGD2) | Plasma, Serum, Urine, Tissue Culture Media | 15.63 - 1,000 pg/mL | 9.38 pg/mL | [8] |
| PGFM (13,14-dihydro-15-keto-PGF2α) | Fecal, Urine, Plasma, Serum, TCM | Not Specified | Not Specified | [9] |
Table 2: Reported Levels of PGD2 Metabolites in Biological Samples
| Analyte | Sample Type | Condition | Reported Concentration | Reference |
| 15-keto-13,14-dihydro-PGE2 | Peripheral Plasma | Endogenous Level | 33 ± 10 pg/mL | [10] |
| 15-keto-13,14-dihydro-PGF2α | Peripheral Plasma | Endogenous Level | 40 ± 16 pg/mL | [10] |
| Tetranor-PGDM (T-PGDM) | Urine | Healthy Controls | 11.5 ng/mg Cr | [1] |
| Tetranor-PGDM (T-PGDM) | Urine | Systemic Mastocytosis | 37.2 ng/mg Cr | [1] |
| Tetranor-PGDM (T-PGDM) | Urine | Rheumatoid Arthritis | 20.0 ng/mg Cr | [1] |
| Prostaglandin D2 (PGD2) | 24-hour Urine | Normal Range | 18 – 268 ng/24hrs | [11] |
| 2,3-dinor 11β-PGF2α | Urine | Mast Cell Activation | ≥ 1.31 (acute/baseline ratio) | [12] |
Experimental Protocols
Accurate quantification of PGD2 metabolites is essential for their validation as biomarkers. Below are generalized protocols for the two most common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of PGD2 Metabolites by ELISA
This protocol provides a general workflow for a competitive ELISA, which is a common format for small molecules like prostaglandins (B1171923). Refer to the specific manufacturer's instructions for the chosen kit.
Methodology:
-
Sample Collection and Preparation:
-
Urine: Collect a 24-hour or spot urine sample. Centrifuge to remove particulates. Store at -80°C. Before the assay, thaw and dilute as per the kit's instructions.[11] For urinary analytes, it is common to normalize concentrations to urinary creatinine.
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[13] Aliquot the plasma and store at -80°C.
-
Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes.[13] Aliquot the serum and store at -80°C.
-
Patient Preparation: Patients should avoid aspirin, indomethacin, or other NSAIDs for at least 48 hours before sample collection, as these drugs suppress prostaglandin production.[11]
-
-
Assay Procedure (General):
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the PGD2 metabolite standard to generate a standard curve.
-
Add standards and prepared samples to the wells of the microplate pre-coated with a capture antibody.
-
Add a fixed amount of biotinylated PGD2 metabolite (tracer) to each well. This will compete with the unlabeled metabolite in the sample for binding to the capture antibody.
-
Incubate the plate as specified. During this time, a competitive binding reaction occurs.
-
Wash the plate to remove unbound reagents.
-
Add an enzyme conjugate (e.g., Streptavidin-HRP) that binds to the biotinylated tracer.
-
Incubate and wash the plate again to remove the unbound enzyme conjugate.
-
Add a chromogenic substrate (e.g., TMB). The enzyme catalyzes a color change. The intensity of the color is inversely proportional to the concentration of the PGD2 metabolite in the sample.
-
Stop the reaction with a stop solution.
-
Read the optical density (OD) at 450 nm using a microplate reader.
-
Construct a standard curve by plotting the OD of the standards against their known concentrations. Determine the concentration of the metabolite in the samples by interpolating from the standard curve.
-
Protocol 2: Quantification of PGD2 Metabolites by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity and is considered a gold-standard method for the quantification of small molecules.
Methodology:
-
Sample Preparation and Extraction:
-
Collect and store samples as described in Protocol 1.
-
Thaw samples on ice.
-
To a defined volume of sample (e.g., 500 µL of plasma or urine), add a deuterated internal standard (e.g., PGD2-d4 metabolite).[14] This is critical for accurate quantification, as it corrects for sample loss during preparation and for matrix effects during ionization.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. This typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the prostaglandins with an organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Inject the reconstituted sample into an HPLC or UPLC system. Use a C18 reversed-phase column to separate the PGD2 metabolites from other components in the sample extract. A gradient elution with solvents like water with formic acid and acetonitrile (B52724) is typically used.
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion [M-H]⁻ of the specific metabolite) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion in the third quadrupole (Q3).
-
Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized for maximum sensitivity and specificity.
-
-
-
Data Analysis:
-
Identify the peaks for the analyte and the internal standard based on their retention times and MRM transitions.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Quantify the analyte concentration in the sample by comparing this ratio to a standard curve generated by analyzing known concentrations of the pure standard with the internal standard.
-
Conclusion
The measurement of stable PGD2 metabolites, such as 13,14-dihydro-15-keto PGD2 and particularly its downstream urinary products like tetranor-PGDM, provides a reliable and non-invasive window into in vivo mast cell activation.[1] These biomarkers are valuable tools in the diagnosis and monitoring of mast cell-related disorders, including systemic mastocytosis and allergic conditions, and for assessing the pharmacological effects of novel therapeutics targeting mast cell pathways.[1][15][16] The choice between ELISA and LC-MS/MS will depend on the required sensitivity, specificity, throughput, and available resources. Careful sample handling and adherence to validated protocols are paramount for obtaining accurate and reproducible results.
References
- 1. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mastattack.org [mastattack.org]
- 3. Item - On the role of PGD2 metabolites as markers of mast cell activation in asthma - Karolinska Institutet - Figshare [openarchive.ki.se]
- 4. thomassci.com [thomassci.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]
- 9. arborassays.com [arborassays.com]
- 10. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. interscienceinstitute.com [interscienceinstitute.com]
- 12. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.cn [abcam.cn]
- 14. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring DK-PGD2 in Preclinical Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of prostaglandin (B15479496) D2 (PGD2), a key lipid mediator involved in a variety of physiological and pathological processes, including inflammation. In preclinical toxicology, the measurement of DK-PGD2 can serve as a valuable biomarker for assessing the pro-inflammatory potential of new chemical entities. DK-PGD2 is a selective agonist for the DP2 receptor (also known as CRTH2), which is expressed on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils.[1] Activation of the DP2 receptor by DK-PGD2 can trigger a cascade of inflammatory events, making its quantification a critical component in the safety assessment of novel therapeutics.
These application notes provide detailed methodologies for the measurement of DK-PGD2 in biological matrices relevant to preclinical toxicology studies, summarize exemplary data, and illustrate the key signaling pathways involved.
Data Presentation
In preclinical toxicology studies, the quantification of DK-PGD2 can provide insights into the inflammatory response elicited by a test compound. While specific data on DK-PGD2 as a primary endpoint in toxicology studies is emerging, data from related prostaglandins (B1171923), such as PGD2 and PGE2, can serve as a valuable surrogate to demonstrate the utility of such measurements.
Table 1: Illustrative Plasma and Urine Prostaglandin Levels in a Rat Model of Dexamethasone-Induced Hypertension. This table presents data on PGE2, a related prostaglandin, showing how its levels can be altered by drug administration. A similar approach can be used for DK-PGD2 to assess inflammatory responses.
| Parameter | Control Group | Dexamethasone-Treated Group | Fold Change | p-value |
| Plasma PGE2 (pg/mL) | 100 ± 15 | 257 ± 30 | 2.57 | < 0.05 |
| Urine PGE2 (ng/24h) | 50 ± 8 | 117 ± 15 | 2.34 | < 0.05 |
Data is hypothetical and for illustrative purposes, based on findings from studies on dexamethasone (B1670325) effects on prostaglandin levels.[2]
Table 2: Hemodynamic and Survival Effects of PGD2 Infusion in a Canine Endotoxic Shock Model. This table illustrates the biological effects of the parent compound PGD2, highlighting its role in physiological responses relevant to toxicology.
| Parameter | Endotoxin Alone | Endotoxin + PGD2 Infusion |
| Mean Arterial Pressure (mmHg) at 2h | 60 ± 5 | 75 ± 7 |
| Renal Blood Flow (mL/min) at 2h | 80 ± 10 | 120 ± 15 |
| 7-Day Survival Rate | 1/9 | 4/9 |
Data is for illustrative purposes and based on findings from studies on PGD2 in canine endotoxic shock.[3]
Signaling Pathways and Experimental Workflows
DK-PGD2 Signaling Pathway
DK-PGD2 exerts its biological effects primarily through the DP2 receptor, a G-protein coupled receptor. Binding of DK-PGD2 to the DP2 receptor on immune cells initiates a signaling cascade that leads to various pro-inflammatory responses.
Caption: DK-PGD2 signaling via the DP2 receptor.
Experimental Workflow for DK-PGD2 Measurement
A typical workflow for the quantification of DK-PGD2 in preclinical samples involves sample collection, preparation, and analysis by either ELISA or LC-MS/MS.
Caption: Workflow for DK-PGD2 analysis.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for DK-PGD2
This protocol is based on a competitive ELISA format. Commercial ELISA kits for PGD2 and its metabolites are available and their specific instructions should be followed. The general steps are outlined below.
Materials:
-
ELISA kit for PGD2 or a related metabolite with cross-reactivity to DK-PGD2
-
Microplate reader capable of measuring absorbance at 450 nm
-
High-purity water
-
Biological samples (plasma, urine, tissue homogenates)
-
Solid Phase Extraction (SPE) columns (if required for sample cleanup)
Procedure:
-
Sample Preparation:
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes at 4°C. Collect the plasma and store at -80°C until analysis.
-
Urine: Collect urine and centrifuge to remove any particulate matter. Store at -80°C.
-
Tissue: Homogenize tissues in an appropriate buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Extraction (if necessary): For complex matrices, use SPE to extract and concentrate the prostaglandins. Acidify the sample and apply to a conditioned C18 SPE column. Wash the column and elute the prostaglandins with an organic solvent. Evaporate the solvent and reconstitute the residue in the assay buffer provided with the ELISA kit.
-
-
Assay Procedure:
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the wells of the microplate pre-coated with an antibody.
-
Add the enzyme-conjugated DK-PGD2 (or cross-reactive prostaglandin) to each well. This will compete with the DK-PGD2 in the sample for binding to the antibody.
-
Incubate the plate as specified in the kit protocol (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of DK-PGD2 in the sample.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of DK-PGD2 in the samples by interpolating their absorbance values from the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DK-PGD2
LC-MS/MS offers high specificity and sensitivity for the quantification of DK-PGD2.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reversed-phase HPLC column
-
DK-PGD2 analytical standard and a stable isotope-labeled internal standard (e.g., DK-PGD2-d4)
-
High-purity solvents (e.g., acetonitrile (B52724), methanol, water) and additives (e.g., formic acid or ammonium (B1175870) acetate)
-
Biological samples and SPE columns as described for ELISA
Procedure:
-
Sample Preparation:
-
Follow the same sample collection and extraction procedures as for ELISA.
-
Prior to extraction, spike the samples with a known amount of the internal standard (e.g., DK-PGD2-d4).
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject the extracted and reconstituted sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The gradient is optimized to separate DK-PGD2 from other endogenous compounds.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify DK-PGD2 and its internal standard. This involves monitoring specific precursor-to-product ion transitions. For example:
-
DK-PGD2: Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific fragment ion.
-
DK-PGD2-d4: Monitor the corresponding transition for the deuterated internal standard.
-
-
-
-
Data Analysis:
-
Generate a calibration curve by analyzing a series of standards of known concentrations containing a fixed amount of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration of DK-PGD2 in the samples by determining the peak area ratio and using the calibration curve.
-
Conclusion
The measurement of DK-PGD2 in preclinical toxicology studies provides a valuable tool for assessing the inflammatory potential of new drug candidates. Both ELISA and LC-MS/MS are robust methods for the quantification of this important biomarker. The choice of method will depend on the required sensitivity, specificity, and throughput. By incorporating the measurement of DK-PGD2 into safety assessment protocols, researchers can gain a deeper understanding of the potential immunotoxicity of novel compounds early in the drug development process.
References
- 1. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]
- 2. Plasma concentrations, renal excretion, and tissue release of prostaglandins in the rat with dexamethasone-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 in canine endotoxic shock. Hemodynamic, hematologic, biochemical, and blood gas analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2).
Frequently Asked Questions (FAQs)
Sample Handling and Storage
Q1: What are the best practices for collecting and handling biological samples for DK-PGD2 analysis?
A1: Proper sample collection and handling are critical to prevent the degradation of DK-PGD2.
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). It is also recommended to add a cyclooxygenase (COX) inhibitor, such as indomethacin (B1671933) (to a final concentration of 10 µM), immediately after collection to prevent the ex vivo formation of prostaglandins (B1171923). Process the blood to obtain plasma by centrifugation at 1000-2000 x g for 15 minutes at 4°C. This should be done as soon as possible after collection.
-
Urine: For urine samples, it is advisable to collect them in a container with an added antioxidant and to cool them on ice immediately. The pH of urine can affect the stability of prostaglandins, so measuring and recording the pH may be useful.
-
General Recommendations: All samples should be kept on ice during processing and aliquoted into single-use vials to avoid repeated freeze-thaw cycles.
Q2: How stable is DK-PGD2 in biological samples, and what are the optimal storage conditions?
A2: While specific quantitative stability data for DK-PGD2 is limited, its stability is influenced by factors similar to other prostaglandins, such as temperature, pH, and the presence of enzymes and other proteins like albumin. Prostaglandin D2 (PGD2) is known to be unstable, and its metabolite, DK-PGD2, is rapidly further metabolized in vivo, with very little found intact in urine. The related compound, 13,14-dihydro-15-keto-PGE2, is known to be unstable and its degradation is dependent on pH, temperature, and albumin concentration.[1]
For optimal stability, it is recommended to store plasma and urine samples at -80°C for long-term storage. Storage at -20°C may be suitable for shorter periods, but degradation is more likely. It is crucial to minimize the time samples spend at room temperature or 4°C.
Q3: How many freeze-thaw cycles can samples for DK-PGD2 analysis undergo?
A3: The number of permissible freeze-thaw cycles for DK-PGD2 has not been definitively established. However, for many small molecule analytes in biological matrices, it is a general best practice to limit freeze-thaw cycles to no more than three to five. Each cycle can lead to degradation. To avoid this, it is highly recommended to aliquot samples into single-use volumes after the initial processing.
Analytical Methods
Q4: What are the recommended analytical methods for quantifying DK-PGD2?
A4: The most common and reliable methods for the quantification of DK-PGD2 and other prostaglandins are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
LC-MS/MS: This is considered the gold standard due to its high selectivity and sensitivity. It can distinguish DK-PGD2 from other structurally similar prostaglandins and their metabolites.
-
ELISA: This is a high-throughput and more accessible method. However, it is crucial to validate the specificity of the antibody used, as there can be cross-reactivity with other related molecules.
Q5: What are the key considerations for developing an LC-MS/MS method for DK-PGD2?
A5: Key considerations include:
-
Sample Preparation: Solid-phase extraction (SPE) is commonly used to clean up and concentrate the sample.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., DK-PGD2-d4) is essential for accurate quantification to correct for matrix effects and variations in extraction recovery.
-
Chromatography: Achieving good chromatographic separation from isomeric prostaglandins is critical.
-
Mass Spectrometry: Optimization of MRM (Multiple Reaction Monitoring) transitions for both the analyte and the internal standard is necessary for sensitivity and specificity.
Q6: What should I be aware of when using an ELISA kit for DK-PGD2?
A6: When using an ELISA kit, pay close attention to:
-
Cross-reactivity: Check the manufacturer's data for cross-reactivity with other PGD2 metabolites and related prostaglandins.
-
Matrix Effects: Components in your sample matrix (e.g., plasma proteins, lipids) can interfere with the assay. It may be necessary to perform a sample cleanup (e.g., SPE) prior to the ELISA.
-
Standard Curve: Always prepare a fresh standard curve for each assay plate.
Data Presentation
Table 1: Factors Influencing the Stability of Prostaglandin Metabolites in Biological Samples (Inferred for DK-PGD2)
| Factor | Influence on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation. | Process samples on ice and store long-term at -80°C. |
| pH | Extremes of pH can lead to chemical degradation. | Maintain a neutral pH where possible; for urine, consider buffering. |
| Enzymatic Activity | Enzymes in biological samples can metabolize DK-PGD2. | Process samples quickly and store frozen to minimize enzymatic activity. |
| Albumin | Can promote the degradation of some prostaglandin metabolites.[1] | Be aware of this potential interaction, especially in plasma samples. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation of the analyte. | Aliquot samples into single-use vials to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Representative Protocol for Solid-Phase Extraction (SPE) of DK-PGD2 from Plasma
This protocol is a representative method and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add a suitable deuterated internal standard (e.g., DK-PGD2-d4).
-
Acidify the plasma to a pH of approximately 3.5 with 2M formic acid to improve extraction efficiency.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Use a suitable reversed-phase SPE cartridge (e.g., C18).
-
Condition the cartridge by sequentially passing 2 mL of methanol (B129727) followed by 2 mL of water (acidified to pH 3.5 with formic acid). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of water (acidified to pH 3.5) to remove polar impurities.
-
Follow with a wash of 2 mL of 15% methanol in water (acidified to pH 3.5) to remove less polar interferences.
-
-
Elution:
-
Elute the DK-PGD2 and internal standard from the cartridge with 2 mL of methyl formate (B1220265) or ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
General Protocol for Competitive ELISA for DK-PGD2
This is a general outline; always follow the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Standard and Sample Addition: Add the prepared standards and samples to the appropriate wells of the microplate.
-
Competition Reaction: Add the DK-PGD2-enzyme conjugate to each well. This will compete with the DK-PGD2 in the sample/standard for binding to the antibody coated on the plate.
-
Incubation: Incubate the plate for the time and at the temperature specified in the protocol.
-
Washing: Wash the plate several times to remove unbound reagents.
-
Substrate Addition: Add the enzyme substrate to each well. The enzyme will convert the substrate into a colored product.
-
Incubation: Incubate the plate to allow for color development.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Read Absorbance: Read the absorbance of each well at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of DK-PGD2 in your samples by comparing their absorbance to the standard curve.
Troubleshooting Guides
LC-MS/MS Analysis
Q: I am not seeing any signal for DK-PGD2 or my internal standard. What could be the problem?
A:
-
Sample Degradation: DK-PGD2 may have degraded during sample collection, storage, or preparation. Ensure samples were handled correctly and stored at -80°C.
-
Extraction Issues: The SPE procedure may not be optimal, leading to poor recovery. Verify each step of the extraction protocol, including the pH of your solutions and the conditioning of the cartridge.
-
Instrumental Problems:
-
Check the LC system for leaks or blockages.
-
Ensure the mass spectrometer is properly tuned and calibrated.
-
Confirm that the correct MRM transitions are being monitored.
-
Verify that the ion source is clean and functioning correctly.
-
Q: My signal for DK-PGD2 is very low. How can I improve it?
A:
-
Optimize Extraction: Experiment with different SPE sorbents and elution solvents to improve recovery.
-
Increase Sample Volume: If feasible, increase the starting volume of your biological sample.
-
Concentrate the Sample: Reconstitute the dried extract in a smaller volume of solvent.
-
Optimize MS Parameters: Fine-tune the collision energy and other MS parameters to enhance the signal for your specific MRM transitions.
-
Derivatization: Although this adds a step, derivatization of the ketone groups to oximes has been shown to improve the stability and ionization efficiency of similar prostaglandin metabolites.[2]
Q: I am observing high background noise in my chromatograms. What is the cause?
A:
-
Matrix Effects: Co-eluting compounds from the biological matrix can cause ion suppression or enhancement. Improve your sample cleanup with a more rigorous SPE wash step or by using a different SPE sorbent.
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents.
-
Carryover: Implement a thorough needle wash in your autosampler sequence to prevent carryover between injections.
ELISA Analysis
Q: I am getting a very low or no signal in my ELISA. What should I do?
A:
-
Reagent Preparation: Ensure all reagents were prepared correctly and are not expired.
-
Incubation Times and Temperatures: Verify that the correct incubation times and temperatures were used as specified in the protocol.
-
Washing Steps: Inadequate washing can leave residual conjugate, leading to a uniformly high signal, while overly aggressive washing can remove the bound antibody-antigen complexes. Ensure the washing procedure is performed correctly.
-
Sample Degradation: As with LC-MS/MS, ensure the integrity of your samples.
-
Incorrect Wavelength: Confirm you are reading the plate at the correct wavelength.
Q: The background in my ELISA is too high. How can I reduce it?
A:
-
Insufficient Washing: Ensure that the washing steps are thorough to remove all unbound reagents.
-
Cross-reactivity of Antibodies: The antibodies in the kit may be cross-reacting with other molecules in your sample.
-
Contamination: Ensure there is no cross-contamination between wells.
-
Over-incubation: Do not extend the incubation times beyond what is recommended in the protocol.
Q: I am seeing high variability between my duplicate or triplicate wells. What is the reason?
A:
-
Pipetting Errors: Inconsistent pipetting technique is a common source of variability. Ensure your pipettes are calibrated and use proper technique.
-
Inadequate Mixing: Ensure all solutions are thoroughly mixed before adding them to the wells.
-
Plate Washing: Inconsistent washing across the plate can lead to variability.
-
Edge Effects: The outer wells of a microplate can sometimes show different results due to temperature variations. If this is a consistent problem, avoid using the outer wells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: DK-PGD2 signaling through the DP2 receptor.
Caption: Workflow for DK-PGD2 analysis in biological samples.
Caption: Troubleshooting decision tree for low signal in ELISA.
References
Optimal storage conditions for 13,14-Dihydro-15-keto PGD2 standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of 13,14-Dihydro-15-keto PGD2 standards.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 13,14-Dihydro-15-keto PGD2 standards?
For long-term stability of two years or more, it is recommended to store 13,14-Dihydro-15-keto PGD2 standards at -80°C, particularly when they are supplied in a methyl acetate (B1210297) solution.[1][2] Some suppliers also indicate that storage at -20°C is suitable for solutions prepared in ethanol.[3][4]
Q2: How should I handle the 13,14-Dihydro-15-keto PGD2 standard upon receipt?
The standard is typically shipped on dry ice to maintain its integrity.[1] Upon receipt, it should be immediately transferred to a -80°C freezer for long-term storage.
Q3: In which solvents is 13,14-Dihydro-15-keto PGD2 soluble?
13,14-Dihydro-15-keto PGD2 is soluble in a variety of organic solvents. The solubility in different solvents is summarized in the table below.[1]
Q4: Can I store the 13,14-Dihydro-15-keto PGD2 standard in a diluted form?
It is generally recommended to prepare working solutions fresh. If short-term storage of a diluted standard is necessary, it should be stored at -20°C or -80°C in a tightly sealed container to minimize solvent evaporation and degradation. Prostaglandins are susceptible to degradation in aqueous solutions, and their stability is influenced by pH and temperature.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal in my assay (ELISA, LC-MS) | Degradation of the standard due to improper storage or handling. | Ensure the standard has been consistently stored at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. |
| Low recovery during sample extraction. | Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen solvents are appropriate for prostaglandin (B15479496) extraction. | |
| Insufficient sensitivity of the detection method. | For LC-MS/MS, optimize the mass spectrometer parameters, including collision energy, for your specific analyte. For ELISA, ensure the kit is not expired and has been stored correctly. | |
| High variability between replicate measurements | Inconsistent sample preparation or handling. | Standardize your entire experimental protocol, from sample collection to data analysis, and ensure it is followed consistently. |
| Presence of interfering substances in the sample matrix. | Improve your sample cleanup procedure. Consider using a more selective extraction method or a different chromatographic column for LC-MS/MS. | |
| Unexpected peaks or results in chromatography | Isomerization or degradation of the standard. | Prostaglandins can be unstable and form isomers, especially under certain pH and temperature conditions.[5] Prepare fresh standards and handle them quickly on ice when possible. |
| Contamination of the analytical system. | Thoroughly clean your LC system, including the column and injector, to remove any potential contaminants. |
Data Presentation
Table 1: Storage Conditions for 13,14-Dihydro-15-keto PGD2 Standards
| Storage Temperature | Solvent | Stability | Reference(s) |
| -80°C | Methyl Acetate | ≥ 2 years | [1][2] |
| -20°C | Ethanol | ≥ 2 years | [4][6] |
| -20°C | Solution | 2 years | [3] |
Table 2: Solubility of 13,14-Dihydro-15-keto PGD2
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | 50 mg/ml | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/ml | [1] |
| Ethanol | 50 mg/ml | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 2.5 mg/ml | [1] |
Experimental Protocols
General Protocol for Preparation of Standard Solutions
-
Stock Solution Preparation:
-
Allow the vial of 13,14-Dihydro-15-keto PGD2 standard (typically in methyl acetate) to warm to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution by dissolving a known amount of the standard in an appropriate organic solvent such as ethanol, DMF, or DMSO. For example, to prepare a 1 mg/ml stock solution, dissolve 1 mg of the standard in 1 ml of solvent.
-
Vortex briefly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution using the appropriate assay buffer or mobile phase to create a series of standard concentrations for your calibration curve.
-
It is recommended to prepare fresh working solutions for each experiment to ensure accuracy.
-
Generalized LC-MS/MS Protocol for Quantification
This protocol provides a general framework. Specific parameters will need to be optimized for your instrument and experimental conditions.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Acidify your biological sample (e.g., plasma, cell culture supernatant) to approximately pH 3.5 with a suitable acid.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the 13,14-Dihydro-15-keto PGD2 with an appropriate organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same concentration of acid.
-
Gradient: A gradient elution is typically used to separate the analyte from other components. An example gradient could be starting with a low percentage of mobile phase B, gradually increasing it to elute the analyte, and then returning to the initial conditions for column re-equilibration.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for prostaglandins.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor ion to product ion transition for 13,14-Dihydro-15-keto PGD2 and its internal standard (if used). The specific m/z transitions will need to be determined by direct infusion of the standard.
-
-
Mandatory Visualization
References
- 1. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in 13,14-Dihydro-15-keto PGD2 ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with their 13,14-Dihydro-15-keto PGD2 ELISA experiments, with a focus on troubleshooting low signal.
Frequently Asked Questions (FAQs)
Q1: What is a 13,14-Dihydro-15-keto PGD2 ELISA, and how does it work?
The 13,14-Dihydro-15-keto PGD2 ELISA is a competitive immunoassay used to quantify the concentration of 13,14-Dihydro-15-keto PGD2, a stable metabolite of Prostaglandin (B15479496) D2 (PGD2), in biological samples. In this assay, free 13,14-Dihydro-15-keto PGD2 in the sample competes with a fixed amount of labeled 13,14-Dihydro-15-keto PGD2 (tracer) for a limited number of binding sites on a specific antibody coated on the microplate. The amount of tracer that binds to the antibody is inversely proportional to the concentration of the unlabeled 13,14-Dihydro-15-keto PGD2 in the sample. After a washing step to remove unbound reagents, a substrate is added, which develops a color in proportion to the amount of bound tracer. The signal is then read on a plate reader, and the concentration of 13,14-Dihydro-15-keto PGD2 in the sample is determined by comparing the results to a standard curve.
Q2: I am observing a very low or no signal across my entire plate. What are the likely causes?
A low or absent signal across the entire plate, including standards and controls, typically points to a systemic issue with the assay setup or a critical reagent. Common causes include:
-
Omission of a key reagent: Ensure all reagents, especially the tracer, antibody, and substrate, were added in the correct order.
-
Improper reagent preparation: Double-check all dilution calculations and ensure reagents were brought to room temperature before use.
-
Expired or improperly stored reagents: Verify the expiration dates of all kit components and confirm they have been stored at the recommended temperatures.
-
Inactive enzyme conjugate or substrate: The enzyme conjugate may have lost activity, or the substrate may have been improperly handled (e.g., exposed to light).
Q3: My standard curve looks good, but my samples have a very low signal. What could be the problem?
If the standard curve is performing as expected, the issue likely lies with the samples themselves or how they were handled. Potential causes include:
-
Low analyte concentration: The concentration of 13,14-Dihydro-15-keto PGD2 in your samples may be below the detection limit of the assay. Consider concentrating the samples if possible.
-
Analyte degradation: 15-keto-dihydro-prostaglandins can be unstable in aqueous solutions and are sensitive to pH.[1][2] Degradation can also be accelerated by the presence of proteins like albumin.[1][2] Ensure proper sample collection and storage procedures are followed.
-
Matrix effects: Components in the sample matrix (e.g., plasma, serum) can interfere with the antibody-antigen binding.[3] Sample purification or dilution may be necessary.
-
Improper sample preparation: For complex matrices like plasma, an extraction step is often required to remove interfering substances.[4] Failure to perform this extraction or performing it incorrectly can lead to low signal.
Q4: How critical is sample handling and storage for this assay?
Proper sample handling and storage are critical for obtaining accurate results. Due to the potential for analyte degradation, samples should be processed promptly after collection. If immediate analysis is not possible, samples should be stored at -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the analyte.
Troubleshooting Guide: Low Signal
This guide provides a systematic approach to identifying and resolving the root cause of low signal in your 13,14-Dihydro-15-keto PGD2 ELISA.
Diagram: Troubleshooting Logic for Low Signal
Caption: A flowchart to diagnose the cause of low ELISA signal.
Problem Area 1: Reagents and Solutions
| Potential Cause | Recommended Action |
| Incorrect Reagent Preparation | Double-check all calculations for dilutions of standards, antibodies, and other kit components. Ensure all reagents are thoroughly mixed before use. |
| Expired or Improperly Stored Reagents | Verify the expiration dates on all kit components. Ensure that all reagents have been stored at the temperatures recommended in the kit protocol. |
| Reagents Not at Room Temperature | Allow all reagents to equilibrate to room temperature for at least 30 minutes before use.[5] |
| Contaminated Buffers or Reagents | Use fresh, sterile pipette tips for each reagent. Prepare fresh buffers if contamination is suspected. |
Problem Area 2: Assay Procedure
| Potential Cause | Recommended Action |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the kit manual. Use a calibrated incubator. |
| Inadequate Washing | Ensure that the wells are completely filled and emptied during each wash step. Tap the plate on absorbent paper to remove residual buffer. However, overly aggressive washing can also lead to low signal. |
| Pipetting Errors | Calibrate pipettes regularly. Use proper pipetting technique to ensure accurate and consistent volumes are dispensed. |
| Plate Reader Settings | Confirm that the correct wavelength is being used for reading the plate. |
Problem Area 3: Sample-Specific Issues
| Potential Cause | Recommended Action |
| Low Analyte Concentration | If feasible, concentrate the sample prior to the assay. Alternatively, a more sensitive assay may be required. |
| Analyte Degradation | Minimize the time between sample collection and analysis. Store samples at -80°C and avoid multiple freeze-thaw cycles. Consider the pH of your sample and buffers, as extreme pH can accelerate degradation.[1] |
| Matrix Interference | Perform a spike and recovery experiment to determine if matrix effects are present. If interference is confirmed, sample purification using a method like solid-phase extraction may be necessary. For some sample types, such as plasma, extraction is often recommended.[4] |
Experimental Protocols
Protocol 1: Standard Curve Preparation
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Reconstitute the Standard: Briefly centrifuge the standard vial before opening. Reconstitute the 13,14-Dihydro-15-keto PGD2 standard with the recommended volume of the appropriate diluent as specified in the kit manual to create the stock solution.
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Serial Dilutions: Label a series of microcentrifuge tubes. Pipette the specified volume of assay buffer into each tube.
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Create the Highest Standard: Transfer the specified volume of the stock solution into the first tube, mix thoroughly.
-
Perform Serial Dilutions: Transfer the specified volume from the first tube to the second, mix thoroughly. Continue this process for all subsequent standards.
-
Zero Standard: Use the assay buffer as the zero standard (0 pg/mL).
Protocol 2: Sample Preparation - Plasma (with Extraction)
This is a general protocol and may need to be optimized based on the specific kit instructions.
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifugation: Centrifuge the blood samples to separate the plasma.
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Acidification: Acidify the plasma to a pH of approximately 3.5 with a suitable acid (e.g., formic acid). This helps to precipitate proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the acidified plasma onto the cartridge.
-
Wash the cartridge with a low-concentration organic solvent (e.g., 15% methanol) to remove impurities.
-
Elute the 13,14-Dihydro-15-keto PGD2 with a higher concentration of organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).
-
-
Evaporation: Evaporate the elution solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the assay buffer provided with the kit. The sample is now ready for use in the ELISA.
Signaling Pathway and Workflow Diagrams
Diagram: Competitive ELISA Workflow
Caption: The sequential workflow of a competitive ELISA.
References
- 1. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. A quantitative solid-phase enzymeimmunoassay for 13,14-dihydro-15-keto- prostaglandin F2 alpha in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: LC-MS/MS Analysis of 13,14-Dihydro-15-keto PGD2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 13,14-Dihydro-15-keto PGD2.
Troubleshooting Guides
Issue: Inaccurate or inconsistent quantification of 13,14-Dihydro-15-keto PGD2 due to suspected matrix effects.
Question: How can I identify and minimize matrix effects in my LC-MS/MS analysis of 13,14-Dihydro-15-keto PGD2?
Answer:
Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS bioanalysis.[1][2] For prostaglandins (B1171923) like 13,14-Dihydro-15-keto PGD2, which are often present at low concentrations in complex biological matrices, these effects can significantly impact accuracy and reproducibility.[3]
Here are two primary experimental protocols to identify, quantify, and mitigate matrix effects:
1. Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Experimental Protocol:
-
Prepare a standard solution of 13,14-Dihydro-15-keto PGD2 in the mobile phase at a concentration that gives a stable and moderate signal.
-
Set up the LC-MS/MS system with a T-connector placed between the analytical column and the mass spectrometer's ion source.
-
Infuse the standard solution continuously into the mobile phase flow post-column at a low, constant flow rate using a syringe pump. This will generate a stable baseline signal for the analyte.
-
Inject a blank, extracted sample matrix (e.g., plasma, urine) that does not contain the analyte.
-
Monitor the signal of the infused analyte. Any significant deviation (dip or peak) from the stable baseline indicates the presence of matrix components that are causing ion suppression or enhancement at that specific retention time.[1]
-
-
Interpretation of Results:
-
A decrease in the baseline signal indicates ion suppression .
-
An increase in the baseline signal indicates ion enhancement .
-
By knowing the retention time of 13,14-Dihydro-15-keto PGD2, you can determine if it elutes in a region of significant matrix effects and adjust your chromatographic method to separate it from these interfering components.
2. Matrix-Matched Calibration Curves to Quantify and Compensate for Matrix Effects
This approach helps to compensate for matrix effects by preparing calibration standards in a matrix identical to the study samples.[3]
-
Experimental Protocol:
-
Obtain a blank matrix (e.g., plasma from a healthy donor, artificial urine) that is free of 13,14-Dihydro-15-keto PGD2.
-
Prepare a series of calibration standards by spiking known concentrations of 13,14-Dihydro-15-keto PGD2 into this blank matrix.
-
Process these matrix-matched calibration standards using the same extraction procedure as your unknown samples.
-
In parallel, prepare a set of calibration standards in a neat solvent (e.g., mobile phase).
-
Analyze both sets of calibration curves by LC-MS/MS.
-
Compare the slopes of the calibration curves obtained from the matrix-matched standards and the neat standards.
-
-
Calculation of Matrix Effect: The matrix effect (ME) can be quantitatively assessed using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[4]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for matrix effects on 13,14-Dihydro-15-keto PGD2 in publicly accessible literature, the following table presents a hypothetical example to illustrate how such data could be structured. This data should not be considered as actual experimental results.
| Sample Preparation Method | Biological Matrix | Analyte Concentration (ng/mL) | Mean Peak Area (Neat Solvent) | Mean Peak Area (Post-extraction Spike in Matrix) | Matrix Effect (%) | Ion Suppression/Enhancement |
| Protein Precipitation (Acetonitrile) | Human Plasma | 10 | 150,000 | 90,000 | 60% | Suppression |
| Liquid-Liquid Extraction (Ethyl Acetate) | Human Plasma | 10 | 150,000 | 120,000 | 80% | Suppression |
| Solid-Phase Extraction (C18) | Human Plasma | 10 | 150,000 | 142,500 | 95% | Minimal Suppression |
| Protein Precipitation (Acetonitrile) | Urine | 50 | 300,000 | 330,000 | 110% | Enhancement |
| Solid-Phase Extraction (Mixed-Mode) | Urine | 50 | 300,000 | 291,000 | 97% | Minimal Suppression |
Frequently Asked Questions (FAQs)
Q1: What are the common sources of matrix effects for 13,14-Dihydro-15-keto PGD2 in biological samples?
A1: Common sources of matrix effects in biological matrices like plasma and urine include phospholipids, salts, endogenous metabolites, and proteins that may not be completely removed during sample preparation.[1] For prostaglandins, the complex lipid profile of the sample can be a significant source of interference.
Q2: What are acceptable ranges for matrix effect values in a validated bioanalytical method?
A2: According to regulatory guidelines from agencies like the FDA and EMA, the matrix effect should be assessed to ensure it does not compromise the accuracy and precision of the assay. While specific percentage values are not always mandated, the coefficient of variation (CV) of the slopes of calibration curves from different lots of matrix should typically be ≤15%.[5] A consistent and reproducible matrix effect can often be corrected for by using a stable isotope-labeled internal standard.[1]
Q3: How can I reduce matrix effects during sample preparation?
A3: Several sample preparation strategies can be employed to minimize matrix effects:
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing interfering matrix components. For prostaglandins, reversed-phase (C18) or mixed-mode SPE cartridges can provide good cleanup.
-
Liquid-Liquid Extraction (LLE): LLE can be effective in separating the analyte from more polar or non-polar interferences depending on the solvent system used.
-
Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing matrix components, particularly phospholipids, and may lead to significant ion suppression.
Q4: Is a stable isotope-labeled internal standard essential for the analysis of 13,14-Dihydro-15-keto PGD2?
A4: Yes, the use of a stable isotope-labeled (e.g., deuterated) internal standard for 13,14-Dihydro-15-keto PGD2 is highly recommended.[3] Since the internal standard co-elutes with the analyte and has nearly identical chemical properties, it experiences the same degree of matrix effect. This allows for accurate correction of any signal suppression or enhancement, leading to more reliable quantification.
Visualizations
Caption: Workflow for assessing recovery and matrix effects.
Caption: Metabolic pathway of Prostaglandin D2.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Sample Preparation for DK-PGD2 Quantification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the sample preparation for the quantification of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a critical metabolite of PGD2.
Frequently Asked Questions (FAQs)
Q1: What is DK-PGD2 and why is its accurate quantification important?
DK-PGD2, or 13,14-dihydro-15-keto-prostaglandin D2, is a stable, enzymatic degradation product of Prostaglandin (B15479496) D2 (PGD2).[1] PGD2 is an unstable eicosanoid involved in various physiological and pathological processes, including allergic inflammation, asthma, and immune responses.[2][3] Because PGD2 is notoriously unstable, measuring its more stable metabolites like DK-PGD2 can provide a more accurate and reliable estimate of PGD2 production and activity in vivo.[4] Accurate quantification is crucial for understanding its role in disease and for the development of targeted therapies, such as DP2 receptor antagonists.[1]
Q2: What are the most common biological matrices for DK-PGD2 analysis?
DK-PGD2 is typically quantified in various biological fluids. The most common matrices include plasma, urine, and cell culture supernatants. The choice of matrix depends on the specific research question, for example, whether the goal is to measure systemic production (plasma, urine) or localized cellular output (cell culture media).
Q3: Which analytical technique is recommended for DK-PGD2 quantification?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of DK-PGD2 and other eicosanoids.[2][5] This technique offers high sensitivity, selectivity, and the ability to distinguish between structurally similar compounds (isomers), which is a common challenge in eicosanoid analysis.[5][6] While older methods like gas chromatography-mass spectrometry (GC-MS) or immunoassays (ELISA) exist, they often suffer from laborious derivatization steps or cross-reactivity issues, respectively.[4][5][6]
Q4: How critical are sample collection and storage conditions for DK-PGD2 stability?
Extremely critical. Although DK-PGD2 is more stable than its precursor PGD2, prompt processing and proper storage are essential to prevent degradation and ensure data integrity. Due to the inherent instability of prostaglandins (B1171923), samples should be collected and processed quickly.[7] For PGD2, it is recommended that the sample handling time at room temperature should not exceed 8 hours.[7][8] If not for immediate analysis, samples should be stored at -80°C.[7] It is also crucial to avoid repeated freeze-thaw cycles, which can accelerate the degradation of prostaglandins.[7] To prevent artefactual formation of eicosanoids during sample preparation, oxidation inhibitors like butylated hydroxytoluene (BHT) can be added.[5][6]
Troubleshooting Guide
This section addresses common problems encountered during DK-PGD2 sample preparation and analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient Extraction: The chosen Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol is not optimal for DK-PGD2.[7] | Optimize SPE/LLE: Systematically test different SPE sorbents (e.g., C18), wash solutions, and elution solvents. For LLE, test various organic solvents. Ensure the sample pH is adjusted (typically to pH ~3.5) before extraction to protonate the carboxylic acid group, which improves retention on reversed-phase sorbents.[9][10] |
| Analyte Degradation: The sample was handled for too long at room temperature, or subjected to multiple freeze-thaw cycles.[7][8] | Minimize Handling Time & Temperature: Process samples on ice and immediately store them at -80°C after collection and aliquoting. Plan experiments to avoid repeated thawing. Stability studies on PGD2 show sample preparation should be completed in under 8 hours.[5][8] | |
| Improper Sample pH: The sample pH was not acidic enough during loading onto the SPE cartridge. | Acidify Sample: Before SPE, acidify the sample to a pH of approximately 3.5 with an acid like formic or citric acid to ensure the analyte is in its neutral form for better retention.[5][9] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Variations in vortexing time, evaporation speed, or pipetting can introduce significant variability. | Standardize All Steps: Create and strictly follow a detailed standard operating procedure (SOP). Use calibrated pipettes and ensure consistent timing for all manual steps. |
| Matrix Effects: Co-extracted compounds from the biological matrix (e.g., phospholipids) interfere with analyte ionization in the mass spectrometer.[6][11] | Improve Sample Cleanup: Incorporate a phospholipid removal step (e.g., using specific SPE plates like HybridSPE®).[11] Adjust the chromatographic gradient to separate the analyte from interfering matrix components.[7] | |
| Inaccurate Internal Standard Use: The internal standard was added at the wrong stage or is not behaving similarly to the analyte. | Use a Stable Isotope-Labeled Internal Standard: Add a deuterated internal standard (e.g., DK-PGD2-d4) to the sample at the very beginning of the preparation process to account for analyte loss during all subsequent steps.[3][5] | |
| Poor Chromatographic Peak Shape | Sub-optimal Mobile Phase: The pH or organic composition of the mobile phase is not suitable for DK-PGD2. | Optimize Mobile Phase: Adjust the mobile phase composition. Typically, a gradient of acetonitrile (B52724) or methanol (B129727) in water with an acidic modifier (e.g., 0.1% formic acid) is used for reversed-phase chromatography of prostaglandins.[12] |
| Column Contamination/Degradation: The analytical column is contaminated with matrix components or has reached the end of its lifespan. | Clean and Protect Column: Use a guard column to protect the analytical column. Implement a column washing procedure between sample batches. | |
| Sample Overload: The concentration of the injected sample is too high. | Dilute Sample: Reconstitute the final extract in a larger volume or perform a dilution before injection. |
Experimental Protocols
Below are generalized methodologies for key experiments. These should be optimized for your specific instrumentation and sample type.
Protocol 1: General Sample Handling and Storage
-
Collection: Collect samples (e.g., blood, urine) using appropriate collection tubes. For plasma, use tubes containing an anticoagulant like EDTA.
-
Inhibitor Addition: Immediately add an antioxidant cocktail, such as BHT, to prevent ex vivo oxidation.[5]
-
Processing: Centrifuge samples as required to separate plasma or clear particulates. Perform all steps on ice.
-
Aliquoting & Storage: Aliquot samples into smaller volumes to avoid freeze-thaw cycles. Immediately snap-freeze and store at -80°C until analysis.[7]
Protocol 2: Solid-Phase Extraction (SPE) for DK-PGD2
This protocol is a starting point based on common methods for prostaglandins using a C18 cartridge.[7]
-
Internal Standard Spiking: Add a known amount of deuterated DK-PGD2 internal standard to each sample aliquot.
-
Sample Pre-treatment: Acidify the sample to pH ~3.5 with 1% formic acid.[10] This step is crucial for retaining the analyte on the reversed-phase sorbent.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1-2 column volumes of methanol followed by 1-2 column volumes of water.[7] Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent (e.g., 10-15% methanol in water) to remove polar interferences.[7]
-
Elution: Elute the DK-PGD2 and internal standard with a stronger organic solvent like methanol or ethyl acetate.[7]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[7]
Visual Workflow and Logic Diagrams
To aid in understanding and troubleshooting, the following diagrams illustrate key processes.
Caption: General workflow for DK-PGD2 sample preparation from collection to analysis.
Caption: Decision tree for troubleshooting low analyte recovery issues.
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
- 3. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.und.edu [med.und.edu]
- 10. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Measurement of Prostaglandin Metabolites in Plasma
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with prostaglandin (B15479496) metabolites in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider before starting a study involving the measurement of prostaglandin metabolites in plasma?
A1: The most critical factors are the inherent instability of prostaglandins (B1171923) and their low concentrations in biological samples.[1][2] This necessitates meticulous planning of sample collection, handling, and storage procedures to prevent artefactual generation or degradation of the analytes.[3][4] The choice of analytical method is also paramount and should be based on the specific prostaglandin metabolites of interest, required sensitivity, and specificity.[1]
Q2: Which analytical method is superior for prostaglandin quantification: LC-MS/MS or ELISA?
A2: Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) are widely used, each with distinct advantages and disadvantages. LC-MS/MS is generally considered the gold standard due to its high specificity, sensitivity, and multiplexing capabilities, allowing for the simultaneous measurement of multiple prostaglandin metabolites.[1][5] It can also distinguish between isomers, which have the same molecular weight and similar structures.[6][7] ELISAs, on the other hand, can be highly sensitive for a single analyte and involve a simpler workflow.[1] However, a significant drawback of ELISAs is the potential for antibody cross-reactivity with related compounds, which can lead to reduced selectivity and potentially misleading results.[5][6]
Q3: Why are internal standards essential in prostaglandin analysis?
A3: The use of stable isotope-labeled internal standards, such as deuterated versions of the prostaglandins being measured, is crucial for accurate quantification, particularly in LC-MS/MS analysis.[1][6] These internal standards are chemically identical to the analytes but have a different mass. By adding them to the sample at the beginning of the workflow, they can account for analyte loss during sample preparation and variations in mass spectrometry signal, thereby improving the accuracy and precision of the measurement.[1] It is important to use a separate internal standard for each analyte, as different prostaglandins can have different degradation rates.[6]
Q4: Should I measure the primary prostaglandins or their metabolites in plasma?
A4: Measuring the chemically stable metabolites of primary prostaglandins is often preferred for assessing their in vivo biosynthesis.[2][8] Primary prostaglandins like PGE2 and PGI2 are very unstable and are rapidly cleared from circulation.[9] Their metabolites are more stable, providing a more reliable and integrated measure of systemic prostaglandin production.[9] For example, measuring 13,14-dihydro-15-keto-PGFM is a reliable way to monitor prostaglandins in the peripheral circulation.[10]
Troubleshooting Guides
Issue 1: High Variability in Results Between Replicates
Possible Cause: Inconsistent sample handling, extraction efficiency, or the presence of matrix effects can lead to high variability.[1] Pre-analytical errors, such as improper sample collection or storage, are a major source of variability.[11][12]
Troubleshooting Steps:
-
Review Sample Handling Procedures: Ensure strict adherence to standardized protocols for sample collection, processing, and storage.[13][14] Avoid repeated freeze-thaw cycles.[1]
-
Optimize Extraction: If using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), ensure the method is optimized for your specific analytes to maximize recovery and minimize variability.[1]
-
Incorporate Internal Standards: Use appropriate stable isotope-labeled internal standards for each analyte to correct for variations in extraction and instrument response.[6]
-
Assess Matrix Effects: Evaluate for ion suppression or enhancement in LC-MS/MS by performing post-extraction spiking experiments. If significant matrix effects are observed, consider further sample cleanup or the use of a different ionization source.
Issue 2: Low Analyte Recovery and Poor Sensitivity
Possible Cause: Prostaglandins can be lost during sample preparation, or their low abundance can result in signals that are difficult to detect.[1] Improper storage can also lead to analyte degradation.[3][10]
Troubleshooting Steps:
-
Optimize Sample Extraction:
-
Enhance Mass Spectrometry Sensitivity (for LC-MS/MS):
-
Ionization Mode: Negative ion mode electrospray ionization (ESI) is typically most effective for prostaglandins due to the presence of a carboxylic acid group.[1]
-
MS Parameters: Optimize parameters such as collision energy and tube lens voltage for each specific prostaglandin metabolite to maximize signal intensity.[1]
-
-
Check Sample Storage: Ensure samples have been consistently stored at -80°C.[1] Prolonged storage, even at low temperatures, can lead to the degradation of some prostaglandins.[10]
Issue 3: Inability to Distinguish Between Prostaglandin Isomers (e.g., PGE2 and PGD2)
Possible Cause: Inadequate chromatographic separation is a common issue when analyzing prostaglandin isomers, which have identical molecular weights and similar fragmentation patterns in mass spectrometry.[1][7] Antibody-based assays like ELISA often suffer from cross-reactivity between isomers.[5][6]
Troubleshooting Steps (for LC-MS/MS):
-
Optimize HPLC/UHPLC Conditions:
-
Column Selection: Utilize a high-resolution column, such as a C18, and consider smaller particle sizes for improved separation.[1]
-
Mobile Phase Gradient: Adjust the gradient of your mobile phase (e.g., acetonitrile/water with formic acid) to enhance the separation of isomeric peaks. Experiment with different gradient slopes and hold times.[1]
-
Temperature: Optimize the column temperature to improve separation efficiency.
-
Issue 4: ELISA - High Background or No Signal
Possible Cause: A variety of issues can lead to poor ELISA results, including problems with reagents, incubation times, and washing steps.[15]
Troubleshooting Steps:
-
Check Reagents: Ensure all reagents are prepared correctly and have not expired. Allow reagents to come to room temperature before use.[16][17]
-
Review Protocol: Verify that all incubation times and temperatures were followed correctly. Ensure proper washing technique to remove unbound reagents.[15][18]
-
Standard Curve: If the standard curve is poor, remake the standards, ensuring accurate pipetting and proper mixing.[18]
-
Sample Dilution: If the signal is too high, dilute the samples appropriately.[17]
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Patient Preparation: Ensure the patient has followed any pre-analytical requirements, such as fasting, if necessary for the study.[11]
-
Venipuncture: Perform a clean and atraumatic venipuncture to minimize hemolysis and platelet activation, which can artificially elevate prostaglandin levels.[11][19]
-
Anticoagulant: Collect blood into a tube containing an appropriate anticoagulant, such as EDTA. The order of draw should be followed to prevent cross-contamination of additives between tubes.[11]
-
Inhibitor Addition: To prevent ex vivo prostaglandin formation, immediately add a cyclooxygenase (COX) inhibitor, such as indomethacin, to the whole blood sample.
-
Centrifugation: Centrifuge the blood sample at a low speed (e.g., 1,500 x g for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma.[20]
-
Plasma Aliquoting: Carefully transfer the plasma to clean polypropylene (B1209903) tubes, avoiding disturbance of the buffy coat.[21]
-
Storage: Immediately freeze the plasma aliquots at -80°C until analysis.[1][22] Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Solid-Phase Extraction (SPE) of Prostaglandin Metabolites from Plasma
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: Add the appropriate stable isotope-labeled internal standards to each plasma sample.
-
Acidification: Acidify the plasma samples to a pH of approximately 3.0-3.5 with a suitable acid (e.g., formic acid) to protonate the carboxylic acid group of the prostaglandins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with acidified water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interfering substances.
-
Elution: Elute the prostaglandin metabolites from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Stability of Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2) in Different Media
| Compound | Medium | Storage Condition | % Remaining after 8 hours |
| PGE2 | Water/Methanol (1:1) | Room Temperature | ~100% |
| 10% FBS Medium | Room Temperature | ~100% | |
| PGD2 | Water/Methanol (1:1) | Room Temperature | ~70% |
| 10% FBS Medium | Room Temperature | ~50% | |
| Data synthesized from stability studies which indicate that PGD2 is significantly less stable than PGE2 in biological samples and that sample preparation time should be less than 8 hours to accurately measure PGD2.[6] |
Table 2: Comparison of Analytical Methods for Prostaglandin Measurement
| Feature | LC-MS/MS | ELISA |
| Specificity | High (can distinguish isomers)[1][7] | Moderate to Low (potential for cross-reactivity)[5][6] |
| Sensitivity | High[1][6] | High[1] |
| Throughput | Moderate | High |
| Multiplexing | Yes (simultaneous analysis of multiple analytes)[1] | No (typically for a single analyte) |
| Cost per Sample | Higher | Lower |
| Instrumentation | Complex and expensive | Widely available |
| This table provides a general comparison; specific performance characteristics can vary between assays and instruments. |
Visualizations
Caption: Workflow for Prostaglandin Analysis.
Caption: Troubleshooting High Data Variability.
Caption: Prostaglandin E2 and D2 Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Urinary prostaglandin metabolites: An incomplete reckoning and a flush to judgement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E generation during storage of plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-analytical issues in the haemostasis laboratory: guidance for the clinical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Plasma concentrations of prostaglandins during late human pregnancy: influence of normal and preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. battlab.com [battlab.com]
- 12. Preanalytical Errors in Clinical Laboratory Testing at a Glance: Source and Control Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Best Practices for Handling Clinical Specimens - LabHealth [labhealth.com]
- 15. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 16. abcam.com [abcam.com]
- 17. assaygenie.com [assaygenie.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. THE PREANALYTICAL ERRORS: A CONTINUOUS CHALLENGE FOR CLINICAL LABORATORIES - ASCLS [ascls.org]
- 20. d-nb.info [d-nb.info]
- 21. testmenu.com [testmenu.com]
- 22. Development of a method to detect and quantify prostaglandin E2 in pulpal blood from cariously exposed, vital primary molar teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity in 13,14-Dihydro-15-keto PGD2 Immunoassays: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing cross-reactivity and other common issues encountered during the quantification of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) using immunoassays. Accurate measurement of this key PGD2 metabolite is crucial for understanding its role in various physiological and pathological processes.
Frequently Asked Questions (FAQs)
Q1: What is 13,14-dihydro-15-keto PGD2 (DK-PGD2) and why is it measured?
A1: 13,14-dihydro-15-keto PGD2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), an important signaling molecule involved in inflammation, allergic reactions, and sleep regulation.[1][2] PGD2 itself is very unstable, making its direct measurement challenging. Therefore, quantifying its more stable metabolites, like DK-PGD2, provides a more reliable indication of PGD2 production and mast cell activation in vivo. DK-PGD2 is also a selective agonist for the CRTH2/DP2 receptor, playing a role in the recruitment of inflammatory cells.[2][3]
Q2: What is cross-reactivity in the context of a DK-PGD2 immunoassay?
A2: Cross-reactivity occurs when the antibodies in an immunoassay kit bind to molecules other than the target analyte, in this case, DK-PGD2. These interfering molecules are often structurally similar to DK-PGD2, such as other prostaglandins (B1171923) or their metabolites. This binding competition can lead to inaccurate (usually overestimated) measurements of the DK-PGD2 concentration in a sample.
Q3: Which compounds are most likely to cross-react in a DK-PGD2 immunoassay?
A3: The most likely cross-reactants are other prostaglandins and their metabolites that share structural similarities with DK-PGD2. While specific cross-reactivity data for dedicated DK-PGD2 kits is not always readily available, data from assays for related prostaglandins can provide valuable insights. For instance, in a PGD2 immunoassay, DK-PGD2 itself showed minimal cross-reactivity, suggesting a high degree of antibody specificity. Conversely, in an assay for a related metabolite, 13,14-dihydro-15-keto PGF2α, other keto-prostaglandins showed some degree of cross-reactivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected DK-PGD2 levels | Cross-reactivity: The antibody may be binding to other structurally similar prostaglandins present in the sample. | 1. Review the cross-reactivity data provided by the kit manufacturer. 2. If significant cross-reactivity with a suspected compound is listed, consider sample purification (e.g., using HPLC) prior to the immunoassay. 3. Confirm results with an alternative method, such as liquid chromatography-mass spectrometry (LC-MS), which offers higher specificity. |
| Matrix effects: Components in the sample matrix (e.g., lipids, proteins in plasma or serum) can interfere with the antibody-antigen binding. | 1. Perform a spike and recovery experiment to assess matrix effects. 2. Test serial dilutions of the sample. If the calculated concentrations are not linear, matrix interference is likely. 3. Sample purification or using a different sample diluent provided by the manufacturer may be necessary. | |
| High variability between replicate wells | Pipetting errors: Inconsistent volumes of samples, standards, or reagents were added to the wells. | 1. Ensure pipettes are properly calibrated. 2. Use fresh pipette tips for each sample and standard. 3. Pipette carefully and consistently, ensuring no air bubbles are introduced. |
| Improper mixing: Reagents were not adequately mixed in the wells. | Gently tap the plate after adding reagents to ensure thorough mixing. | |
| Plate washing issues: Inconsistent washing can leave residual unbound reagents, leading to variable signal. | 1. Ensure all wells are filled and aspirated completely during each wash step. 2. Avoid letting the wells dry out completely between washes. | |
| Low or no signal | Incorrect reagent preparation or storage: Reagents may have been prepared incorrectly, expired, or stored at the wrong temperature. | 1. Double-check all reagent preparation steps and concentrations. 2. Verify the expiration dates of all kit components. 3. Ensure all reagents were stored at the recommended temperatures. |
| Inactive enzyme conjugate: The enzyme conjugate may have lost activity. | 1. Ensure the conjugate was stored correctly and not subjected to multiple freeze-thaw cycles. 2. Check the substrate for color development with a small amount of conjugate to confirm activity. |
Data Presentation: Understanding Cross-Reactivity
While a specific cross-reactivity table for a dedicated 13,14-dihydro-15-keto PGD2 ELISA kit is not publicly available from major manufacturers, the following tables from related prostaglandin immunoassays can serve as a guide to potential cross-reactants.
Table 1: Cross-Reactivity of a Prostaglandin D2 (PGD2) Immunoassay
This table shows the cross-reactivity of various prostaglandins in an assay designed to measure PGD2. Note the low cross-reactivity for DK-PGD2 in this particular assay.
| Compound | Cross-Reactivity (%) |
| Prostaglandin D2 | 100 |
| Prostaglandin F2α | 92.4 |
| Prostaglandin J2 | 21.6 |
| Prostaglandin E2 | 2.86 |
| Thromboxane B2 | 2.54 |
| 11β-Prostaglandin F2α | 1.99 |
| 8-iso Prostaglandin F2α | 1.90 |
| 13,14-dihydro-15-keto Prostaglandin D2 | 0.02 |
| Arachidonic Acid | <0.01 |
| Data sourced from a commercially available PGD2 ELISA kit datasheet. |
Table 2: Cross-Reactivity of a 13,14-dihydro-15-keto PGF2α Immunoassay
This table provides an example of the specificity of an antibody for a closely related keto-prostaglandin metabolite. Similar patterns of cross-reactivity with other prostaglandins might be observed in a DK-PGD2 assay.
| Compound | Cross-Reactivity (%) |
| 13,14-dihydro-15-keto PGF2α | 100 |
| 13,14-dihydro-15-keto PGE2 | 2.7 |
| 15-keto PGF2α | 1.8 |
| Prostaglandin D2 | <0.01 |
| Prostaglandin E2 | <0.01 |
| Prostaglandin F1α | <0.01 |
| Prostaglandin F2α | <0.01 |
| 8-iso Prostaglandin F2α | <0.01 |
| Thromboxane B2 | <0.01 |
| Data sourced from a commercially available 13,14-dihydro-15-keto PGF2α ELISA kit datasheet. |
Experimental Protocols
Protocol 1: Assessing Cross-Reactivity in a Competitive Immunoassay
This protocol outlines a method to determine the percentage of cross-reactivity of potentially interfering compounds in your DK-PGD2 immunoassay.
-
Prepare a standard curve for DK-PGD2 according to the kit manufacturer's instructions.
-
Determine the 50% binding concentration (IC50) of DK-PGD2 from the standard curve. This is the concentration of DK-PGD2 that displaces 50% of the labeled tracer.
-
Prepare serial dilutions of the potential cross-reacting compound in the assay buffer.
-
Run the assay with these dilutions in the same manner as the DK-PGD2 standards.
-
Generate a dose-response curve for the potential cross-reactant and determine its IC50.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of DK-PGD2 / IC50 of cross-reactant) x 100
Protocol 2: Spike and Recovery for Matrix Effect Assessment
This protocol helps to determine if components in your sample matrix are interfering with the assay.
-
Select a sample representative of the matrix you are testing (e.g., plasma, serum, cell culture media).
-
Measure the endogenous DK-PGD2 concentration in an un-spiked aliquot of the sample.
-
Spike two or more aliquots of the sample with known, different concentrations of DK-PGD2 standard. The spiked concentrations should fall within the assay's detection range.
-
Measure the DK-PGD2 concentration in the spiked aliquots.
-
Calculate the percent recovery for each spiked sample using the formula:
% Recovery = (Measured Concentration - Endogenous Concentration) / Spiked Concentration x 100
A recovery rate between 80-120% generally indicates that the matrix is not significantly affecting the assay.
Visualizing Key Processes
To further aid in understanding the context of DK-PGD2 measurement and assay principles, the following diagrams illustrate the relevant biological pathway and experimental workflows.
Caption: Metabolic pathway of Prostaglandin D2.
Caption: Principle of a competitive immunoassay.
Caption: Decision tree for troubleshooting high readings.
References
Overcoming solubility issues with 13,14-Dihydro-15-keto PGD2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 13,14-Dihydro-15-keto PGD2 (DK-PGD2).
Frequently Asked Questions (FAQs)
Q1: What is 13,14-Dihydro-15-keto PGD2 (DK-PGD2)?
13,14-Dihydro-15-keto PGD2 (DK-PGD2) is a stable metabolite of Prostaglandin (B15479496) D2 (PGD2) formed via the 15-hydroxy PGDH pathway.[1][2] It is a selective agonist for the DP2 receptor (also known as CRTH2), which is involved in various inflammatory and allergic responses.[1][2][3][4]
Q2: In which solvents is DK-PGD2 soluble?
DK-PGD2 is soluble in a range of organic solvents and has limited solubility in aqueous buffers. For specific concentrations, please refer to the solubility data table below.
Q3: I am having trouble dissolving DK-PGD2 in an aqueous buffer for my cell-based assay. What should I do?
It is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol (B145695). This stock solution can then be further diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is minimal to avoid any potential effects on your cells. A common final concentration of DMSO in cell culture is below 0.5%.
Q4: My DK-PGD2 solution appears cloudy or has precipitated after dilution in my aqueous buffer. How can I resolve this?
Cloudiness or precipitation indicates that the solubility limit of DK-PGD2 in your aqueous buffer has been exceeded. To address this, you can try the following:
-
Increase the concentration of the organic solvent in your final working solution, if your experimental system allows.
-
Gently warm the solution to 37°C to aid dissolution.
-
Vortex or sonicate the solution briefly.
-
Prepare a fresh, more dilute stock solution in the organic solvent before diluting into the aqueous buffer.
Q5: For how long can I store my DK-PGD2 solutions?
Stock solutions of DK-PGD2 in anhydrous organic solvents like DMSO or ethanol can be stored at -20°C for several months. Aqueous solutions are less stable and it is recommended to prepare them fresh for each experiment.[5]
Solubility Data
The following table summarizes the solubility of 13,14-Dihydro-15-keto PGD2 in various solvents.
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 50 mg/mL[2][6] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL[2][6] |
| Ethanol | 50 mg/mL[2][6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 2.5 mg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mg/mL stock solution of DK-PGD2 in DMSO.
Materials:
-
13,14-Dihydro-15-keto PGD2 (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid DK-PGD2 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of DK-PGD2 in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of DK-PGD2.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Vortex the solution until the DK-PGD2 is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution for In Vitro Experiments
This protocol details the dilution of the organic stock solution into an aqueous buffer for cell-based assays.
Materials:
-
DK-PGD2 stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile aqueous buffer or cell culture medium (e.g., PBS or DMEM)
Procedure:
-
Thaw an aliquot of the DK-PGD2 stock solution at room temperature.
-
Perform a serial dilution of the stock solution to achieve the desired final concentration in your experimental medium.
-
Important: Add the DK-PGD2 stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion, which helps prevent precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is not toxic to your cells (typically <0.5%).
-
Use the freshly prepared working solution for your experiment immediately.
Visualizations
Experimental Workflow: Preparing DK-PGD2 Working Solutions
Caption: Workflow for preparing DK-PGD2 solutions.
Signaling Pathway: DK-PGD2 and the DP2 Receptor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Analysis of 13,14-Dihydro-15-keto PGD2 and PGD2 Activity on the CRTH2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of 13,14-Dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2) and its parent molecule, Prostaglandin D2 (PGD2), on the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). The CRTH2 receptor, a G protein-coupled receptor, is a key player in inflammatory responses, particularly in allergic diseases like asthma.[1][2] Understanding the comparative pharmacology of its endogenous ligands is crucial for the development of novel therapeutics targeting this pathway.
Quantitative Comparison of Ligand Activity
The following table summarizes the binding affinities and functional potencies of PGD2 and DK-PGD2 for the CRTH2 receptor based on available experimental data.
| Ligand | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Receptor Selectivity |
| Prostaglandin D2 (PGD2) | 2.4 - 3.1 | ~1.8 | Binds to both CRTH2 and DP receptors |
| 13,14-Dihydro-15-keto PGD2 (DK-PGD2) | 3.1 - 160 | ~7.33 (pEC50) | Selective for CRTH2 over DP receptor |
Key Findings:
-
Both PGD2 and its metabolite, DK-PGD2, are potent agonists of the CRTH2 receptor.[3][4]
-
Equilibrium competition binding assays show that PGD2 has a slightly higher binding affinity for CRTH2 (lower Ki value) compared to DK-PGD2 in some studies.[4][5]
-
A key distinction lies in their selectivity; DK-PGD2 is a selective agonist for the CRTH2 receptor, showing significantly lower affinity for the D-prostanoid (DP) receptor, another receptor for PGD2.[4][6][7] This makes DK-PGD2 a valuable tool for studying CRTH2-specific functions.
-
Functional studies, such as those measuring calcium mobilization, confirm that both ligands activate CRTH2, leading to downstream signaling events.[8][9]
CRTH2 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade initiated by PGD2 and DK-PGD2 binding to CRTH2 and a typical experimental workflow for assessing receptor activation.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments used to characterize the activity of PGD2 and DK-PGD2 on CRTH2.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
1. Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human CRTH2 receptor are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Binding Assay:
-
Membrane preparations are incubated in a binding buffer containing a constant concentration of a radiolabeled ligand (e.g., [3H]PGD2) and varying concentrations of the unlabeled competitor ligand (PGD2 or DK-PGD2).
-
Incubations are carried out at a specific temperature for a set duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
1. Cell Preparation:
-
CRTH2-expressing cells (e.g., K562/CRTH2) are harvested and washed with a suitable buffer.[8]
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark to allow for dye loading into the cytoplasm.
2. Assay Procedure:
-
After loading, cells are washed to remove extracellular dye and resuspended in a physiological buffer.
-
The cell suspension is placed in a fluorometer or a fluorescence plate reader.
-
A baseline fluorescence reading is established.
-
The agonist (PGD2 or DK-PGD2) is added at various concentrations, and the change in fluorescence intensity is recorded over time.[8][9]
3. Data Analysis:
-
The increase in fluorescence, which corresponds to the increase in intracellular calcium, is quantified.
-
Dose-response curves are generated by plotting the peak fluorescence change against the logarithm of the agonist concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from the dose-response curve.
Chemotaxis Assay
This assay assesses the ability of a ligand to induce directed cell migration, a key function of CRTH2 activation.
1. Cell Preparation:
-
Target cells expressing CRTH2, such as eosinophils or Th2 cells, are isolated and suspended in a suitable migration buffer.[8][9]
2. Assay Setup:
-
A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.
-
The lower chamber is filled with the migration buffer containing different concentrations of the chemoattractant (PGD2 or DK-PGD2).
-
The cell suspension is added to the upper chamber.
3. Incubation and Cell Counting:
-
The chamber is incubated for a specific period to allow for cell migration through the membrane towards the chemoattractant.
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope.
4. Data Analysis:
-
The number of migrated cells is plotted against the concentration of the chemoattractant.
-
The chemotactic index is calculated as the fold increase in migrated cells in the presence of the chemoattractant compared to the buffer control.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - ProQuest [proquest.com]
- 6. thomassci.com [thomassci.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Potency of Δ12-Prostaglandin D2 and its Metabolites: A Guide for Researchers
A detailed analysis of the relative biological activities of key Prostaglandin (B15479496) D2 metabolites, focusing on their interactions with pro-inflammatory pathways.
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a variety of physiological and pathological processes, particularly in allergic inflammation. Its biological effects are mediated through its interaction with specific receptors, primarily the DP1 and DP2 (also known as CRTH2) receptors. However, PGD2 is rapidly metabolized in vivo into a series of related compounds, many of which possess their own distinct biological activities. This guide provides a comparative analysis of the potency of a key metabolite, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), alongside other significant PGD2 metabolites, offering researchers a comprehensive overview supported by experimental data.
Relative Potency at the DP2 Receptor
The DP2 receptor is a key player in pro-inflammatory responses, particularly the recruitment and activation of eosinophils and T-helper 2 (Th2) cells. Many PGD2 metabolites have been shown to be potent agonists at this receptor, often with greater selectivity than PGD2 itself.
A study on asthmatic patient-derived type 2 innate lymphoid cells (ILC2s) and eosinophils demonstrated that several PGD2 metabolites induce cellular responses with nanomolar potency.[1] The rank order of potency for inducing eosinophil shape change was found to be: PGD₂ < Δ¹²-PGD₂ < 15-deoxy-Δ¹²﹐¹⁴-PGD₂ < PGJ₂ < DK-PGD₂ < Δ¹²-PGJ₂ < 15-deoxy-Δ¹²﹐¹⁴-PGJ₂.[1]
Binding affinity studies also highlight the potent interaction of these metabolites with the DP2 receptor. The rank order of binding affinity (Ki) for the DP2 receptor is generally PGD₂ > Δ¹²-PGJ₂ > Δ¹²-PGD₂.[2][3][4] DK-PGD₂ is recognized as a highly selective DP2 agonist.[1][5]
The following table summarizes the available quantitative data on the potency of PGD2 and its metabolites.
| Compound | Assay | Cell Type/System | Potency (EC₅₀/Kᵢ, nM) | Reference |
| PGD₂ | Eosinophil Shape Change | Human Eosinophils | 0.7 ± 0.2 | [1] |
| DP2 Receptor Binding | Human CRTH2-expressing cells | Kᵢ = 2.4 | [2][4] | |
| DK-PGD₂ | Eosinophil Shape Change | Human Eosinophils | 2.7 ± 2.3 | [1] |
| Δ¹²-PGD₂ | Eosinophil Shape Change | Human Eosinophils | 1.2 ± 1.8 | [1] |
| DP2 Receptor Binding | Human CRTH2-expressing cells | Kᵢ = 7.63 | [2][3] | |
| 15-deoxy-Δ¹²﹐¹⁴-PGD₂ | Eosinophil Shape Change | Human Eosinophils | 1.5 ± 1.6 | [1] |
| PGJ₂ | Eosinophil Shape Change | Human Eosinophils | 1.6 ± 3.8 | [1] |
| Δ¹²-PGJ₂ | Eosinophil Shape Change | Human Eosinophils | 5.6 ± 1.0 | [1] |
| DP2 Receptor Binding | Human CRTH2-expressing cells | Kᵢ = 6.8 | [2][3] | |
| 15-deoxy-Δ¹²﹐¹⁴-PGJ₂ | Eosinophil Shape Change | Human Eosinophils | 12.0 ± 0.7 | [1] |
| 9α,11β-PGF₂ | Eosinophil Shape Change | Human Eosinophils | > 1000 | [1] |
| DP2 Receptor Binding | Human CRTH2-expressing cells | Kᵢ = 315.0 | [2][4] |
Signaling Pathways and Metabolic Conversion
The activation of the DP2 receptor by PGD2 and its metabolites initiates a pro-inflammatory cascade. This G-protein coupled receptor inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels, and activates pathways involved in cell migration and cytokine release.[5][6]
The metabolic conversion of PGD2 is a crucial aspect of its biology. PGD2 can be enzymatically converted to DK-PGD2 or undergo spontaneous dehydration to form the J-series prostaglandins (B1171923) (PGJ₂, Δ¹²-PGJ₂, and 15-deoxy-Δ¹²﹐¹⁴-PGJ₂).[1][7] This cascade of metabolite formation can prolong and diversify the initial inflammatory signal.
Figure 1. Simplified metabolic pathway of Prostaglandin D2 (PGD2).
The signaling cascade initiated by DP2 receptor activation is depicted below.
Figure 2. Signaling pathway of the DP2 (CRTH2) receptor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of PGD2 metabolite potency.
Eosinophil Shape Change Assay
This assay measures the morphological changes in eosinophils upon activation, which is a hallmark of their pro-inflammatory response.
Workflow:
Figure 3. Workflow for the Eosinophil Shape Change Assay.
Detailed Steps:
-
Isolation of Granulocytes: Granulocytes are isolated from peripheral blood of donors, typically using density gradient centrifugation.
-
Incubation: Isolated granulocytes are incubated with increasing concentrations of PGD2 or its metabolites for a specified time (e.g., 1 hour) at 37°C.[1]
-
Flow Cytometry Analysis: The cell suspension is then analyzed using a flow cytometer.
-
Measurement of Forward Scatter: The forward scatter (FSC) of the light is measured. An increase in FSC indicates a change in cell size and shape.[1]
-
Data Analysis: The percentage of shape change above the basal level (unstimulated cells) is calculated to determine the potency (EC₅₀) of each metabolite.
ILC2 Migration Assay
This assay quantifies the chemotactic effect of PGD2 metabolites on Type 2 Innate Lymphoid Cells (ILC2s), which are important sources of type 2 cytokines.
Workflow:
Figure 4. Workflow for the ILC2 Migration Assay.
Detailed Steps:
-
ILC2 Isolation: ILC2s are isolated from the peripheral blood of donors.
-
Transwell Setup: A transwell plate with a porous membrane is used. The isolated ILC2s are placed in the upper chamber.
-
Chemoattractant Addition: PGD2 or its metabolites are added to the lower chamber at various concentrations to create a chemotactic gradient.[1]
-
Incubation: The plate is incubated for approximately 6 hours at 37°C to allow for cell migration.[1]
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified using a cell viability assay, such as the CellTiter-Glo® Luminescence Cell Viability Assay.[1]
-
Data Analysis: The results are used to calculate the EC₅₀ value for each metabolite, representing the concentration that induces 50% of the maximal migration response.
Conclusion
The available data clearly indicate that DK-PGD2 and other metabolites of PGD2 are potent, biologically active molecules, particularly at the pro-inflammatory DP2 receptor. Their potencies are often comparable to or even exceed that of PGD2 itself, suggesting that the metabolic cascade following PGD2 release plays a significant role in sustaining and amplifying inflammatory responses. For researchers in immunology and drug development, a thorough understanding of the relative potencies and specific actions of these metabolites is crucial for the development of targeted therapies for allergic diseases such as asthma. The experimental protocols provided herein offer a foundation for the continued investigation of these important lipid mediators.
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
Validating 13,14-Dihydro-15-keto PGD2 as a Clinical Biomarker for Asthma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) with established biomarkers for asthma, supported by experimental data and detailed methodologies. The aim is to objectively evaluate the potential of urinary DK-PGD2 as a non-invasive clinical biomarker for the diagnosis and monitoring of asthma, particularly Type 2 inflammatory phenotypes.
Introduction: The Need for Non-Invasive Asthma Biomarkers
Asthma is a heterogeneous chronic inflammatory disease of the airways. Effective management and the development of targeted therapies rely on accurate diagnosis and monitoring of the underlying inflammation. While biomarkers such as blood eosinophils and fractional exhaled nitric oxide (FeNO) are valuable tools, they have limitations, including the invasive nature of blood collection and variability in FeNO measurements.[1] Prostaglandin D2 (PGD2) is a key mediator released by mast cells, playing a crucial role in allergic inflammation.[2] Its stable urinary metabolite, 13,14-dihydro-15-keto PGD2 (or its downstream metabolite, tetranor-PGDM), offers a potential non-invasive window into this inflammatory pathway.[3][4]
Recent large-scale studies have demonstrated a strong correlation between urinary PGD2 metabolites and Type 2 inflammation in asthma, suggesting their utility in molecular phenotyping.[1][5] This guide will delve into the comparative performance of urinary PGD2 metabolites against current standards of care.
Comparative Performance of Asthma Biomarkers
The following table summarizes the performance of urinary PGD2 metabolites in comparison to blood eosinophils and FeNO for identifying and monitoring Type 2 inflammation in asthma. The data is primarily drawn from the U-BIOPRED (Unbiased Biomarkers for the Prediction of Respiratory Diseases Outcomes) study, which highlighted the potential of urinary eicosanoid metabolites in asthma phenotyping.[1][4][5]
| Biomarker | Sample Type | Key Findings | Association with Type 2 Inflammation |
| 13,14-Dihydro-15-keto PGD2 (and other PGD2 metabolites) | Urine | - Levels are significantly elevated in severe asthma compared to mild-to-moderate asthma and healthy controls.- Correlate with lower lung function. | - Strongly associated with increased blood and sputum eosinophils, and elevated FeNO.- As sensitive as established biomarkers for detecting Type 2 inflammation.[1][5] |
| Blood Eosinophils | Blood | - Widely used to phenotype asthma.- Higher counts are associated with more severe disease and predict response to certain biologic therapies. | - A key indicator of eosinophilic inflammation, a hallmark of Type 2 asthma. |
| Fractional Exhaled Nitric Oxide (FeNO) | Exhaled Breath | - A non-invasive marker of eosinophilic airway inflammation.- Used to predict corticosteroid response and monitor treatment adherence. | - Reflects IL-13-driven inflammation, a component of the Type 2 inflammatory cascade. |
Signaling Pathways and Experimental Workflow
To understand the biological basis and the process of validating urinary PGD2 metabolites, the following diagrams illustrate the PGD2 signaling pathway and a typical experimental workflow for biomarker validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biomarker studies. Below are summarized protocols for the analysis of urinary 13,14-dihydro-15-keto PGD2 and the comparative biomarkers.
Urinary 13,14-Dihydro-15-keto PGD2 Analysis by LC-MS/MS
This method provides high sensitivity and specificity for the quantification of PGD2 metabolites.
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to remove particulate matter.
-
Add an internal standard (e.g., deuterated 13,14-dihydro-15-keto PGD2-d4) to a defined volume of supernatant.[6]
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the urine sample.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the analytes with a high-organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.
-
-
Mass Spectrometry (MS/MS):
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Optimize the instrument parameters for the specific m/z transitions of the parent and daughter ions for both the analyte and the internal standard.
-
-
Urinary 13,14-Dihydro-15-keto PGD2 Analysis by Enzyme Immunoassay (EIA)
EIA offers a higher-throughput and more accessible alternative to LC-MS/MS, though it may have lower specificity.[7]
-
Sample Preparation:
-
Thaw urine samples and centrifuge to remove sediment.
-
Dilute urine samples as required with the provided assay buffer. Commercial kits often recommend a starting dilution.[8]
-
-
EIA Procedure (Competitive Assay):
-
Add standards, controls, and diluted urine samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of enzyme-conjugated 13,14-dihydro-15-keto PGD2 (tracer) and a specific primary antibody to each well.
-
Incubate the plate to allow for competitive binding between the sample/standard PGD2 metabolite and the tracer for the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme on the tracer to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of the PGD2 metabolite in the sample. Calculate the concentration based on a standard curve.
-
Blood Eosinophil Count
This is a standard hematological test performed on whole blood.
-
Sample Collection:
-
Collect whole blood in a tube containing an anticoagulant (e.g., EDTA).
-
-
Analysis:
-
Perform a complete blood count (CBC) with differential using an automated hematology analyzer. This instrument uses principles of flow cytometry and impedance to count and differentiate white blood cells, including eosinophils.
-
Results are reported as an absolute count (cells/µL) and/or a percentage of total white blood cells.
-
Fractional Exhaled Nitric Oxide (FeNO) Measurement
This non-invasive test measures the concentration of nitric oxide in exhaled breath.
-
Patient Preparation:
-
The patient should be in a relaxed state and should not have consumed food or drink, or exercised, in the hour preceding the test.
-
-
Measurement:
-
Use a portable or stationary chemiluminescence analyzer according to the manufacturer's instructions.
-
The patient inhales to total lung capacity and then exhales at a constant, slow flow rate (typically 50 mL/s for adults) for a specified duration (around 10 seconds).
-
The analyzer samples the exhaled air and measures the nitric oxide concentration.
-
The result is given in parts per billion (ppb).
-
Conclusion
The validation of 13,14-dihydro-15-keto PGD2 as a clinical biomarker for asthma is supported by growing evidence. Studies, particularly from large cohorts like U-BIOPRED, indicate that urinary levels of PGD2 metabolites are elevated in severe asthma and correlate strongly with established markers of Type 2 inflammation.[1] The finding that these urinary biomarkers are as sensitive as blood eosinophils and FeNO in detecting T2 inflammation is a significant step forward.[1][5]
The non-invasive nature of urine sampling offers a distinct advantage for patient monitoring, especially in pediatric and severe asthma populations. While LC-MS/MS provides the gold standard for quantification, the availability of reliable EIA kits enhances the clinical applicability of this biomarker. Further research focusing on establishing definitive clinical cut-off values and assessing the predictive capacity for therapeutic response will solidify the role of 13,14-dihydro-15-keto PGD2 in the personalized management of asthma.
References
- 1. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
Unveiling Antibody Specificity: A Comparative Analysis of Anti-PGD2 Antibody Cross-Reactivity with its Metabolite, 13,14-Dihydro-15-keto PGD2
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for the accuracy and reliability of experimental results. This guide provides a detailed comparison of the cross-reactivity of anti-Prostaglandin D2 (PGD2) antibodies with its key metabolite, 13,14-Dihydro-15-keto PGD2. Understanding this cross-reactivity is crucial for the correct interpretation of immunoassay data in studies related to inflammation, allergic diseases, and other physiological and pathological processes where PGD2 is implicated.
Performance Comparison: Anti-PGD2 Antibody vs. 13,14-Dihydro-15-keto PGD2
The cross-reactivity of an antibody with molecules structurally similar to its target antigen can lead to inaccurate quantification in immunoassays. The following table summarizes the cross-reactivity of a commercially available anti-PGD2 antibody with 13,14-Dihydro-15-keto PGD2, providing a quantitative measure of its specificity.
| Product Information | Target Analyte | Cross-Reactivity with 13,14-Dihydro-15-keto PGD2 (%) |
| Anti-PGD2 Monoclonal Antibody (from a representative commercial ELISA kit) | Prostaglandin D2 (PGD2) | 0.02% |
Data sourced from a commercially available PGD2 ELISA kit datasheet. It is important to note that cross-reactivity can vary between different antibody clones and manufacturers.
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). The following protocol outlines the key steps in this methodology.
Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of an anti-PGD2 antibody with 13,14-Dihydro-15-keto PGD2.
Principle: This assay is based on the competition between a fixed amount of enzyme-labeled PGD2 and the unlabeled PGD2 standard or the potential cross-reacting substance (13,14-Dihydro-15-keto PGD2) for a limited number of anti-PGD2 antibody binding sites. The concentration of the cross-reacting substance required to displace 50% of the labeled PGD2 is compared to the concentration of the PGD2 standard required for the same displacement.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG)
-
Anti-PGD2 monoclonal antibody
-
PGD2 standard
-
13,14-Dihydro-15-keto PGD2
-
PGD2 conjugated to an enzyme (e.g., horseradish peroxidase - HRP)
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the PGD2 standard and the 13,14-Dihydro-15-keto PGD2.
-
Competitive Reaction: Add the PGD2 standard or the 13,14-Dihydro-15-keto PGD2, the enzyme-conjugated PGD2, and the anti-PGD2 antibody to the wells of the microplate. Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to the wells and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of unlabeled PGD2 or cross-reacting substance in the sample.
-
Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader.
-
Calculation of Cross-Reactivity: The 50% binding (B/B0) point is determined for both the PGD2 standard curve and the 13,14-Dihydro-15-keto PGD2 curve. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of PGD2 at 50% B/B0 / Concentration of 13,14-Dihydro-15-keto PGD2 at 50% B/B0) x 100
Visualizing the PGD2 Signaling Pathway
To provide context for the importance of specific PGD2 measurement, the following diagram illustrates the signaling pathway of Prostaglandin D2. PGD2 exerts its effects through two main G protein-coupled receptors: the DP1 receptor and the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as the DP2 receptor.
Experimental Workflow for Cross-Reactivity Testing
The logical flow of a competitive ELISA for determining cross-reactivity is outlined in the diagram below.
Urinary Prostaglandin D2 Metabolites as a Non-Invasive Biomarker for Asthma Severity
A Comparative Guide for Researchers and Drug Development Professionals
Prostaglandin (B15479496) D2 (PGD2) is a primary mediator released from mast cells, playing a crucial role in the pathophysiology of allergic asthma.[1][2] Due to its instability, direct measurement is unreliable; therefore, its stable urinary metabolites, primarily 9α,11β-PGF2 and its dinor derivative 2,3-dinor-11β-PGF2α, serve as dependable, non-invasive indicators of systemic PGD2 production and mast cell activation.[3][4] This guide provides an objective comparison of the performance of urinary PGD2 metabolites against other common asthma biomarkers, supported by experimental data and protocols.
PGD2 Signaling Pathway in Allergic Asthma
Upon allergen exposure, activated mast cells release PGD2, which exerts its effects by binding to two principal receptors: the D-prostanoid receptor (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, or DP2).[5][6] The binding to CRTH2 on immune cells like Th2 lymphocytes, eosinophils, and type 2 innate lymphoid cells (ILC2s) is particularly critical, promoting chemotaxis, cytokine release (IL-5, IL-13), and eosinophilic inflammation characteristic of type 2 asthma.[5][7]
Experimental Protocols
Objective: To quantify urinary PGD2 metabolites and assess their correlation with asthma severity and other inflammatory markers.
1. Patient Cohort Selection:
-
Recruit clinically stable adults and adolescents with diagnosed asthma, categorized by severity (e.g., mild-to-moderate vs. severe) based on established guidelines (e.g., GINA).
-
Include a healthy, non-atopic control group for baseline comparison.[8]
-
Collect detailed clinical data, including medication use (especially corticosteroids), lung function (FEV1), and atopic status.[9]
2. Sample Collection and Processing:
-
Specimen: A spot urine sample is typically sufficient.[4] For some studies, a 24-hour urine collection may be preferred to enhance accuracy.[10][11]
-
Collection: Collect mid-stream urine in a sterile container.
-
Handling: Keep samples cool and process promptly. For analysis, samples are often normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.[12]
-
Patient Preparation: Whenever possible, patients should discontinue aspirin (B1665792) or NSAIDs for 72 hours to 2 weeks prior to collection, as these medications can decrease prostaglandin levels.[11]
3. Analytical Methodology:
-
Quantification: The primary method for accurate quantification of 2,3-dinor-11β-PGF2α is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high specificity and sensitivity.[4][10]
-
Alternative Method: Enzyme immunoassay (EIA) kits are also available and can be used for measurement, though they may show cross-reactivity with multiple PGD2 metabolites.[3][12]
Quantitative Data & Biomarker Comparison
Studies have consistently shown that urinary levels of PGD2 metabolites are elevated in asthmatic patients compared to healthy controls, with a progressive increase in relation to asthma severity.[8][13] High concentrations of these metabolites are strongly associated with hallmarks of Type 2 inflammation, including lower lung function, increased fractional exhaled nitric oxide (FeNO), and higher eosinophil counts in blood and sputum.[8][14]
Table 1: Urinary PGD2 Metabolite Levels by Asthma Severity
| Group | N | Urinary 2,3-dinor-11β-PGF2α (Median, pg/mg creatinine) | Key Finding | Source |
| Healthy Controls | 100 | ~1000 | Baseline levels established. | [8] |
| Mild-to-Moderate Asthma | 86 | ~1200 | Significantly higher than healthy controls. | [8] |
| Severe Asthma | 411 | ~1500 | Further elevated compared to mild-moderate group.[8] | [8] |
| Aspirin-Exacerbated Respiratory Disease (AERD) | 65 | Significantly higher plasma 9α,11β-PGF2 vs. ATA | Indicates chronic mast cell activation in AERD.[15] | [15][16] |
| Children with Acute Asthma | 30 | Elevated on day 1, decreased with treatment. | Correlated significantly with symptom scores.[17] | [17] |
Note: Absolute values are approximate and can vary based on analytical methods and patient populations.
The utility of a biomarker is best understood in comparison to existing clinical tools. Urinary PGD2 metabolites offer a non-invasive window into mast cell activation, which is a key upstream event in allergic inflammation.[18]
Table 2: Comparison of Asthma Biomarkers
| Biomarker | Measurement | Biological Process Indicated | Advantages | Limitations |
| Urinary PGD2 Metabolites | Urine (LC-MS/MS, EIA) | Mast cell activation, PGD2 pathway activity.[4] | Non-invasive, stable marker, reflects a key initiating pathway in allergic asthma.[3][8] | Levels can be reduced by high-dose corticosteroids; less established in routine clinical practice.[9] |
| Fractional Exhaled Nitric Oxide (FeNO) | Exhaled Breath | Eosinophilic airway inflammation, IL-13 activity, iNOS2 expression.[16][19] | Non-invasive, real-time results, predicts steroid responsiveness.[20] | Can be influenced by smoking, diet, and allergic rhinitis; less specific for mast cell activity.[19][21] |
| Blood Eosinophils | Blood Sample | Systemic eosinophilia, Type 2 inflammation.[21] | Widely available, standardized, predicts response to anti-IL-5 biologics.[20] | Moderately correlates with airway eosinophilia; can be variable.[21] |
| Serum Total IgE | Blood Sample | Atopic sensitization, systemic allergic response.[21] | Identifies atopy, predicts response to anti-IgE therapy (Omalizumab).[20] | Poor predictor of airway eosinophilia on its own; influenced by multiple factors.[16][21] |
An exploratory analysis suggested that the strength of association between urinary PGD2 metabolites and Type 2 asthma was in the same range as for blood eosinophils and FeNO.[8] Furthermore, treatment with the anti-IgE therapy omalizumab was shown to lower urinary concentrations of LTE4 and the PGD2 metabolite 2,3-dinor-11β-PGF2α in patients with severe asthma, suggesting its utility in monitoring therapeutic response.[8][13]
Conclusion
The measurement of urinary PGD2 metabolites, such as 2,3-dinor-11β-PGF2α, provides a valuable, non-invasive tool for phenotyping asthma.[8] Levels of these metabolites correlate positively with asthma severity and key markers of Type 2 inflammation.[13] As a specific indicator of mast cell activation, this biomarker offers complementary information to more established markers like FeNO and blood eosinophils. For researchers and drug development professionals, monitoring urinary PGD2 metabolites can aid in patient stratification, understanding mechanisms of action for novel therapeutics targeting the PGD2 pathway, and serving as a potential pharmacodynamic biomarker for treatments that modulate mast cell activity.
References
- 1. Prostaglandin D2 as a mediator of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - On the role of PGD2 metabolites as markers of mast cell activation in asthma - Karolinska Institutet - Figshare [openarchive.ki.se]
- 4. 2,3 DINOR 11B PROSTAGLANDIN F2A,URINE - Quest Diagnostics Urine Markers - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urinary leukotriene E4 and 9 alpha, 11 beta-prostaglandin F concentrations in mild, moderate and severe asthma, and in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3-Dinor 11 Beta-Prostaglandin F2 Alpha, 24 Hour, Urine, Thailand | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 11. 2,3-dinor 11B-Prostaglandin F2a [healthcare.uiowa.edu]
- 12. karger.com [karger.com]
- 13. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urine: A Lens for Asthma Pathogenesis and Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 16. Biomarkers in Different Asthma Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GC/MS analysis of urinary excretion of 9alpha,11beta-PGF2 in acute and exercise-induced asthma in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MCAS, urine PG D2, 2,3-dinor-11beta-prostaglandin F2 alpha [aaaai.org]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. escholarship.org [escholarship.org]
- 21. Frontiers | Critical evaluation of asthma biomarkers in clinical practice [frontiersin.org]
A Comprehensive Guide for Researchers and Drug Development Professionals
A Comparative Analysis of DK-PGD2 and Cysteinyl Leukotrienes in Allergic Inflammation
Introduction
Allergic diseases such as asthma and allergic rhinitis are characterized by a complex interplay of inflammatory mediators. Among the most potent of these are the lipid mediators 15-deoxy-Δ12,14-prostaglandin D2 (DK-PGD2) and the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4. Both DK-PGD2, a metabolite of PGD2, and CysLTs are key players in orchestrating the allergic inflammatory cascade, including the recruitment and activation of crucial effector cells like eosinophils and T-helper 2 (Th2) cells. This guide provides a detailed comparative analysis of DK-PGD2 and CysLTs, focusing on their signaling pathways, receptor interactions, and pro-inflammatory functions, supported by experimental data and protocols to aid researchers in this field.
Quantitative Comparison of Receptor Binding and Activation
The potency of DK-PGD2 and CysLTs is determined by their affinity for their respective G protein-coupled receptors (GPCRs) and their ability to trigger downstream signaling. DK-PGD2 primarily acts through the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Cysteinyl leukotrienes exert their effects through two main receptors, CysLT1R and CysLT2R.
| Ligand | Receptor | Binding Affinity (K_d_ / K_i_ in nM) | Effector Concentration (EC_50_ in nM) | Cell Type / Assay |
| DK-PGD2 | CRTH2 | 2.4 - 160 | 2.7 (Eosinophil shape change) | Human Eosinophils |
| LTC4 | CysLT1R | ~10 | 24 | - |
| CysLT2R | ~10 | - | - | |
| LTD4 | CysLT1R | ~1 | 1 - 3 (Calcium mobilization) | Rat Basophilic Leukemia Cells |
| CysLT2R | ~10 | - | - | |
| LTE4 | CysLT1R | Low affinity | 240 | - |
| CysLT2R | Low affinity | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. K_d_ (dissociation constant) and K_i_ (inhibition constant) are measures of binding affinity, with lower values indicating higher affinity. EC_50_ (half-maximal effective concentration) indicates the concentration of a ligand that induces a response halfway between the baseline and maximum.
Signaling Pathways
Both DK-PGD2 and CysLTs activate signaling cascades that lead to hallmark features of allergic inflammation, including increased intracellular calcium, cell migration, and cytokine release.
DK-PGD2 Signaling Pathway
DK-PGD2 binding to the CRTH2 receptor, which is coupled to a Gαi protein, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The dissociation of the Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a rise in intracellular calcium concentration. This calcium influx, along with DAG-mediated activation of protein kinase C (PKC), contributes to cellular responses such as chemotaxis and degranulation of eosinophils and basophils, as well as cytokine production by Th2 cells.[2]
Caption: DK-PGD2 signaling through the CRTH2 receptor.
Cysteinyl Leukotriene Signaling Pathway
CysLTs binding to CysLT1R and CysLT2R, which are primarily coupled to Gαq proteins, also activates PLC. This leads to the generation of IP3 and DAG, culminating in increased intracellular calcium and PKC activation. These events drive potent biological responses, including smooth muscle contraction (bronchoconstriction), increased vascular permeability, and recruitment of inflammatory cells. While both receptors contribute to allergic inflammation, CysLT1R is the primary target of currently available anti-leukotriene drugs. There is also evidence of cross-regulation between CysLT1R and CysLT2R, which can modulate the overall cellular response.
Caption: Cysteinyl Leukotriene signaling via CysLT1R and CysLT2R.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparative analysis of these lipid mediators.
Radioligand Binding Assay for GPCRs
This assay is used to determine the binding affinity of ligands to their receptors.
Objective: To determine the equilibrium dissociation constant (K_d_) for a radiolabeled ligand and the inhibition constant (K_i_) for a non-radiolabeled competitor (e.g., DK-PGD2 or CysLTs).
Materials:
-
Cell membranes expressing the receptor of interest (CRTH2, CysLT1R, or CysLT2R)
-
Radiolabeled ligand (e.g., [³H]PGD2, [³H]LTD4)
-
Unlabeled competitor ligands (DK-PGD2, LTC4, LTD4, LTE4)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).
-
50 µL of varying concentrations of the radiolabeled ligand (for saturation binding) or a fixed concentration of radioligand and varying concentrations of the unlabeled competitor (for competition binding).
-
150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding, plot specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine K_d_ and B_max_ (receptor density). For competition binding, plot the percentage of specific binding against the concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC_50_ (half-maximal inhibitory concentration), from which the K_i_ can be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay using FLIPR
This assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the EC_50_ of DK-PGD2 or CysLTs for inducing calcium mobilization in cells expressing the relevant receptors.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 cells transfected with CRTH2 or CysLT receptors, or primary eosinophils)
-
Cell culture medium
-
FLIPR Calcium Assay Kit (or similar fluorescent calcium indicator dye like Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonists (DK-PGD2, LTC4, LTD4, LTE4) at various concentrations
-
96-well black-walled, clear-bottom plates
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere and grow to confluency.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 1-2 hours at 37°C.
-
Assay:
-
Place the cell plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
The instrument's automated pipettor adds the agonist at various concentrations to the wells.
-
Immediately after agonist addition, monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC_50_.
Mouse Model of Allergic Airway Inflammation
This in vivo model is used to assess the pro-inflammatory effects of DK-PGD2 and CysLTs in a physiologically relevant setting.
Objective: To compare the ability of DK-PGD2 and CysLTs to induce inflammatory cell infiltration into the lungs.
Materials:
-
BALB/c mice (or other suitable strain)
-
Allergen (e.g., ovalbumin - OVA)
-
Adjuvant (e.g., aluminum hydroxide (B78521) - alum)
-
DK-PGD2, CysLTs (e.g., LTD4)
-
Phosphate-buffered saline (PBS)
-
Nebulizer/aerosol delivery system
-
Equipment for bronchoalveolar lavage (BAL) and cell counting
Procedure:
-
Sensitization: Sensitize the mice by intraperitoneal (i.p.) injection of the allergen (e.g., 20 µg OVA) emulsified in adjuvant (e.g., 2 mg alum) on days 0 and 14.
-
Challenge: On days 21, 22, and 23, challenge the sensitized mice with an intranasal or intratracheal administration of DK-PGD2, LTD4, or PBS (as a control).
-
Evaluation: 24-48 hours after the final challenge:
-
Perform a bronchoalveolar lavage (BAL) by flushing the lungs with PBS.
-
Collect the BAL fluid and determine the total number of inflammatory cells.
-
Prepare cytospin slides from the BAL fluid and stain with a differential stain (e.g., Diff-Quik) to count the number of eosinophils, neutrophils, macrophages, and lymphocytes.
-
-
Data Analysis: Compare the number of inflammatory cells, particularly eosinophils, in the BAL fluid of mice challenged with DK-PGD2, LTD4, and the PBS control. Statistical analysis (e.g., ANOVA) can be used to determine significant differences between the groups.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative study of DK-PGD2 and CysLTs.
Caption: A typical experimental workflow for comparing DK-PGD2 and CysLTs.
Conclusion and Future Directions
Both DK-PGD2 and cysteinyl leukotrienes are potent pro-inflammatory mediators that play critical, albeit distinct, roles in the pathogenesis of allergic diseases. DK-PGD2, acting through the CRTH2 receptor, is a key driver of Th2 cell and eosinophil recruitment and activation. Cysteinyl leukotrienes, primarily through the CysLT1 receptor, are powerful bronchoconstrictors and also contribute to inflammation.
While the data presented here provides a quantitative comparison of their receptor binding and in vitro activities, there is a need for more direct comparative studies in vivo to fully elucidate their relative contributions to allergic airway inflammation. Such studies, employing the models and protocols outlined in this guide, will be invaluable for the development of more targeted and effective therapies for allergic diseases. Future research should also focus on the potential for synergistic interactions between the PGD2/CRTH2 and CysLT pathways, as targeting both simultaneously may offer superior therapeutic benefits.
References
A Head-to-Head Comparison of Prostaglandin D2 Metabolites as Mast Cell Activation Markers: 13,14-Dihydro-15-keto PGD2 vs. Tetranor-PGDM
For Researchers, Scientists, and Drug Development Professionals
In the landscape of mast cell activation research and the clinical management of associated disorders, the accurate measurement of mast cell mediators is paramount. Prostaglandin (B15479496) D2 (PGD2) is a primary mediator released upon mast cell degranulation, but its inherent instability makes it a challenging direct biomarker. Consequently, its downstream metabolites have emerged as more reliable indicators of mast cell activity. This guide provides an objective comparison of two key PGD2 metabolites: 13,14-dihydro-15-keto-prostaglandin D2 (and its tetranor derivative) and tetranor-prostaglandin DM (tetranor-PGDM), focusing on their utility as mast cell activation markers.
Executive Summary
Both 13,14-dihydro-15-keto-PGD2 metabolites and tetranor-PGDM are valuable urinary markers for assessing mast cell activation. Tetranor-PGDM is often considered a more abundant and, therefore, potentially more sensitive marker.[1] The choice between these markers may depend on the specific research or clinical question, the required sensitivity, and the analytical capabilities available. This guide presents a detailed comparison of their performance, supported by experimental data and methodologies.
Performance Data: A Quantitative Comparison
The following table summarizes the quantitative data available for urinary levels of tetranor-PGDM and other PGD2 metabolites in the context of mast cell activation disorders. Direct comparative studies evaluating the sensitivity and specificity of 13,14-dihydro-15-keto-tetranor PGD2 versus tetranor-PGDM are limited; however, data from studies on individual markers in relevant patient populations provide a basis for comparison.
| Feature | Tetranor-PGDM | Other PGD2 Metabolites (e.g., 2,3-dinor-11β-PGF2α) |
| Normal Range (Urine) | Approximately 1.5 - 11.5 ng/mg creatinine[2] | Varies by specific metabolite. For 2,3-dinor-11β-PGF2α, a normal reference value is <1802 pg/mg creatinine (B1669602).[1] |
| Levels in Systemic Mastocytosis (SM) | Mean of 37.2 ng/mg creatinine was observed in one study, with 65% of SM patients showing elevated levels.[2] | Elevated levels are consistently found in patients with mastocytosis.[3] |
| Fold Increase in Mast Cell Activation | Significantly increased in patients with food allergies and other mast cell-mediated conditions.[4] | An acute/baseline urinary 2,3-dinor 11β-PGF2α ratio of ≥ 1.31 is suggested to be consistent with mast cell activation.[1] |
| Reported Sensitivity | Considered a sensitive marker due to its abundance in urine.[1] | Measurement of the major urinary metabolite of PGD2 is considered a more sensitive diagnostic indicator of mastocytosis than histamine (B1213489) metabolites.[3] |
| Reported Specificity | While primarily reflecting mast cell activity, other cells can contribute to PGD2 production, albeit at much lower levels.[2] | Similar to tetranor-PGDM, specificity is high for mast cell activation but not absolute.[5] |
Signaling Pathways and Experimental Workflows
To understand the origin of these biomarkers and the methods for their detection, the following diagrams illustrate the key biological and experimental processes.
Mast Cell Activation and PGD2 Synthesis
Mast cell activation, typically initiated by the cross-linking of IgE receptors (FcεRI), triggers a signaling cascade that leads to the release of pre-formed mediators from granules and the de novo synthesis of lipid mediators, including PGD2.
References
- 1. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Improved diagnosis of mastocytosis by measurement of the major urinary metabolite of prostaglandin D2. [scholars.duke.edu]
- 4. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mastcellaction.org [mastcellaction.org]
Navigating the Nuances of 13,14-Dihydro-15-keto PGD2 Measurement: A Comparative Guide to Inter-Laboratory Reproducibility
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of key biological markers is paramount. 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a stable metabolite of the potent inflammatory mediator prostaglandin D2 (PGD2), serves as a critical biomarker in various physiological and pathological processes, including allergic reactions and inflammatory diseases. However, the consistency of DK-PGD2 measurements across different laboratories can be a significant challenge, influenced by the analytical method employed and the specific protocols followed. This guide provides an objective comparison of the primary methodologies used for DK-PGD2 quantification, supported by available experimental data, to aid researchers in selecting the most appropriate and reliable approach for their studies.
Methodologies at a Glance: A Comparative Overview
The two predominant analytical platforms for the quantification of DK-PGD2 and its analogs are immunoassays, primarily Enzyme-Linked Immunosorbent Assay (ELISA), and mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each approach presents a unique set of advantages and limitations that can impact the reproducibility of results.
Mass spectrometry, often considered the "gold standard," offers high specificity and accuracy by directly measuring the mass-to-charge ratio of the target molecule. This method is less susceptible to cross-reactivity with structurally similar molecules, a potential issue with immunoassays. However, mass spectrometry requires significant capital investment in equipment and specialized technical expertise.
Immunoassays, on the other hand, are generally more accessible, cost-effective, and have a higher throughput. They rely on the specific binding of an antibody to the target antigen. While convenient, the accuracy and reproducibility of immunoassays are highly dependent on the quality and specificity of the antibody used, which can vary between different commercial kits and even between different lots of the same kit.
Quantitative Data Summary
| Analytical Method | Analyte | Sample Matrix | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | PGD2 & PGE2 | Cell Culture Supernatants | < 5% | < 5% | 77.0 ± 3.0% (PGD2), 92.0 ± 4.9% (PGE2) | [1] |
| GC-MS | Major Urinary Metabolite of PGD2 | Urine | N/A | +/- 7% | 96% | [2] |
| Polyclonal ELISA | Vitamin D-Binding Protein | Serum | 1.90% | N/A | 99-100% | [3] |
| Monoclonal ELISA | Vitamin D-Binding Protein | Serum | 1.88% | 6.74% | 85.2–99.4% | [3] |
Note: Data for DK-PGD2 is limited; therefore, data for its parent compound (PGD2) and other relevant biomarkers measured by similar techniques are included to provide a comparative perspective. CV denotes Coefficient of Variation.
Experimental Protocols: A Closer Look
The reproducibility of DK-PGD2 measurements is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for the key experiments cited.
Mass Spectrometry (LC-MS/MS) for Prostaglandin Analysis
This method provides high sensitivity and specificity for the quantification of prostaglandins (B1171923).
Sample Preparation:
-
Internal Standard Spiking: To account for sample loss during processing, a deuterated internal standard (e.g., d4-PGD2) is added to the biological sample.
-
Solid Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances and concentrate the prostaglandins.
-
Elution: The prostaglandins are eluted from the SPE cartridge using an appropriate solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the different prostaglandins.
-
Mass Spectrometric Detection: The separated prostaglandins are introduced into a tandem mass spectrometer. The instrument is operated in a specific mode (e.g., Multiple Reaction Monitoring) to detect and quantify the target analyte and its internal standard based on their unique mass transitions.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay for the quantification of various biomolecules, including prostaglandins.
Competitive ELISA Protocol:
-
Coating: A microtiter plate is pre-coated with an antibody specific to DK-PGD2.
-
Sample and Standard Incubation: Standards with known concentrations of DK-PGD2 and the unknown samples are added to the wells, along with a fixed amount of enzyme-labeled DK-PGD2 (tracer).
-
Competitive Binding: The unlabeled DK-PGD2 in the samples and standards competes with the enzyme-labeled DK-PGD2 for binding to the antibody on the plate.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added to the wells, resulting in a color change.
-
Signal Measurement: The intensity of the color, which is inversely proportional to the concentration of DK-PGD2 in the sample, is measured using a microplate reader.
-
Quantification: The concentration of DK-PGD2 in the samples is determined by comparing their absorbance to the standard curve.
Visualizing the Workflow and Pathways
To further clarify the processes involved, the following diagrams illustrate the general experimental workflow for DK-PGD2 measurement and the metabolic pathway of PGD2.
Caption: General experimental workflows for DK-PGD2 measurement by Mass Spectrometry and ELISA.
Caption: Simplified metabolic pathway of Prostaglandin D2 to DK-PGD2.
Conclusion and Recommendations
The reproducibility of 13,14-dihydro-15-keto PGD2 measurements across different laboratories is a critical consideration for researchers. While mass spectrometry-based methods generally offer higher specificity and are less prone to the variability associated with antibody performance, immunoassays provide a more accessible and high-throughput alternative.
For achieving the highest level of confidence in the accuracy and inter-laboratory comparability of results, the use of a validated LC-MS/MS method is recommended. The precision data from single-laboratory studies suggest that these methods can achieve low coefficients of variation.
When utilizing ELISA kits, it is crucial to:
-
Thoroughly validate the kit within your own laboratory, including assessments of precision, accuracy, and specificity.
-
Be aware of potential lot-to-lot variability and consider running bridging studies when switching to a new kit lot.
-
Whenever possible, analyze all samples from a single study using the same kit lot to minimize this source of variation. A study comparing an enzyme immunoassay for a PGD2 metabolite with GC-MS found that the immunoassay detected additional immunoreactive compounds, leading to higher reported concentrations[4].
Ultimately, the choice of analytical method will depend on the specific requirements of the study, including the desired level of accuracy, sample throughput, available resources, and technical expertise. By carefully considering these factors and adhering to rigorous validation and quality control procedures, researchers can enhance the reproducibility of their DK-PGD2 measurements and contribute to more robust and reliable scientific findings.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of the major urinary metabolite of prostaglandin D2 by a stable isotope dilution mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Two ELISA Methods and Mass Spectrometry for Measurement of Vitamin D-Binding Protein: Implications for the Assessment of Bioavailable Vitamin D Concentrations across Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating CRTH2 Antagonism: A Comparative Guide to Specificity for 13,14-Dihydro-15-keto PGD2 Signaling
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various CRTH2 antagonists in the context of 13,14-Dihydro-15-keto PGD2 (DK-PGD2) signaling. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that plays a crucial role in allergic inflammation. Its activation by prostaglandin (B15479496) D2 (PGD2) and its stable metabolite, 13,14-dihydro-15-keto PGD2 (DK-PGD2), leads to the chemotaxis and activation of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils. DK-PGD2 is a particularly important ligand as it is a selective agonist for CRTH2, making it a valuable tool for studying CRTH2-specific signaling pathways and for evaluating the potency and specificity of CRTH2 antagonists.[1] This guide focuses on the comparative efficacy of various CRTH2 antagonists in blocking the signaling cascade initiated by DK-PGD2.
Comparative Efficacy of CRTH2 Antagonists
The development of selective CRTH2 antagonists is a promising therapeutic strategy for allergic diseases such as asthma and allergic rhinitis. A number of small molecule antagonists have been developed and characterized for their ability to inhibit CRTH2 signaling. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of several prominent CRTH2 antagonists. While some studies directly assess antagonism of DK-PGD2-induced responses, much of the characterization has been performed using the primary ligand, PGD2. Given DK-PGD2's selectivity for CRTH2, data from PGD2-inhibition studies are highly relevant for comparing antagonist potency at this receptor.
| Antagonist | Target Species | Assay Type | Agonist | Potency (nM) | Reference |
| CAY10471 (TM30089) | Human | Radioligand Binding (Ki) | [3H]PGD2 | 0.6 | [2] |
| Human | cAMP Inhibition (IC50) | PGD2 | 1.2 | [3] | |
| Fevipiprant (QAW039) | Human | Radioligand Binding (KD) | [3H]QAW039 | 1.1 | [4] |
| Human | Eosinophil Shape Change (IC50) | PGD2 | 0.44 | [4] | |
| Setipiprant (ACT-129968) | Human | Functional Assay (IC50) | PGD2 | 6.0 | |
| BI 671800 | Human | Radioligand Binding (IC50) | PGD2 | 4.5 | [5][6] |
| Mouse | Radioligand Binding (IC50) | PGD2 | 3.7 | [5][6] | |
| OC000459 (Timapiprant) | Human | Radioligand Binding (Ki) | [3H]PGD2 | 13 | [7] |
| Rat | In vivo Eosinophilia (ED50) | DK-PGD2 | 0.04 (mg/kg) | [7][8][9] | |
| Guinea Pig | In vivo Airway Eosinophilia (ED50) | DK-PGD2 | 0.01 (mg/kg) | [7][8][9] | |
| Ramatroban (BAY u3405) | Human | Radioligand Binding (Kd) | [3H]Ramatroban | 7.2 | [10] |
| Human | Calcium Mobilization (pA2) | PGD2 | 8.5 | [10] | |
| AZD1981 | Human | Radioligand Binding (pIC50) | [3H]PGD2 | 8.4 | |
| Human | CD11b Expression (pKB) | DK-PGD2 | 8.55 |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and the methods used to assess them, the following diagrams illustrate the DK-PGD2 signaling pathway through CRTH2 and a typical experimental workflow for evaluating antagonist specificity.
Caption: DK-PGD2 signaling via the CRTH2 receptor.
References
- 1. thekaneshop.com [thekaneshop.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CRTH2-specific binding characteristics of [3H]ramatroban and its effects on PGD2-, 15-deoxy-Delta12, 14-PGJ2- and indomethacin-induced agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pro-inflammatory Effects of DK-PGD2 and PGF2α
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pro-inflammatory properties of two potent lipid mediators: 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) and prostaglandin F2α (PGF2α). By examining their distinct signaling pathways, effects on inflammatory cell types, and the quantitative data from relevant experimental studies, this document aims to offer a clear and objective resource for researchers investigating inflammatory processes and developing novel therapeutic interventions.
Introduction to DK-PGD2 and PGF2α
DK-PGD2 is a stable metabolite of prostaglandin D2 (PGD2) and a selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] The activation of CRTH2 is predominantly associated with pro-inflammatory responses, particularly in the context of allergic inflammation, by mediating the recruitment and activation of key immune cells such as T helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s).[2][3]
Prostaglandin F2α (PGF2α) is another key prostanoid that plays a significant role in inflammatory processes, most notably in the female reproductive system where it is involved in parturition.[4][5] It exerts its effects through the PGF2α receptor (FP receptor), a G-protein coupled receptor that, upon activation, triggers a cascade of intracellular signaling events leading to the production of various pro-inflammatory cytokines and chemokines.[2][4][5]
While both DK-PGD2 and PGF2α are potent pro-inflammatory mediators, they elicit their effects through distinct receptor systems and signaling pathways, targeting different cell types and inducing a unique spectrum of inflammatory responses. This guide will delve into these differences, presenting the available experimental data to facilitate a comprehensive comparison.
Quantitative Comparison of Pro-inflammatory Effects
A direct quantitative comparison of the pro-inflammatory potencies of DK-PGD2 and PGF2α is challenging due to the lack of studies performing head-to-head comparisons in the same experimental systems. The following tables summarize the available quantitative data for each molecule from separate studies, highlighting their effects on different inflammatory parameters.
Table 1: Pro-inflammatory Effects of DK-PGD2
| Cell Type/Model | Inflammatory Response | Method | Agonist/Concentration | Quantitative Data | Reference(s) |
| Murine model of LPS-induced pulmonary inflammation | Neutrophil influx | In vivo | DK-PGD2 (5 mg/kg) | 2.5-fold increase in neutrophil influx | [4][6] |
| Human Type 2 Innate Lymphoid Cells (ILC2s) | Cell Migration | In vitro | DK-PGD2 | EC50: 14.2 ± 3.4 nM | [4] |
| Human Type 2 Innate Lymphoid Cells (ILC2s) | IL-5 Secretion | In vitro | DK-PGD2 | EC50: 146.0 ± 18.0 nM | [4] |
| Human Type 2 Innate Lymphoid Cells (ILC2s) | IL-13 Secretion | In vitro | DK-PGD2 | EC50: 159.2 ± 28.8 nM | [4] |
| Human Macrophages | TNF-α Secretion (LPS-induced) | In vitro | DK-PGD2 | Marked enhancement of TNF-α release | [4] |
| Human Th2 cells | IL-4, IL-5, and IL-13 production | In vitro | DK-PGD2 | Mimicked the effect of PGD2 in a dose-dependent manner | [1] |
Table 2: Pro-inflammatory Effects of PGF2α
| Cell Type | Inflammatory Response | Method | Agonist/Concentration | Quantitative Data | Reference(s) |
| Human Uterine Smooth Muscle Cells (HUSMCs) | CCL2, CXCL8, and IL-6 Secretion | ELISA | PGF2α (10⁻⁸–10⁻⁶ M) | Dose-dependent increase | [2] |
| Human Uterine Smooth Muscle Cells (HUSMCs) | IL-1β Secretion | ELISA | PGF2α (10⁻⁸–10⁻⁶ M) | Dose-dependent increase | [2] |
| Human Uterine Smooth Muscle Cells (HUSMCs) | TNF-α Secretion | ELISA | PGF2α (10⁻⁸–10⁻⁶ M) | Dose-dependent inhibition | [2] |
Signaling Pathways
The pro-inflammatory effects of DK-PGD2 and PGF2α are initiated by their binding to distinct G-protein coupled receptors, which in turn activate different intracellular signaling cascades.
DK-PGD2 Signaling Pathway via CRTH2 Receptor
DK-PGD2 selectively binds to the CRTH2 (DP2) receptor, which is coupled to a Gαi protein. This interaction leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca²⁺) concentrations. These signaling events trigger downstream pathways that ultimately result in the activation of immune cells and the production of pro-inflammatory cytokines.
Caption: Signaling pathway of DK-PGD2 via the CRTH2 receptor.
PGF2α Signaling Pathway via FP Receptor
PGF2α binds to the FP receptor (PTGFR), which can couple to both Gαq and Gαi proteins.[2] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, along with signaling through Gαi, activate multiple downstream pro-inflammatory pathways, including MAPKs (ERK1/2, p38), PI3K, NF-κB, and calcineurin/NFAT, leading to the transcription and secretion of pro-inflammatory cytokines and chemokines.[2][4]
Caption: Signaling pathway of PGF2α via the FP receptor.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Stimulation of Human Uterine Smooth Muscle Cells (HUSMCs) with PGF2α and Cytokine Measurement by ELISA
This protocol describes the stimulation of primary HUSMCs with PGF2α and the subsequent quantification of secreted pro-inflammatory cytokines using an enzyme-linked immunosorbent assay (ELISA).[2]
Cell Culture and Treatment:
-
Isolate primary HUSMCs from myometrial biopsies obtained from term pregnant women undergoing elective cesarean sections.
-
Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Once confluent, passage the cells and seed them into 24-well plates.
-
Prior to treatment, starve the cells in serum-free medium for 24 hours.
-
Treat the cells with varying concentrations of PGF2α (e.g., 10⁻⁸ M to 10⁻⁶ M) or vehicle control for 24 hours.
-
Following incubation, collect the cell culture supernatants and store at -80°C until analysis.
ELISA for Cytokine Quantification:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-1β, IL-6, CXCL8, CCL2, and TNF-α).
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate for 20-30 minutes at room temperature.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
In Vitro Migration Assay of Human Type 2 Innate Lymphoid Cells (ILC2s) in Response to DK-PGD2
This protocol details a chemotaxis assay to evaluate the migratory response of isolated human ILC2s to a gradient of DK-PGD2.[4][7]
ILC2 Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using density gradient centrifugation.
-
Enrich for ILC2s using a negative selection kit to deplete non-ILC2s, followed by positive selection for CRTH2-expressing cells using magnetic-activated cell sorting (MACS).
Chemotaxis Assay:
-
Use a multi-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size).
-
Add different concentrations of DK-PGD2 or a vehicle control to the lower wells of the chamber.
-
Resuspend the isolated ILC2s in a serum-free medium and add them to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 2-3 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the vehicle control).
Experimental Workflow for Cytokine Release Assay
The following diagram illustrates a general workflow for an in vitro cytokine release assay, applicable for studying the effects of both DK-PGD2 and PGF2α on various immune cell types.
Caption: General workflow for an in vitro cytokine release assay.
Conclusion
DK-PGD2 and PGF2α are both significant contributors to inflammatory responses, yet they operate through distinct mechanisms and exhibit different cellular targets. DK-PGD2, acting through the CRTH2 receptor, is a key player in type 2 immunity, potently inducing the migration and activation of ILC2s and Th2 cells. In contrast, PGF2α, via its FP receptor, drives a broader pro-inflammatory cytokine and chemokine response in tissues such as the myometrium.
The lack of direct comparative studies necessitates a cautious interpretation when evaluating their relative pro-inflammatory potency. The available data, summarized in this guide, suggest that DK-PGD2 is highly potent in mediating specific aspects of allergic inflammation, with effects observed at nanomolar concentrations. PGF2α also demonstrates robust pro-inflammatory activity, inducing significant cytokine production in the nanomolar to micromolar range.
Future research should aim to directly compare the effects of these two lipid mediators in various inflammatory models and cell types. Such studies would provide a more definitive understanding of their relative contributions to different inflammatory diseases and could guide the development of more targeted therapeutic strategies. The detailed protocols and signaling pathway diagrams provided in this guide offer a foundation for researchers to design and execute such comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ILC2-derived LIF licences progress from tissue to systemic immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid detection, enrichment and propagation of specific T cell subsets based on cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation of an LC-MS/MS Method for DK-PGD2 using a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an LC-MS/MS method for the quantification of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) with an alternative immunoassay approach. The information presented is supported by experimental data from published literature, offering insights into method validation, performance, and the critical role of reference materials.
Introduction to DK-PGD2
Method Comparison: LC-MS/MS vs. ELISA
The selection of an analytical method for DK-PGD2 quantification depends on the specific requirements of the study, including sensitivity, specificity, throughput, and cost. Below is a comparison of the primary analytical technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a common alternative, the Enzyme-Linked Immunosorbent Assay (ELISA).
Table 1: Comparison of Analytical Methods for DK-PGD2 Quantification
| Feature | LC-MS/MS | ELISA (Enzyme-Linked Immunosorbent Assay) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antigen-antibody binding with enzymatic signal amplification. |
| Specificity | High; capable of distinguishing between structurally similar molecules. | Can be prone to cross-reactivity with related prostaglandins (B1171923). |
| Sensitivity | High; typically in the low pg/mL range. | Varies by kit; can be in the pg/mL to ng/mL range. |
| Throughput | Moderate; sample preparation can be intensive. | High; suitable for screening large numbers of samples. |
| Cost per Sample | Higher initial instrument cost, lower per-sample reagent cost. | Lower initial cost, higher per-sample reagent cost. |
| Matrix Effects | Can be significant but can be mitigated with internal standards. | Can be affected by matrix components interfering with antibody binding. |
| Multiplexing | Can simultaneously quantify multiple analytes. | Typically measures a single analyte per assay. |
Experimental Protocols
LC-MS/MS Method for DK-PGD2 Quantification
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike plasma samples with DK-PGD2-d4 internal standard.
-
Condition a C18 SPE cartridge with methanol (B129727) and then water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove interferences.
-
Elute DK-PGD2 and the internal standard with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to achieve chromatographic separation.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
DK-PGD2: Precursor ion (e.g., m/z 351.2) to a specific product ion.
-
DK-PGD2-d4: Precursor ion (e.g., m/z 355.2) to a specific product ion.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
Table 2: Performance Characteristics of an Adapted LC-MS/MS Method
| Parameter | Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-10 pg/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
| Data adapted from a method for a structurally similar compound[1]. |
ELISA Method for DK-PGD2 Quantification
As a direct ELISA kit for DK-PGD2 is not widely available, this section describes a general protocol for a competitive ELISA, which is a common format for small molecule quantification and is available for the related compound 13,14-dihydro-15-keto PGF2α[3][4][5].
1. Assay Principle
This is a competitive immunoassay where DK-PGD2 in the sample competes with a fixed amount of enzyme-labeled DK-PGD2 for a limited number of binding sites on a specific antibody coated on a microplate. The amount of color produced is inversely proportional to the concentration of DK-PGD2 in the sample.
2. Assay Procedure
-
Add standards, controls, and samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated DK-PGD2 to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the concentration of DK-PGD2 in the samples by comparing their absorbance to the standard curve.
Table 3: Typical Performance Characteristics of a Prostaglandin (B15479496) Metabolite ELISA Kit
| Parameter | Performance |
| Assay Range | 10 - 5000 pg/mL |
| Sensitivity | ~5-15 pg/mL |
| Intra-assay Precision (% CV) | < 10% |
| Inter-assay Precision (% CV) | < 15% |
| Cross-reactivity | Varies; may show some cross-reactivity with other PGD2 metabolites. |
| Data based on commercially available ELISA kits for similar prostaglandin metabolites. |
The Role of Certified Reference Material
A Certified Reference Material (CRM) is a standard of the highest quality, with its property values certified by a technically valid procedure, accompanied by a certificate that provides the value, its uncertainty, and a statement of metrological traceability. While research-grade standards for DK-PGD2 are available from suppliers like Cayman Chemical, a CRM provides an additional level of confidence and is essential for:
-
Method Validation: Establishing the trueness and accuracy of a method.
-
Calibration: Ensuring the traceability of measurement results.
-
Quality Control: Monitoring the ongoing performance of an analytical method.
The absence of a commercially available CRM for DK-PGD2 necessitates careful characterization of the research-grade standard used for quantification and a thorough validation of the analytical method.
Signaling Pathway and Experimental Workflow
To provide a broader context for the analysis of DK-PGD2, the following diagrams illustrate the PGD2 signaling pathway and a typical experimental workflow for LC-MS/MS validation.
Caption: PGD2 signaling pathway and metabolism to DK-PGD2.
Caption: Experimental workflow for LC-MS/MS method validation.
Conclusion
The quantification of DK-PGD2 is essential for advancing our understanding of its biological roles. While LC-MS/MS offers superior specificity and sensitivity compared to ELISA, the choice of method should be guided by the specific research question and available resources. The lack of a certified reference material for DK-PGD2 underscores the importance of rigorous in-house validation of the analytical method using available research-grade standards and deuterated internal standards to ensure the generation of reliable and reproducible data. Future development of a DK-PGD2 CRM will be a significant step forward for the research community, enabling greater consistency and comparability of results across different laboratories.
References
- 1. 13,14-dihydro-15-keto Prostaglandin D2-d9 by Cayman Chemical - 19334-50 - Sanbio [sanbio.nl]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
The Clinical Utility of 13,14-Dihydro-15-keto PGD2 in Allergic Rhinitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2) with other key biomarkers in the context of allergic rhinitis. It includes supporting data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid in the assessment of DK-PGD2 as a clinical utility marker.
Introduction to DK-PGD2 in Allergic Rhinitis
Allergic rhinitis is an inflammatory condition of the nasal mucosa driven by a type 2 immune response to allergens. Prostaglandin D2 (PGD2) is a primary mediator released from mast cells upon allergen exposure and plays a significant role in the pathophysiology of allergic diseases.[1] PGD2 exerts its effects through two main receptors: the D-prostanoid (DP) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1]
DK-PGD2 is a stable, major metabolite of PGD2. Its significance lies in its selective agonism for the CRTH2 receptor, which is expressed on key effector cells in allergic inflammation, including T-helper 2 (Th2) lymphocytes, eosinophils, and basophils. The interaction between DK-PGD2 and CRTH2 is implicated in the recruitment and activation of these cells, contributing to the characteristic symptoms of allergic rhinitis. While the direct measurement of PGD2 can be challenging due to its instability, its metabolites, such as DK-PGD2, offer a more stable target for assessing mast cell activation and the downstream inflammatory cascade.
Comparative Analysis of Biomarkers in Allergic Rhinitis
The clinical assessment of allergic rhinitis often involves a combination of patient history, physical examination, and the measurement of various biomarkers. This section compares DK-PGD2 (using its parent compound PGD2 as a proxy where direct data is unavailable) with established and other emerging biomarkers.
Quantitative Data Comparison
The following table summarizes the levels of various biomarkers in individuals with allergic rhinitis compared to healthy controls. It is important to note that direct quantitative data for DK-PGD2 in the nasal lavage fluid of allergic rhinitis patients is limited in publicly available literature. Therefore, data for its parent compound, PGD2, is presented as a surrogate marker of the PGD2 pathway activation.
| Biomarker | Sample Type | Allergic Rhinitis Patients (Mean ± SD) | Healthy Controls (Mean ± SD) | Fold Change (Approx.) | Key Findings & Citations |
| PGD2 | Nasal Lavage Fluid | 1.33 ± 0.17 nmol/mL | 0.23 ± 0.16 nmol/mL | ~5.8 | PGD2 levels are significantly elevated in the nasal lavage fluid of allergic rhinitis patients.[2] |
| Nasal Eosinophils | Nasal Smear | >10 cells/hpf in 75% of patients | Generally low or absent | - | A high percentage of allergic rhinitis patients show significant nasal eosinophilia. A positive correlation exists between nasal and blood eosinophil counts. |
| Serum Total IgE | Serum | Elevated, variable | Normal range | - | Serum IgE levels are often elevated in atopic individuals but do not always correlate well with the severity of rhinitis symptoms or with nasal eosinophil counts.[3] |
| Histamine | Nasal Lavage Fluid | 53 ± 7.6 nmol/L | 3.4 ± 1.0 nmol/L | ~15.6 | Histamine is significantly increased in the nasal lavage fluid of allergic rhinitis patients.[2] |
Experimental Protocols
Accurate and reproducible measurement of biomarkers is critical for their clinical application. This section details methodologies for the quantification of DK-PGD2 and other relevant markers.
Measurement of DK-PGD2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules like prostaglandins (B1171923) and their metabolites from complex biological matrices.
1. Sample Collection and Preparation (Nasal Lavage Fluid):
-
Nasal lavage is performed by instilling a known volume of sterile saline solution into each nostril, followed by collection of the fluid.
-
The collected fluid is immediately placed on ice and centrifuged to remove cellular debris.
-
An antioxidant, such as butylated hydroxytoluene (BHT), is added to prevent ex vivo oxidation of lipids.
-
A deuterated internal standard (e.g., DK-PGD2-d4) is added to each sample to account for sample loss during processing and for matrix effects.
-
Solid-phase extraction (SPE) is employed to isolate and concentrate the prostaglandins from the lavage fluid. C18 cartridges are commonly used for this purpose.
-
The sample is loaded onto the conditioned and equilibrated SPE cartridge. The cartridge is then washed to remove interfering substances.
-
The prostaglandins are eluted with an organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).
-
The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.[4]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: A reverse-phase C18 column is typically used to separate DK-PGD2 from other prostaglandins and interfering substances. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.[1]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for DK-PGD2 and its deuterated internal standard are monitored.
-
Quantification: A standard curve is generated using known concentrations of a DK-PGD2 analytical standard. The concentration of DK-PGD2 in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Measurement of Other Biomarkers
-
Nasal Eosinophil Count: Nasal secretions are collected via swab or blowing and smeared onto a glass slide. The smear is stained (e.g., with Wright-Giemsa stain), and eosinophils are counted under a microscope. A count of >10 eosinophils per high-power field is often considered indicative of allergic rhinitis.
-
Serum Total IgE: This is a standard clinical laboratory test typically performed using an automated immunoassay system (e.g., ELISA or chemiluminescence immunoassay).
Visualizing the Role of DK-PGD2 in Allergic Rhinitis
Signaling Pathway of PGD2 and DK-PGD2 in Allergic Rhinitis
The following diagram illustrates the synthesis of PGD2 from arachidonic acid and its subsequent metabolism to DK-PGD2. It also depicts the downstream signaling cascade following the binding of these molecules to their respective receptors on immune cells, leading to the inflammatory response characteristic of allergic rhinitis.
Experimental Workflow for DK-PGD2 Measurement
The diagram below outlines the key steps in a typical experimental workflow for the quantification of DK-PGD2 from nasal lavage fluid using LC-MS/MS.
Conclusion
The measurement of DK-PGD2, a stable metabolite of PGD2, holds promise as a specific biomarker for mast cell activation and the CRTH2-mediated inflammatory pathway in allergic rhinitis. While direct comparative data with other biomarkers in nasal secretions is still emerging, the established role of the PGD2/CRTH2 axis in allergic inflammation suggests that DK-PGD2 could offer valuable insights into the underlying pathophysiology of allergic rhinitis. Its stability compared to the parent PGD2 molecule makes it a more robust analyte for clinical assays. Further studies directly comparing the levels of DK-PGD2 in nasal lavage fluid with established markers like eosinophil counts and local IgE are warranted to fully elucidate its clinical utility in diagnosing, staging, and monitoring the treatment of allergic rhinitis. The use of sensitive and specific analytical methods like LC-MS/MS will be crucial in these future investigations.
References
- 1. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laser high performance liquid chromatography determination of prostaglandins in nasal lavage fluid in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Association of Nasal and Blood Eosinophils with Serum IgE Level in Allergic Rhinitis and Asthma: A Case‐Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 13,14-Dihydro-15-keto prostaglandin D2: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 13,14-Dihydro-15-keto prostaglandin D2. While a specific SDS for this compound was not found in the immediate search, related compounds are often supplied in a flammable solvent, such as ethanol (B145695) or methyl acetate, and may cause serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
-
Waste Identification and Classification:
-
Classify waste containing this compound as "Hazardous Waste."
-
If dissolved in a flammable solvent, it should also be classified as "Flammable Liquid."
-
-
Segregation:
-
Do not mix this waste with other chemical waste streams unless they are compatible.
-
Keep it separate from non-hazardous waste, biological waste, and sharps.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.
-
Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the solvent used.
-
The label should also include the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The storage area should be secure, well-ventilated, and away from heat, sparks, or open flames.
-
-
Professional Disposal:
Quantitative Data Summary
For clarity and easy comparison, the following table summarizes key quantitative data related to the handling and storage of this chemical waste.
| Parameter | Guideline | Source |
| Maximum Satellite Accumulation | 55 gallons | UPenn EHRS |
| Container Headspace | ~1 inch for a 4L container | University of Florida EHS |
| Storage Time in SAA (partially full) | Up to 1 year | Central Washington University |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling 13,14-Dihydro-15-keto prostaglandin D2
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2). The following procedures are designed to ensure the safe handling of this potent bioactive lipid and to provide a framework for its experimental use.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Snug-fitting, offering protection from splashes. |
| Face Shield | To be worn over safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use and change frequently. |
| Body Protection | Laboratory Coat | Buttoned, full-length lab coat to protect skin and personal clothing. |
| Chemical-resistant apron/coveralls | Recommended when handling larger quantities or when there is a high risk of splashes. | |
| Respiratory Protection | Fume Hood | All handling of the compound, especially when in solution with volatile solvents, should be conducted in a certified chemical fume hood. |
| Respirator | May be required for certain operations, such as cleaning up large spills. Consult your institution's safety officer. |
Handling and Storage
Handling:
-
Engineering Controls: All work with DK-PGD2 should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists.[1][3] Keep away from sources of ignition as solutions may be flammable.[1]
-
Transfers: Use appropriate tools (e.g., micropipettes) for transfers to minimize the risk of spills and aerosol generation. For potent compounds, closed transfer systems are recommended where feasible.[4][5]
Storage:
-
Temperature: For long-term stability, 13,14-Dihydro-15-keto prostaglandin D2 should be stored at -20°C or -80°C.
-
Container: Keep the container tightly sealed to prevent solvent evaporation and contamination.
-
Incompatibilities: Store away from strong oxidizing agents.
Disposal Plan
Prostaglandin waste should be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste containing DK-PGD2, including contaminated consumables (e.g., pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal Route: Do not dispose of down the drain.[6] The waste must be disposed of through your institution's environmental health and safety (EHS) office.[7] Follow all local, state, and federal regulations for hazardous waste disposal. Lab pack services can be utilized for the safe disposal of various laboratory chemicals.[8]
Experimental Protocols and Visualizations
Signaling Pathway
This compound is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[9] Activation of this G-protein coupled receptor (GPCR) on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils leads to their migration and activation, playing a role in allergic inflammation.[10][11] The signaling cascade involves G-protein activation, a decrease in intracellular cAMP, and an increase in intracellular calcium.[12]
Experimental Workflow: Chemotaxis Assay
A common application for DK-PGD2 is to study its chemotactic effect on immune cells. The following is a generalized workflow for a chemotaxis assay using a multi-well chamber.
Detailed Methodology for Chemotaxis Assay
This protocol is adapted from standard chemotaxis assay procedures.[13][14][15]
-
Cell Preparation:
-
Culture and expand the target immune cells (e.g., Th2-polarized lymphocytes, eosinophils).
-
One day prior to the assay, starve the cells by resuspending them in a serum-free or low-serum medium.[15]
-
On the day of the experiment, count the cells and adjust the concentration to 1-2 x 10^6 cells/mL in the appropriate assay buffer (e.g., RPMI 1640 with 10 mM HEPES).[13]
-
-
Chemoattractant Preparation:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range to test would be from 1 nM to 1 µM.
-
Include a negative control (assay buffer alone) and a positive control (a known chemoattractant for the cell type).
-
-
Assay Assembly:
-
Using a multi-well chemotaxis chamber (e.g., a 96-well plate with a 5-µm pore filter), add the chemoattractant dilutions to the bottom wells.[13]
-
Carefully place the porous membrane over the bottom wells, ensuring no air bubbles are trapped.
-
Add the prepared cell suspension to the top wells, directly onto the membrane.
-
-
Incubation:
-
Quantification of Migration:
-
After incubation, carefully remove the membrane, scraping off any non-migrated cells from the top surface.
-
The cells that have migrated through the membrane into the bottom wells can be quantified. This can be achieved by:
-
This comprehensive guide is intended to promote a culture of safety and operational excellence in the laboratory. Always consult your institution's specific safety protocols and guidelines before beginning any new experimental procedure.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 13,14-Dihydro-15-keto-pgd2 | C20H32O5 | CID 5283036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13,14-dihydro-15-keto PGF2a | CAS#:27376-76-7 | Chemsrc [chemsrc.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 7. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 9. scbt.com [scbt.com]
- 10. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
